molecular formula C24H34N2O B15140283 Antiviral agent 27

Antiviral agent 27

货号: B15140283
分子量: 366.5 g/mol
InChI 键: TZNRCHUCVIMHIH-CGWLFZNLSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Antiviral agent 27 is a useful research compound. Its molecular formula is C24H34N2O and its molecular weight is 366.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C24H34N2O

分子量

366.5 g/mol

IUPAC 名称

(3R,5R)-N-(4-aminocyclohexyl)-3-methyl-5-phenyladamantane-1-carboxamide

InChI

InChI=1S/C24H34N2O/c1-22-11-17-12-23(14-22,18-5-3-2-4-6-18)16-24(13-17,15-22)21(27)26-20-9-7-19(25)8-10-20/h2-6,17,19-20H,7-16,25H2,1H3,(H,26,27)/t17?,19?,20?,22-,23-,24?/m1/s1

InChI 键

TZNRCHUCVIMHIH-CGWLFZNLSA-N

手性 SMILES

C[C@@]12CC3C[C@@](C1)(CC(C3)(C2)C(=O)NC4CCC(CC4)N)C5=CC=CC=C5

规范 SMILES

CC12CC3CC(C1)(CC(C3)(C2)C(=O)NC4CCC(CC4)N)C5=CC=CC=C5

产品来源

United States

Foundational & Exploratory

Mechanism of Action of Antiviral Agent Interleukin-27: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Initial investigations into "Antiviral agent 27" have revealed that this designation most accurately corresponds to Interleukin-27 (IL-27), a pleiotropic cytokine belonging to the IL-12 family.[1][2][3][4] Composed of two subunits, Epstein-Barr virus-induced gene 3 (EBI3) and p28, IL-27 is a critical regulator of both innate and adaptive immune responses.[1] Produced primarily by antigen-presenting cells such as macrophages and dendritic cells, IL-27 has demonstrated potent antiviral activities against a broad range of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis B Virus (HBV), Hepatitis C Virus (HCV), influenza, and Zika virus. This document provides an in-depth technical overview of the multifaceted mechanism of action of IL-27, detailing its signaling pathways, experimental validation, and quantitative effects on viral replication.

Core Antiviral Mechanisms of Interleukin-27

Interleukin-27 exerts its antiviral effects through two primary, interconnected pathways: an Interferon (IFN)-dependent mechanism and an IFN-independent mechanism. This dual activity allows IL-27 to orchestrate a robust and multi-pronged attack against viral pathogens.

Interferon-Dependent Antiviral Activity

A significant portion of IL-27's antiviral function is mediated through its ability to induce and augment the production of interferons (IFNs), which are critical cytokines in the host's defense against viruses.

  • Induction of Type I and III Interferons: IL-27 signaling promotes the production of type I (IFN-α/β) and type III (IFN-λ) interferons. This leads to the transcription of a wide array of Interferon-Stimulated Genes (ISGs), which encode antiviral proteins such as 2'-5'-oligoadenylate synthetase 1 (OAS1), myxovirus resistance 1 (MX1), and protein kinase R (PKR). These proteins act to inhibit viral replication through various mechanisms, including RNA degradation and inhibition of protein synthesis.

  • Promotion of Type II Interferon (IFN-γ) Production: IL-27 enhances the production of IFN-γ by T cells and Natural Killer (NK) cells. This is achieved, in part, through the activation of the transcription factors STAT1 and T-bet.

  • Interaction with IL-6: IL-27 can form a complex with the soluble IL-6 receptor (sIL-6R), which then enhances the production of type I and III IFNs. This complex has been shown to be effective against several viruses, including influenza, Sendai virus, and Herpes Simplex Virus-1 (HSV-1). The mechanism involves the activation of the MAVS/TRAF3/TRAF6 pathway, leading to the nuclear translocation of NF-κB.

  • Enhancement of Plasmacytoid Dendritic Cell (pDC) Differentiation: IL-27 can promote the differentiation of pDCs, which are major producers of type I IFNs during a viral infection.

IFN_Dependent_Pathway cluster_ifn Interferon Production IL27 Interleukin-27 IL27R IL-27 Receptor (WSX-1/gp130) IL27->IL27R Binds to ImmuneCells T Cells, NK Cells, pDCs IFNs Type I, II, III Interferons (IFN-α/β, IFN-γ, IFN-λ) ImmuneCells->IFNs APCs Antigen-Presenting Cells APCs->IFNs IL27R->ImmuneCells Activates IL27R->APCs Activates ISGs Interferon-Stimulated Genes (OAS1, PKR, MX1) IFNs->ISGs Induce Transcription AntiviralState Antiviral State (Inhibition of Viral Replication) ISGs->AntiviralState

Figure 1: IFN-Dependent Antiviral Pathway of IL-27.

Interferon-Independent Antiviral Activity

Compelling evidence demonstrates that IL-27 can also inhibit viral replication directly, without the intermediate action of interferons. This is particularly important for overcoming viral immune evasion strategies that target IFN signaling.

  • Direct Induction of ISGs: IL-27 can directly promote the transcription of several ISGs, acting in a manner similar to IFNs themselves. This direct action is mediated through the JAK-STAT signaling pathway, primarily involving the phosphorylation and activation of STAT1 and STAT3.

  • Modulation of Immune Cell Function:

    • NK Cells: IL-27 enhances the function of NK cells by increasing their production of granzyme B, RANTES, GM-CSF, and MIP-1α.

    • T Cells: IL-27 promotes the production of the anti-inflammatory cytokine IL-10 by T cells, which can help to mediate immunopathology during viral infections.

  • Enhancement of Toll-Like Receptor (TLR) Signaling: IL-27 can increase the expression and signaling capacity of TLRs. Since TLRs are crucial for recognizing viral components and initiating an immune response, their enhancement by IL-27 can lead to a more robust antiviral defense.

  • Induction of MicroRNAs (miRNAs): IL-27 has been shown to induce the expression of miRNAs that can potentially target and inhibit various viruses.

IFN_Independent_Pathway cluster_jak_stat JAK-STAT Signaling IL27 Interleukin-27 IL27R IL-27 Receptor (WSX-1/gp130) IL27->IL27R Binds to JAKs JAK1, JAK2 IL27R->JAKs Activates ImmuneModulation Immune Cell Modulation (NK cells, T cells) IL27R->ImmuneModulation TLRs Enhanced TLR Signaling IL27R->TLRs STATs STAT1, STAT3 JAKs->STATs Phosphorylate ISGs Direct ISG Transcription STATs->ISGs Induces AntiviralState Antiviral State (Inhibition of Viral Replication) ISGs->AntiviralState ImmuneModulation->AntiviralState TLRs->AntiviralState

Figure 2: IFN-Independent Antiviral Pathway of IL-27.

Quantitative Data on Antiviral Activity

The antiviral efficacy of IL-27 has been quantified in various in vitro studies. The following tables summarize key findings.

Table 1: Inhibition of HIV-1 Replication by IL-27

Cell Type Virus Strain IL-27 Concentration % Inhibition of Viral Replication Reference
Immature Dendritic Cells (iDCs) HIV-1Ba-L 100 ng/ml 92 ± 2.8%
Mature Dendritic Cells (mDCs) HIV-1Ba-L 100 ng/ml 42 ± 5.9%
Pre-treated iDCs (48h) HIV-1Ba-L 100 ng/ml 53 ± 6.5%
CD4+ T cells HIV-1NL4.3 Not specified 66 ± 10%

| CD4+ T cells | HIV-LUC-V | Not specified | 68 ± 4.2% | |

Table 2: Gene Expression Changes Induced by IL-27 in Monocyte-Derived Macrophages (MDMs) | Gene Category | Log2 Fold Change vs. Unstimulated | Reference | | :--- | :--- | :--- | | Upregulated Genes | 419 genes with |Log2 FC| > 0.6 | | | Downregulated Genes | 421 genes with |Log2 FC| > 0.6 | |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of IL-27's mechanism of action.

HIV-1 Infection and Replication Assay
  • Cell Culture: Immature dendritic cells (iDCs) and mature dendritic cells (mDCs) are differentiated from monocytes using standard techniques with GM-CSF, IL-4, and LPS.

  • Infection: 1x106 iDCs or mDCs are infected with 1000 TCID50 of HIV-1NL4.3 or HIV-1Ba-L for 2 hours at 37°C. The cells are then washed three times with RPMI-1640 medium.

  • Treatment: Infected cells are cultured at 0.5x106 cells/ml in the presence or absence of recombinant IL-27 for 14 days. Half of the culture medium is replaced with fresh medium containing the same concentration of IL-27 every 3 to 4 days.

  • Quantification: Viral replication is measured by quantifying the p24 antigen in the culture supernatant using an HIV-1 p24 antigen capture ELISA kit.

Western Blotting for STAT Protein Phosphorylation
  • Cell Stimulation: Primary human monocytes or THP-1 cells are treated with or without recombinant IL-27 (e.g., 50 ng/mL) for various time points (e.g., 5, 15, or 30 minutes).

  • Protein Extraction and Quantification: Whole-cell lysates are prepared, and protein concentration is determined.

  • Electrophoresis and Transfer: Proteins are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunodetection: The membrane is probed with primary antibodies specific for phosphorylated STAT1 (pSTAT1) and phosphorylated STAT3 (pSTAT3). The blots are then stripped and reprobed with antibodies for total STAT1, total STAT3, and a loading control like β-actin to ensure equal protein loading. The reaction is visualized using an enhanced chemiluminescence (ECL) substrate.

Gene Expression Analysis by RT-qPCR
  • RNA Extraction and cDNA Synthesis: Total RNA is extracted from IL-27-treated and untreated cells. 300 ng of RNA is then used for first-strand cDNA synthesis using a reverse transcription kit.

  • Quantitative PCR: The expression of target genes (e.g., ISGs like GBP5) is quantified using real-time PCR with specific primers. Gene expression levels are normalized to a housekeeping gene.

Experimental Workflow Diagram

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment and Infection cluster_analysis Analysis Monocytes Isolate Monocytes from PBMCs Differentiate Differentiate into Macrophages or Dendritic Cells Monocytes->Differentiate Treat Treat with IL-27 Differentiate->Treat Infect Infect with Virus (e.g., HIV-1) Differentiate->Infect Control Untreated/Uninfected Control Differentiate->Control ReplicationAssay Viral Replication Assay (p24 ELISA) Treat->ReplicationAssay WesternBlot Western Blot (pSTAT1/3) Treat->WesternBlot qPCR RT-qPCR (ISG Expression) Treat->qPCR Infect->ReplicationAssay

Figure 3: General Experimental Workflow for Studying IL-27's Antiviral Effects.

Interleukin-27 is a potent antiviral cytokine that employs a dual mechanism of action, involving both IFN-dependent and IFN-independent pathways, to inhibit the replication of a wide range of viruses. Its ability to directly induce an antiviral state, coupled with its role in augmenting the broader interferon response, makes it a significant component of the host's immune defense. The detailed understanding of its signaling pathways and mechanisms of action, as elucidated through various in vitro and in vivo studies, highlights its potential as a therapeutic agent for viral infections. Further research and clinical trials are warranted to fully explore the therapeutic applications of IL-27 in managing viral diseases.

References

What is the chemical structure of "Antiviral agent 27"?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive technical overview of the antiviral agent TF27, a novel trimeric analog of artesunate (B1665782). TF27 has demonstrated significant antiviral activity against a range of viruses, most notably Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) and its variants. This guide details its chemical structure, summarizes key quantitative data from antiviral studies, and outlines the experimental protocols used to generate this data.

Chemical Structure

TF27 is a semi-synthetic derivative of artesunate, which belongs to the trioxane/sesquiterpene class of molecules. It is a trimeric compound, meaning it is composed of three artesunate molecules linked together. This trimerization has been shown to significantly enhance its antiviral potency compared to the monomeric form, artesunate (ART).[1][2]

Chemical Name: Trimeric Artesunate Analog Designation: TF27

Below is the two-dimensional chemical structure of Artesunate (ART) and its trimeric derivative, TF27.

Chemical structures of Artesunate (ART) and TF27

Figure 1: Chemical structures of monomeric Artesunate (ART) and the trimeric analog TF27.[2]

Quantitative Antiviral Activity

TF27 has demonstrated potent antiviral activity against SARS-CoV-2 in various human cell lines. The following tables summarize the key quantitative findings from in vitro studies, including the half-maximal effective concentration (EC50) and half-maximal cytotoxic concentration (CC50).

Table 1: Anti-SARS-CoV-2 Activity of TF27 in Caco-2 Cells [1][2]

CompoundVirus StrainEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
TF27 SARS-CoV-2 (d6-YFP reporter)0.46 ± 0.20>10>21.7
Artesunate (ART)SARS-CoV-2 (d6-YFP reporter)6.8 ± 1.5>10>1.5

Table 2: Prophylactic Anti-SARS-CoV-2 Activity of TF27 in Caco-2 Cells

Treatment ConditionEC50 (µM)
Exclusive Pre-treatment (20h)0.63 ± 0.88

Table 3: Antiviral Activity of TF27 Against SARS-CoV-2 Variants in Caco-2 and Calu-3 Cells

Cell LineVirus VariantEC50 (µM)
Caco-2Delta~0.5
Caco-2Omicron~0.8
Calu-3Wild-type (d6-YFP)~1.0

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Cell Lines and Viruses
  • Cell Lines:

    • Caco-2: Human colon adenocarcinoma cells.

    • Calu-3: Human lung adenocarcinoma cells.

  • Virus:

    • Recombinant SARS-CoV-2 reporter virus expressing a yellow fluorescent protein (d6-YFP).

    • SARS-CoV-2 Delta and Omicron variants.

Synthesis of TF27

The synthesis protocol for TF27 has been described in previous publications. A recent batch was synthesized by Vichem Chemie Research Ltd. (Budapest, Hungary). Stock solutions of TF27 were prepared in pure DMSO at a concentration of 10 mM and stored at -20 °C.

In Vitro Antiviral Activity Assay

This workflow outlines the process for determining the EC50 of antiviral compounds against the SARS-CoV-2 reporter virus.

Antiviral_Assay_Workflow cluster_prep Cell Preparation cluster_infection Infection and Treatment cluster_incubation Incubation cluster_analysis Data Analysis seed_cells Seed Caco-2 or Calu-3 cells (25,000 cells/well in 96-well plates) infect_cells Infect cells with SARS-CoV-2 (MOI = 0.003) seed_cells->infect_cells 24h incubation treat_cells Add serial dilutions of TF27 or control compounds infect_cells->treat_cells incubate Incubate for 28 hours (Caco-2) or 3 days (Calu-3) treat_cells->incubate fix_cells Fix cells with formalin incubate->fix_cells quantify_yfp Quantify cell-associated YFP fluorescence fix_cells->quantify_yfp calculate_ec50 Calculate EC50 values using dose-response curves quantify_yfp->calculate_ec50

Caption: Workflow for in vitro antiviral activity assay. (Max Width: 760px)
Cytotoxicity Assay (Neutral Red Assay)

This protocol was performed in parallel with the antiviral assays on uninfected cells to determine the CC50 values.

  • Cell Seeding: Seed cells in 96-well plates at the same density as the antiviral assay.

  • Compound Treatment: Add the same concentrations of TF27 or control compounds to the cells.

  • Incubation: Incubate for 48 hours.

  • Neutral Red Staining: The cell viability is determined using a Neutral Red-based assay.

  • Data Analysis: CC50 values are calculated from the dose-response curves.

Prophylactic Activity Assay

This experiment was designed to assess the antiviral effect of TF27 when administered before viral infection.

Prophylactic_Assay_Workflow cluster_pretreatment Pre-treatment Phase cluster_washout Wash-out and Infection cluster_incubation_analysis Incubation and Analysis pretreat Pre-treat Caco-2 cells with indicated concentrations of TF27 incubate_pretreat Incubate for 20 hours pretreat->incubate_pretreat washout Discard compound-containing supernatants and wash cells incubate_pretreat->washout infect Infect cells with SARS-CoV-2 (d6-YFP, MOI = 0.003) in the absence of compounds washout->infect incubate_post Incubate for 28 hours infect->incubate_post analyze Fix cells and quantify YFP fluorescence incubate_post->analyze calculate Calculate prophylactic EC50 analyze->calculate

Caption: Workflow for prophylactic antiviral activity assay. (Max Width: 760px)

Signaling Pathways and Mechanism of Action

The precise antiviral mechanism of action for TF27 against SARS-CoV-2 is still under investigation. However, its parent compound, artesunate, is known to have broad biological effects. For SARS-CoV-2, it is hypothesized that TF27 may act as a host-directed antiviral (HDA), targeting cellular pathways that the virus relies on for replication, rather than directly targeting viral proteins. This is supported by its prophylactic activity, which suggests an induction of a long-lasting antiviral state within the host cells.

Further research is needed to elucidate the specific host factors and signaling pathways modulated by TF27.

Conclusion

Antiviral agent TF27, a trimeric artesunate analog, is a promising broad-spectrum antiviral compound. It exhibits potent in vitro activity against SARS-CoV-2 and its variants of concern at sub-micromolar concentrations, with a favorable selectivity index. Its efficacy in prophylactic settings suggests a host-directed mechanism of action, which is a desirable attribute for overcoming viral resistance. The data presented in this guide underscores the potential of TF27 for further preclinical and clinical development as a novel anti-SARS-CoV-2 therapeutic.

References

Discovery and Synthesis of the Broad-Spectrum Antiviral Agent Remdesivir (GS-5734)

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The emergence of novel viral pathogens presents a continuous and significant threat to global public health, necessitating the rapid development of effective antiviral therapeutics. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of Remdesivir (B604916) (GS-5734), a potent, broad-spectrum antiviral agent. Initially investigated for the treatment of Ebola virus disease, Remdesivir has demonstrated significant inhibitory activity against a range of RNA viruses, including coronaviruses such as SARS-CoV, MERS-CoV, and SARS-CoV-2.[1][2][3][4] This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in the field of drug development.

Discovery and Development

Remdesivir (GS-5734) was developed by Gilead Sciences, stemming from a collaborative effort with the U.S. Centers for Disease Control and Prevention (CDC) and the U.S. Army Medical Research Institute of Infectious Diseases (USAMRIID).[1][5] The program's objective was to identify therapeutic agents effective against RNA viruses with pandemic potential.[1] The journey of Remdesivir began in 2009 as part of a program to develop inhibitors of viral RNA-dependent RNA polymerase (RdRp) for the treatment of Hepatitis C (HCV).[3]

The compound was later evaluated for its efficacy against the Ebola virus during the 2014 outbreak.[1][2] While it was found to be inferior to monoclonal antibodies for treating Ebola based on mortality data, its safety profile was established, which allowed for its repurposing and investigation against other viral threats.[3] Subsequent in vitro and in vivo studies demonstrated Remdesivir's potent activity against coronaviruses, which positioned it as a promising candidate for the treatment of COVID-19.[1][2][3]

Chemical Synthesis of Remdesivir

The synthesis of Remdesivir is a multi-step process that has evolved to improve efficiency and yield.[6][7][8] As a phosphoramidate (B1195095) prodrug of a nucleoside analog (GS-441524), its structure consists of a ribose core and an unnatural base.[6]

Two generations of the synthesis have been reported by Gilead Sciences.[6] A more recent and efficient three-step synthesis starting from GS-441524 has also been developed, achieving a high overall yield.[9]

First Generation Synthesis Overview: The initial synthesis involved the coupling of a protected ribose derivative with the pyrrolotriazine base.[6] Key steps included:

  • Preparation of the pyrrolotriazine-bromide.[6]

  • A halogen-metal exchange reaction.[6]

  • Coupling with a protected ribonolactone to form the nucleoside core (GS-441524).[6]

  • Finally, the phosphoramidate moiety was introduced, followed by chiral separation to obtain the desired stereoisomer of Remdesivir.[6]

Second Generation Synthesis Improvements: The second-generation synthesis utilized an aminopyrrolotriazine iodide and a "turbo Grignard reagent" for the halogen-metal exchange, improving the efficiency of the coupling reaction.[6]

Recent Efficient Synthesis from GS-441524: A highly efficient, three-step synthesis has been reported:[9]

  • Protection: The hydroxyl groups of GS-441524 are protected.

  • Phosphoramidation: The protected nucleoside is reacted with a phosphorylating agent.

  • Deprotection: The protecting groups are removed to yield Remdesivir.

This newer method offers a significant improvement in overall yield compared to earlier routes.[9]

Mechanism of Action

Remdesivir is a nucleotide analog prodrug that inhibits viral replication.[1][2] Its mechanism of action involves several intracellular steps:[10][11]

  • Cellular Uptake: Remdesivir, as a prodrug, readily enters host cells.[11]

  • Metabolic Activation: Inside the cell, it is metabolized to its active triphosphate form, GS-443902 (Remdesivir triphosphate). This conversion is initiated by esterases and further phosphorylated by host cell kinases.[1][10][11]

  • Competition with ATP: The active form, Remdesivir triphosphate (RDV-TP), mimics adenosine (B11128) triphosphate (ATP), a natural building block of RNA.[10][11]

  • Incorporation into Viral RNA: The viral RNA-dependent RNA polymerase (RdRp) mistakenly incorporates RDV-TP into the growing viral RNA strand.[10][11][12]

  • Delayed Chain Termination: The incorporation of RDV-TP leads to premature termination of RNA synthesis, thereby halting viral replication.[5][10] This disruption is due to steric hindrance caused by the structure of the incorporated drug.[10]

This targeted inhibition of the viral RdRp is a key feature of Remdesivir's broad-spectrum antiviral activity.[4]

Remdesivir_Activation_Pathway cluster_cell Host Cell Remdesivir Remdesivir (GS-5734) Metabolite1 Intermediate Metabolites Remdesivir->Metabolite1 Esterases RDV_TP Remdesivir Triphosphate (Active Form) Metabolite1->RDV_TP Host Kinases Viral_RNA Nascent Viral RNA RDV_TP->Viral_RNA Incorporation Termination Chain Termination (Viral Replication Halted) Viral_RNA->Termination RdRp Viral RdRp RdRp->Viral_RNA Extracellular Extracellular Space Extracellular->Remdesivir Cellular Uptake

Caption: Intracellular activation and mechanism of action of Remdesivir.

Antiviral Activity and Clinical Efficacy

Remdesivir has demonstrated broad-spectrum activity against a variety of RNA viruses. Its efficacy has been evaluated in numerous in vitro and clinical studies.

In Vitro Antiviral Activity

The antiviral activity of Remdesivir is often quantified by its half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).

VirusCell LineIC50 / EC50 (µM)Reference
SARS-CoV (Toronto 2 strain)-2.2[1]
MERS-CoV-0.34[1]
Human Coronavirus 229E (HCoV-229E)MRC-5-[13]
SARS-CoV-2Vero E6-[14][15]
Clinical Trial Data for COVID-19

Several clinical trials have been conducted to evaluate the safety and efficacy of Remdesivir for the treatment of COVID-19.

Trial / StudyKey FindingsReference
NIH Multi-site TrialPatients receiving Remdesivir had a 31% faster time to recovery (median 11 days vs. 15 days for placebo). Mortality rate was 8.0% with Remdesivir vs. 11.6% with placebo.[16]
Adaptive COVID-19 Treatment TrialMedian recovery time of 11 days for the Remdesivir group compared to 15 days for the placebo group. 14-day mortality rate was 7.1% for the Remdesivir group versus 11.9% for the placebo group.[17]
Compassionate Use StudyClinical improvement was observed in 68% of patients treated with Remdesivir.[18]
DisCoVeRy Trial (Final Results)No significant clinical or virological benefit was observed in the studied population of hospitalized patients.[19]

Experimental Protocols

Cytoprotection Effect (CPE) Assay

The primary assay used for initial screening was the cytoprotection effect (CPE) assay.[1]

Objective: To determine the ability of a test compound to rescue cells from virus-induced cell death.

General Procedure:

  • Cell Seeding: Plate a suitable host cell line (e.g., Vero E6 for coronaviruses) in 96-well plates.

  • Compound Preparation: Prepare serial dilutions of the test compound (e.g., Remdesivir).

  • Infection and Treatment: Incubate the cells with a live virus in the presence of the test compound at various concentrations. Control wells with no virus, virus only, and compound only are included.

  • Incubation: Incubate the plates for a period sufficient to observe cytopathic effects in the virus-only control wells (typically 48-72 hours).

  • Viability Assessment: Measure cell viability using a standard reagent such as MTT or CellTiter-Glo.

  • Data Analysis: Calculate the concentration of the compound that inhibits the viral cytopathic effect by 50% (EC50).

Antiviral Activity Assay by qRT-PCR

This method quantifies the reduction in viral RNA in the presence of the antiviral agent.[14][15]

Objective: To measure the inhibition of viral replication by quantifying viral RNA.

General Procedure:

  • Cell Seeding and Infection: Seed host cells and infect them with the virus.

  • Drug Treatment: After a brief incubation with the virus, remove the inoculum and add media containing serial dilutions of the test compound.

  • Incubation: Incubate the treated, infected cells for a specified period (e.g., 48 hours).

  • RNA Extraction: Harvest the cell culture supernatant and/or the cells and extract the viral RNA.

  • qRT-PCR: Perform quantitative reverse transcription PCR (qRT-PCR) to quantify the amount of a specific viral RNA target.

  • Data Analysis: Determine the concentration of the compound that reduces the viral RNA level by 50% (IC50) compared to the untreated virus control.

Antiviral_Testing_Workflow start Start cell_seeding Seed Host Cells start->cell_seeding compound_prep Prepare Compound Dilutions cell_seeding->compound_prep infection Infect Cells with Virus cell_seeding->infection treatment Add Compound to Cells compound_prep->treatment infection->treatment incubation Incubate (48-72h) treatment->incubation assessment Assess Antiviral Effect incubation->assessment cpe_assay CPE Assay (Cell Viability) assessment->cpe_assay Method 1 qRT_PCR qRT-PCR (Viral RNA Quantification) assessment->qRT_PCR Method 2 data_analysis Data Analysis (Calculate IC50/EC50) cpe_assay->data_analysis qRT_PCR->data_analysis end End data_analysis->end

Caption: General experimental workflow for in vitro antiviral activity testing.

Conclusion

Remdesivir stands as a significant achievement in modern antiviral drug discovery, demonstrating the potential of rational drug design and the value of repurposing existing compounds to address new viral threats. Its journey from a Hepatitis C research program to a frontline treatment for severe COVID-19 highlights the lengthy and often unpredictable path of drug development. This guide has provided a detailed overview of its discovery, the intricacies of its chemical synthesis, its well-defined mechanism of action, and a summary of its antiviral efficacy. The experimental protocols and workflows described herein offer a foundational understanding for researchers working to identify and develop the next generation of antiviral agents.

References

Technical Guide: In Vitro Efficacy of Antiviral Agent 27 Against Ebola Virus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antiviral activity of "Antiviral agent 27" against the Ebola virus (EBOV). It includes quantitative efficacy data, a detailed experimental protocol for determining the half-maximal effective concentration (EC50), and a diagrammatic representation of the putative viral entry pathway targeted by many anti-Ebola compounds.

Quantitative Data Summary

"this compound," also identified as "Compound 12," has demonstrated notable in vitro activity against the Ebola virus. The key efficacy metric, the EC50 value, is summarized below.

Compound NameVirusEC50 ValueCitation(s)
This compound (Compound 12)Ebola virus (EBOV)14 nM[1][2][3][4]

Table 1: In Vitro Efficacy of this compound against Ebola Virus. The half-maximal effective concentration (EC50) represents the concentration of the compound required to inhibit 50% of the viral activity in a cell-based assay.

Experimental Protocols: EC50 Determination

The determination of the EC50 value for an antiviral agent against the Ebola virus is a critical step in preclinical development. This is typically performed in a high-containment laboratory (Biosafety Level 4, BSL-4). While the specific protocol used for this compound is not publicly detailed, a representative methodology based on standard virological assays is the Plaque Reduction Neutralization Test (PRNT).

Plaque Reduction Neutralization Test (PRNT) for EC50 Determination

This assay measures the ability of an antiviral compound to reduce the number of infectious virus particles, quantified by the formation of plaques (zones of cell death) in a monolayer of susceptible cells.

Objective: To determine the concentration of this compound that inhibits EBOV plaque formation by 50% (EC50).

Materials:

  • Cells: Vero E6 cells (or other susceptible cell lines like Huh7).

  • Virus: Ebola virus (e.g., Makona isolate) stock with a known titer (plaque-forming units/mL).

  • Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

  • Media: Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Overlay: Medium containing an agent to immobilize the virus, such as agarose (B213101) or methylcellulose.

  • Stain: Crystal violet solution or a specific antibody for immunostaining.

  • Equipment: 6-well or 12-well plates, biosafety cabinet, CO2 incubator, microscope.

Procedure:

  • Cell Seeding: Seed Vero E6 cells in 6-well plates to form a confluent monolayer. Incubate at 37°C with 5% CO2.

  • Compound Dilution: Prepare a serial dilution of this compound in serum-free DMEM. A typical range would span several orders of magnitude around the expected EC50 (e.g., from 0.1 nM to 1000 nM).

  • Virus Preparation: Dilute the EBOV stock in serum-free DMEM to a concentration that yields a countable number of plaques (e.g., 100 plaque-forming units per well).

  • Neutralization/Inhibition: Mix equal volumes of each compound dilution with the prepared virus suspension. As a control, mix the virus with medium containing the solvent alone (vehicle control). Incubate the mixtures for 1 hour at 37°C to allow the compound to interact with the virus.

  • Infection: Remove the culture medium from the Vero E6 cell monolayers and inoculate the cells with the virus-compound mixtures.

  • Adsorption: Incubate the plates for 1 hour at 37°C to allow the virus to adsorb to the cells.

  • Overlay Application: Remove the inoculum and add a semi-solid overlay medium to each well. This restricts the spread of progeny virus to adjacent cells, leading to the formation of distinct plaques.

  • Incubation: Incubate the plates for 7-10 days at 37°C with 5% CO2 until plaques are visible.

  • Fixation and Staining: Fix the cells with a suitable fixative (e.g., 10% formalin). After fixation, remove the overlay and stain the cell monolayer with crystal violet. The stain will be taken up by living cells, leaving the plaques (areas of dead cells) unstained and visible.

  • Plaque Counting: Count the number of plaques in each well.

  • EC50 Calculation: Calculate the percentage of plaque reduction for each compound concentration relative to the vehicle control. Plot the percentage of inhibition against the log of the compound concentration and use a non-linear regression model to determine the EC50 value.

Visualizations: Pathways and Workflows

Putative Mechanism of Action: Inhibition of Viral Entry

While the precise mechanism of this compound is not specified in the available literature, many small molecule inhibitors of the Ebola virus target the viral entry process. The following diagram illustrates the key steps in the EBOV entry pathway, a probable target for such antiviral agents.

EBOV_Entry_Pathway cluster_extracellular Extracellular Space cluster_cell Host Cell cluster_cytoplasm Cytoplasm cluster_endocytosis Endocytic Pathway EBOV Ebola Virion (with GP) Receptor Host Cell Receptor EBOV->Receptor 1. Attachment Replication Viral Replication & Transcription Nucleocapsid Viral Nucleocapsid Nucleocapsid->Replication 7. Genome Release Macropinosome Macropinosome EarlyEndosome Early Endosome Macropinosome->EarlyEndosome 3. Trafficking LateEndosome Late Endosome / Lysosome EarlyEndosome->LateEndosome 4. Maturation LateEndosome->Nucleocapsid 6. Fusion & Release Cathepsin 5. GP Cleavage by Cathepsins Receptor->Macropinosome 2. Internalization (Macropinocytosis)

Caption: Ebola Virus (EBOV) entry into a host cell.

Experimental Workflow for EC50 Determination

The following diagram outlines the logical flow of the Plaque Reduction Neutralization Test (PRNT) described in the protocol section.

EC50_Workflow start Start prep_cells Prepare Confluent Cell Monolayer start->prep_cells prep_compound Prepare Serial Dilutions of this compound start->prep_compound prep_virus Prepare Virus Inoculum start->prep_virus infection Infect Cell Monolayer prep_cells->infection incubation Incubate Virus with Compound Dilutions prep_compound->incubation prep_virus->incubation incubation->infection overlay Add Semi-Solid Overlay infection->overlay incubation2 Incubate for 7-10 Days overlay->incubation2 stain Fix and Stain Cells incubation2->stain count Count Plaques stain->count calculate Calculate EC50 Value count->calculate end End calculate->end

Caption: Workflow for Plaque Reduction Neutralization Test (PRNT).

References

Compound 12: A Compendium of Antiviral Properties

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the antiviral properties of various molecules designated as "Compound 12" in the scientific literature. It is important to note that "Compound 12" does not refer to a single, universally recognized substance, but rather is a placeholder designation used in different research contexts for distinct chemical entities. This guide will present the available data for each unique "Compound 12," organized into separate sections for clarity. The information is intended for researchers, scientists, and drug development professionals.

Section 1: Vinylacetylene Analog of Enviroxime (B1671365)

This "Compound 12" is a vinylacetylene benzimidazole (B57391) analog of Enviroxime. It has demonstrated notable activity against picornaviruses, a family of RNA viruses that includes poliovirus and rhinovirus.

Quantitative Antiviral Data
Virus FamilyVirusAssayCell LineIC50Citation
PicornaviridaePoliovirusPlaque Reduction-Potent inhibitor[1][2]
PicornaviridaeCoxsackie A21 (mouse-adapted)Plaque Reduction-0.06 µg/mL[1]

In vivo efficacy was observed in a Coxsackie A21 mouse model, where oral gavage of 100 mg/kg of Compound 12 twice a day afforded statistically significant protection.[1] This compound is noted for its improved oral bioavailability in monkeys due to a p-fluoro substitution.[1]

Experimental Protocols

Plaque Reduction Assay: The antiviral activity of Compound 12 was determined by a plaque reduction assay. Confluent monolayers of host cells were infected with the virus in the presence of varying concentrations of the compound. After an incubation period to allow for viral replication and plaque formation, the cells were fixed and stained. The number of plaques in the treated wells was compared to the number in untreated control wells to determine the concentration of the compound that inhibited plaque formation by 50% (IC50).

Mechanism of Action: Signaling Pathway

The antiviral mechanism of this Compound 12 is believed to be similar to that of Enviroxime, involving the viral non-structural protein 3A. The 3A protein is involved in the formation of the viral replication complex and the inhibition of host cell protein secretion. By targeting the 3A protein, Compound 12 disrupts these processes, thereby inhibiting viral replication.

cluster_virus Picornavirus Replication cluster_host Host Cell Viral RNA Viral RNA Polyprotein Polyprotein Viral RNA->Polyprotein Translation Viral Progeny Viral Progeny Viral RNA->Viral Progeny 3A Protein 3A Protein Polyprotein->3A Protein Proteolytic Cleavage Replication Complex Replication Complex 3A Protein->Replication Complex Formation Host Protein Secretion Host Protein Secretion 3A Protein->Host Protein Secretion Inhibits Replication Complex->Viral RNA Replication Compound 12 Compound 12 Compound 12->3A Protein Inhibits

Caption: Putative mechanism of action of the vinylacetylene analog Compound 12.

Section 2: N-allylcytisine-3-thiocarbamide

This "Compound 12" is a derivative of the alkaloid (-)-cytisine and has shown significant antiviral activity against Dengue virus (DENV), a member of the Flaviviridae family.

Quantitative Antiviral Data
VirusCell LineIC50 (µM)Citation
DENV1Vero E6, A5490.14
DENV2Vero E6, A549<0.1
Experimental Protocols

Antiviral Assay: The antiviral activity was evaluated in Vero E6 and A549 cells infected with DENV1 or DENV2. The IC50 values were determined by measuring the reduction in viral yield in the presence of the compound.

Time-of-Addition/Removal Assay: To elucidate the mechanism of action, a time-of-addition/removal assay was performed. This involved adding and removing the compound at different stages of the viral life cycle (attachment, entry, post-entry). The results indicated that this Compound 12 potently inhibits the attachment and entry stages of the DENV life cycle.

Mechanism of Action: Viral Life Cycle Inhibition

Molecular docking studies suggest that this Compound 12 interacts with the DENV envelope (E) protein, which is crucial for viral attachment and entry into host cells. By binding to the E protein, the compound likely prevents the conformational changes required for membrane fusion, thus blocking the early stages of infection.

cluster_life_cycle DENV Life Cycle DENV Virion DENV Virion Attachment Attachment DENV Virion->Attachment Host Cell Host Cell Entry Entry Attachment->Entry Replication Replication Entry->Replication Assembly & Release Assembly & Release Replication->Assembly & Release Compound 12 Compound 12 Compound 12->Attachment Inhibits Compound 12->Entry Inhibits

Caption: Inhibition of DENV attachment and entry by N-allylcytisine-3-thiocarbamide.

Section 3: Helioxanthin (B1673044) Analog

This "Compound 12" is an acid-hydrolyzed product of a helioxanthin cyclic imide derivative. It has demonstrated broad-spectrum antiviral activity against several DNA viruses.

Quantitative Antiviral Data
Virus FamilyVirusEC50 (µM)Citation
HepadnaviridaeHepatitis B Virus (HBV)0.8
HerpesviridaeHerpes Simplex Virus Type 1 (HSV-1)0.15
HerpesviridaeHerpes Simplex Virus Type 2 (HSV-2)<0.1
HerpesviridaeEpstein-Barr Virus (EBV)9.0
HerpesviridaeCytomegalovirus (CMV)0.45
Experimental Protocols

Antiviral Assays: The antiviral activity of this Compound 12 was evaluated using various in vitro assays specific to each virus. For HBV, the inhibition of viral DNA replication was likely measured. For the herpesviruses, plaque reduction assays or yield reduction assays would have been employed to determine the EC50 values.

Section 4: 2'-Deoxyuridine Derivative

This "Compound 12" is identified as 5-(2,2-dichloro-1-fluorovinyl)-2'-deoxyuridine. Its antiviral activity has been evaluated against Herpes Simplex Virus Type 1 (HSV-1).

Quantitative Antiviral Data
VirusCell LineID50 (µg/mL)Citation
Herpes Simplex Virus Type 1 (HSV-1)Vero20-26
Experimental Protocols

Antiviral Assay: The inhibitory activity (ID50) of this Compound 12 against HSV-1 was determined in Vero cells. The ID50 represents the concentration of the compound required to inhibit the virus-induced cytopathic effect by 50%.

Section 5: Carbamate (B1207046) Derivative

This "Compound 12" is a carbamate derivative that has been investigated for its activity against human coronaviruses.

Quantitative Antiviral Data
VirusEC50 (µM)Citation
Human Coronavirus 229E (hCoV-229E)5.27
Human Coronavirus OC43 (hCoV-OC43)No significant effect
Experimental Protocols

Antiviral Assay: The antiviral efficacy of this Compound 12 was assessed by measuring the inhibition of viral replication in cell culture. The EC50 value was determined as the concentration of the compound that reduced viral replication by 50%.

Section 6: Deazaadenosine Analogue

This "Compound 12" is a deazaadenosine analogue that has shown moderate activity against Human Immunodeficiency Virus (HIV).

Quantitative Antiviral Data
VirusEC50 (µM)Citation
Human Immunodeficiency Virus (HIV)Moderate potency

Section 7: Phenanthrene-containing N-heterocyclic compound

This "Compound 12" is a phenanthrene-containing N-heterocyclic compound designed as a simplified analog of the antiviral alkaloid antofine. It has demonstrated potent activity against a plant virus.

Quantitative Antiviral Data
VirusActivityCitation
Tobacco Mosaic Virus (TMV)Higher than antofine and ribavirin
Mechanism of Action

Studies on the mode of action of this Compound 12 indicate that it can bind to the RNA of Tobacco Mosaic Virus (TMV). This interaction is believed to interfere with viral replication or assembly.

Section 8: Furanone Derivative

This "Compound 12" is a furanone derivative that has shown promising antiviral activity in a preliminary screening.

Quantitative Antiviral Data
VirusConcentration% Reduction in Viral CountCitation
Unspecified40 µg/10^5 cells/ml88

Section 9: Cyclic Peptide

This "Compound 12" is a cyclic peptide designed as a competitive inhibitor of the Dengue virus (DENV) NS2B-NS3 protease.

Quantitative Antiviral Data
VirusAssayEC50 (µM)IC50 (µM)Citation
Dengue Virus (DENV)Cell-based antiviral assay2.0-
Dengue Virus (DENV)Protease inhibition assay-1.1
Mechanism of Action

This Compound 12 acts as a competitive inhibitor of the DENV NS2B-NS3 protease, an enzyme essential for the cleavage of the viral polyprotein and subsequent maturation of viral proteins. By blocking the active site of this protease, the compound prevents viral replication.

DENV Polyprotein DENV Polyprotein NS2B-NS3 Protease NS2B-NS3 Protease DENV Polyprotein->NS2B-NS3 Protease Substrate Mature Viral Proteins Mature Viral Proteins NS2B-NS3 Protease->Mature Viral Proteins Cleavage Viral Replication Viral Replication Mature Viral Proteins->Viral Replication Compound 12 Compound 12 Compound 12->NS2B-NS3 Protease Inhibits

Caption: Inhibition of DENV NS2B-NS3 protease by a cyclic peptide Compound 12.

Section 10: 2-aryl-1H-benzimidazole-4-carboxamide derivative

This "Compound 12" is a derivative of 2-aryl-1H-benzimidazole-4-carboxamide and has been evaluated for its activity against Coxsackievirus B3 (CVB3).

Quantitative Antiviral Data
VirusIC50 (µg/mL)Citation
Coxsackievirus B3 (CVB3)Less active than other derivatives in the series

Section 11: Imidazo[1,2-a]pyridine (B132010) derivative

This "Compound 12" is an imidazo[1,2-a]pyridine derivative tested for its activity against influenza A virus.

Quantitative Antiviral Data
VirusActivityCitation
Influenza A virusLess active than imidazo[1,2-a]pyrimidine (B1208166) analogs

Section 12: Pyromeconic acid derivative

This "Compound 12" is a pyromeconic acid derivative that acts as an inhibitor of the influenza A virus PA endonuclease.

Quantitative Antiviral Data
VirusAssayEC50 (µM)IC50 (nmol/L)CC50 (µM)Citation
Influenza A (H1N1)Cell-based antiviral assay2.1-280
Influenza APA endonuclease inhibition-14 ± 3-
Mechanism of Action

This Compound 12 targets the PA endonuclease enzyme of the influenza A virus polymerase complex. This enzyme is responsible for "cap-snatching," a process where the virus cleaves the 5' caps (B75204) of host cell pre-mRNAs to use as primers for the synthesis of its own viral mRNAs. By inhibiting this enzyme, the compound prevents viral transcription and replication. Molecular docking studies suggest that it chelates with the Mn2+ ions in the endonuclease active site.

Host pre-mRNA Host pre-mRNA PA Endonuclease PA Endonuclease Host pre-mRNA->PA Endonuclease Cap-snatching Capped Primer Capped Primer PA Endonuclease->Capped Primer Viral mRNA Viral mRNA Capped Primer->Viral mRNA Viral Transcription Viral Proteins Viral Proteins Viral mRNA->Viral Proteins Compound 12 Compound 12 Compound 12->PA Endonuclease Inhibits

Caption: Inhibition of influenza A PA endonuclease by a pyromeconic acid derivative.

Section 13: 17-formylabietic acid derivative

This "Compound 12" is a derivative of 17-formylabietic acid and has shown potent activity against influenza A virus with a high therapeutic index.

Quantitative Antiviral Data
VirusSelectivity Index (SI)Citation
Influenza A virus (H1N1)128.6
Mechanism of Action

Docking studies suggest that this Compound 12 binds to the M2 proton channel of the influenza A virus. The M2 ion channel is essential for the uncoating of the virus within the host cell endosome. By blocking this channel, the compound prevents the release of the viral genome into the cytoplasm, thereby halting the infection at an early stage.

Section 14: Perylene (B46583) derivative

This "Compound 12" is a perylene derivative that has demonstrated potent antiviral activity against SARS-CoV-2.

Quantitative Antiviral Data
VirusEC50 (µM)Citation
SARS-CoV-20.812
Mechanism of Action

This Compound 12 exhibits a photodynamic mechanism of action. It is a potent photosensitizer that generates reactive oxygen species (ROS) upon irradiation with blue light. The antiviral activity is significantly enhanced under blue light, suggesting that the primary mode of action is the light-induced generation of ROS, which can damage viral components and inhibit replication. The compound has also been shown to intercalate into the viral envelope, which may contribute to its antiviral effect by blocking viral-cell fusion.

Section 15: Inactive Nucleoside Analog

This "Compound 12" is a nucleoside analog that was found to be inactive against Yellow Fever Virus (YFV).

Quantitative Antiviral Data
VirusActivityCitation
Yellow Fever Virus (YFV)Inactive up to 20 µM

References

In Vitro Antiviral Activity of Interleukin-27: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Interleukin-27 (IL-27), a pleiotropic cytokine belonging to the IL-12 family, has emerged as a significant modulator of immune responses with potent in vitro antiviral activities against a broad spectrum of viruses. This technical guide provides an in-depth overview of the in vitro antiviral properties of IL-27, focusing on its efficacy against key human pathogens such as Human Immunodeficiency Virus (HIV), Influenza A Virus (IAV), and Hepatitis B Virus (HBV). This document details the experimental methodologies used to quantify its antiviral effects, presents available quantitative data in a structured format, and elucidates the key signaling pathways involved in its mechanism of action.

Introduction

Interleukin-27 is a heterodimeric cytokine composed of two subunits, Epstein-Barr virus-induced gene 3 (EBI3) and IL-27p28.[1] Primarily produced by antigen-presenting cells, IL-27 signals through a receptor complex consisting of IL-27Rα (also known as WSX-1) and gp130, activating the JAK-STAT signaling pathway.[1] While initially characterized for its role in T-cell differentiation, a growing body of evidence highlights its direct and indirect antiviral functions. IL-27 has been shown to inhibit the replication of a wide range of viruses, including HIV, influenza viruses, and hepatitis viruses, making it a person of interest for the development of novel antiviral therapeutics.[1] This guide serves as a comprehensive resource for researchers investigating the antiviral potential of IL-27.

Quantitative In Vitro Antiviral Activity of Interleukin-27

The antiviral efficacy of IL-27 has been quantified against several viruses using various in vitro cell culture models. The following tables summarize the available data on the dose-dependent inhibition of viral replication by IL-27.

Table 1: In Vitro Antiviral Activity of IL-27 against HIV-1

Cell TypeVirus StrainIL-27 Concentration% Inhibition of Viral ReplicationReference
Monocyte-derived Macrophages (MDMs)HIV-1AD830 ng/mL60.9%[2]
Monocyte-derived Macrophages (MDMs)HIV-1AD8100 ng/mL79.0%[2]
Monocyte-derived Macrophages (MDMs)HIV-1BALNot specifiedStrong inhibition

Table 2: In Vitro Antiviral Activity of IL-27 against Other Viruses

VirusCell LineKey FindingsReference
Influenza A Virus (Pandemic H1N1)THP-1-derived macrophagesDose-dependent inhibition of viral infection.Not specified in abstracts
Hepatitis B Virus (HBV)HepG2.2.15IL-27 is induced by HBV infection, suggesting a role in the host response.

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the in vitro antiviral activity of IL-27.

Cell Culture and Macrophage Differentiation

Monocyte-derived macrophages (MDMs) are a primary cell type used to study the anti-HIV activity of IL-27.

  • Isolation of Monocytes: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using Ficoll-Paque density gradient centrifugation. Monocytes are then purified from PBMCs by positive selection using anti-CD14 magnetic beads.

  • Differentiation of Macrophages:

    • M-CSF-differentiated Macrophages (M-Mac): Monocytes are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, penicillin-streptomycin, and macrophage colony-stimulating factor (M-CSF).

    • IL-27-differentiated Macrophages (I-Mac): Monocytes are cultured under the same conditions as M-Macs with the addition of recombinant human IL-27 (typically 50 ng/mL) for the entire differentiation period (usually 7 days).

In Vitro Antiviral Assays

This assay quantifies the amount of HIV-1 p24 capsid protein in culture supernatants, which is a direct measure of viral replication.

  • Principle: A sandwich ELISA format is used where a capture antibody specific for p24 is coated onto a 96-well plate. The sample containing p24 is added, followed by a biotinylated detection antibody. Streptavidin-horseradish peroxidase (HRP) and a substrate are then used to generate a colorimetric signal that is proportional to the amount of p24.

  • Protocol:

    • Coat a 96-well plate with a monoclonal anti-HIV-1 p24 antibody overnight at 4°C.

    • Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20).

    • Block the plate with a blocking buffer (e.g., PBS with 1% BSA) for 1-2 hours at room temperature.

    • Add cell culture supernatants (appropriately diluted) and p24 standards to the wells and incubate for 2 hours at 37°C.

    • Wash the plate.

    • Add a biotinylated polyclonal anti-HIV-1 p24 antibody and incubate for 1 hour at 37°C.

    • Wash the plate.

    • Add streptavidin-HRP conjugate and incubate for 30 minutes at 37°C.

    • Wash the plate.

    • Add TMB substrate and incubate in the dark until color develops.

    • Stop the reaction with a stop solution (e.g., 2N H2SO4).

    • Read the absorbance at 450 nm using a microplate reader.

    • Calculate the p24 concentration in the samples by interpolating from the standard curve.

This assay is the gold standard for quantifying the infectivity of many viruses and the neutralizing activity of antiviral compounds.

  • Principle: A confluent monolayer of susceptible cells is infected with a known amount of virus in the presence or absence of the antiviral agent. The cells are then overlaid with a semi-solid medium that restricts the spread of progeny virus, leading to the formation of localized areas of infected cells called plaques. The number of plaques is then counted, and the percentage of plaque reduction in the presence of the antiviral agent is calculated.

  • Protocol:

    • Seed a suitable cell line (e.g., MDCK for influenza virus) in 6-well or 12-well plates to form a confluent monolayer.

    • Prepare serial dilutions of IL-27 in a serum-free medium.

    • Mix the IL-27 dilutions with a constant amount of virus (e.g., 100 plaque-forming units, PFU) and incubate for 1 hour at 37°C to allow for neutralization.

    • Wash the cell monolayers with PBS and infect with the virus/IL-27 mixture for 1 hour at 37°C.

    • Remove the inoculum and overlay the cells with a semi-solid medium (e.g., MEM containing 0.7% agarose) with or without IL-27.

    • Incubate the plates at 37°C in a CO2 incubator for 2-3 days, or until plaques are visible.

    • Fix the cells with a fixative solution (e.g., 4% formaldehyde) and stain with a staining solution (e.g., 0.1% crystal violet).

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque reduction as follows: [1 - (Number of plaques in treated wells / Number of plaques in untreated wells)] x 100.

This method is used to quantify the amount of viral nucleic acid (RNA or DNA) in infected cells or culture supernatants.

  • Principle: Viral RNA is first reverse-transcribed into complementary DNA (cDNA). The cDNA is then amplified in a real-time PCR machine using virus-specific primers and a fluorescent probe. The amount of fluorescence detected is proportional to the amount of amplified viral DNA, allowing for the quantification of the initial amount of viral RNA.

  • Protocol:

    • RNA Extraction: Isolate total RNA from infected cells or culture supernatants using a commercial RNA extraction kit.

    • Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme and random primers or gene-specific primers.

    • Real-Time PCR:

      • Prepare a reaction mixture containing the cDNA, virus-specific forward and reverse primers, a fluorescent probe (e.g., TaqMan probe), and a real-time PCR master mix.

      • Perform the real-time PCR using a thermal cycler with the appropriate cycling conditions (denaturation, annealing, and extension temperatures and times).

      • A standard curve is generated using serial dilutions of a plasmid containing the target viral sequence to quantify the viral copy number in the samples.

      • Primer and probe sequences are specific to the virus being studied and should be obtained from published literature.

Signaling Pathways and Mechanism of Action

The antiviral effects of IL-27 are primarily mediated through the Janus kinase/signal transducer and activator of transcription (JAK-STAT) signaling pathway.

The JAK-STAT Signaling Pathway

Upon binding of IL-27 to its receptor complex (IL-27Rα and gp130), the associated Janus kinases, JAK1 and TYK2, are activated through trans-phosphorylation. These activated JAKs then phosphorylate specific tyrosine residues on the intracellular domain of the receptor. These phosphorylated tyrosines serve as docking sites for Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT1 and STAT3. Once recruited to the receptor, STAT1 and STAT3 are themselves phosphorylated by the JAKs. Phosphorylated STATs form homodimers or heterodimers, translocate to the nucleus, and bind to specific DNA sequences in the promoter regions of target genes, thereby inducing the transcription of various antiviral genes, also known as interferon-stimulated genes (ISGs).

IL27_Signaling_Pathway IL-27 Antiviral Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL27 IL-27 IL27R IL-27Rα IL27->IL27R gp130 gp130 IL27->gp130 JAK1 JAK1 IL27R->JAK1 Activation TYK2 TYK2 gp130->TYK2 Activation STAT1 STAT1 JAK1->STAT1 Phosphorylation STAT3 STAT3 TYK2->STAT3 Phosphorylation pSTAT1 pSTAT1 pSTAT3 pSTAT3 STAT_dimer STAT1/STAT3 Dimer pSTAT1->STAT_dimer pSTAT3->STAT_dimer DNA DNA STAT_dimer->DNA Transcription Induction STAT_dimer->DNA ISGs Interferon-Stimulated Genes (ISGs) (e.g., OAS, PKR, Mx) DNA->ISGs Transcription Antiviral_State Antiviral State ISGs->Antiviral_State Virus Virus Antiviral_State->Virus Inhibition of Viral Replication

Caption: IL-27 mediated JAK-STAT signaling pathway leading to an antiviral state.

Experimental Workflow for Studying IL-27 Signaling

A typical workflow to investigate the signaling pathways activated by IL-27 involves treating cells with IL-27 and then analyzing the phosphorylation of key signaling proteins and the expression of downstream target genes.

Experimental_Workflow Workflow for IL-27 Signaling Analysis start Start: Culture target cells (e.g., MDMs, HepG2) treat Treat cells with recombinant IL-27 (and controls) start->treat harvest Harvest cells at different time points treat->harvest protein_analysis Protein Analysis harvest->protein_analysis rna_analysis RNA Analysis harvest->rna_analysis western Western Blot for p-STAT1, p-STAT3 protein_analysis->western qRT_PCR qRT-PCR for ISG expression rna_analysis->qRT_PCR data_analysis Data Analysis and Interpretation western->data_analysis qRT_PCR->data_analysis

Caption: Experimental workflow for analyzing IL-27-induced signaling pathways.

Conclusion

Interleukin-27 demonstrates significant in vitro antiviral activity against a variety of clinically relevant viruses. Its ability to induce a robust antiviral state, primarily through the JAK-STAT signaling pathway, highlights its potential as a novel therapeutic agent. This technical guide provides a foundational understanding of the methods used to evaluate the antiviral efficacy of IL-27 and the underlying molecular mechanisms. Further research is warranted to fully elucidate the therapeutic potential of IL-27 and to translate these promising in vitro findings into effective clinical applications.

References

Technical Guide: Antiviral Agent 27 (CAS 2270947-36-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antiviral agent 27 is a novel adamantane-based compound identified as a potent inhibitor of the Ebola virus (EBOV). With a CAS number of 2270947-36-7, this molecule has demonstrated significant in vitro efficacy, positioning it as a promising candidate for further preclinical and clinical development. This document provides a comprehensive overview of its known properties, including its mechanism of action, physicochemical characteristics, and relevant experimental methodologies.

Physicochemical and Pharmacological Properties

A summary of the available quantitative data for this compound is presented in Table 1. This data has been compiled from publicly available chemical databases and supplier information.

Table 1: Physicochemical and In Vitro Efficacy Data for this compound

PropertyValueSource
CAS Number 2270947-36-7Public Databases
IUPAC Name (1S,3R,5R,7S)-N-(trans-4-Aminocyclohexyl)-3-methyl-5-phenyltricyclo[3.3.1.13,7]decane-1-carboxamide[1]
Molecular Formula C24H34N2O[2][3][4]
Molecular Weight 366.54 g/mol [2]
Antiviral Activity Ebola Virus (EBOV)
EC50 (EBOV) 14 nM

Note: Additional quantitative data such as CC50 (50% cytotoxic concentration), solubility, and pharmacokinetic parameters are not publicly available at the time of this report.

Mechanism of Action: Ebola Virus Entry Inhibition

Current research on adamantane-based compounds as anti-Ebola agents suggests that this compound likely functions as a viral entry inhibitor. The proposed mechanism centers on the disruption of the interaction between the Ebola virus glycoprotein (B1211001) (GP) and the host cell receptor, Niemann-Pick C1 (NPC1).

The Ebola virus enters host cells through endocytosis. Inside the endosome, host proteases cleave the viral GP, exposing a receptor-binding site. This cleaved GP then binds to the endosomal protein NPC1, a critical step for the fusion of the viral and endosomal membranes, which ultimately releases the viral genome into the cytoplasm. Adamantane (B196018) derivatives, structurally related to this compound, have been shown to either directly bind to the EBOV GP or to the host protein NPC1, thereby preventing the GP-NPC1 interaction and halting viral entry.

Ebola_Virus_Entry_Inhibition Proposed Mechanism of Action: Ebola Virus Entry Inhibition EBOV Ebola Virus Endocytosis Endocytosis EBOV->Endocytosis 1. Attachment HostCell Host Cell Endosome Endosome Endocytosis->Endosome 2. Internalization GP_Cleavage GP Cleavage (Cathepsins B/L) Endosome->GP_Cleavage 3. Endosomal Acidification Cleaved_GP Cleaved GP GP_Cleavage->Cleaved_GP Binding GP-NPC1 Binding Cleaved_GP->Binding 4. Binding NPC1 NPC1 Receptor NPC1->Binding MembraneFusion Membrane Fusion Binding->MembraneFusion 5. Conformational Change Viral_RNA_Release Viral RNA Release & Replication MembraneFusion->Viral_RNA_Release 6. Genome Release Agent27 This compound Agent27->Binding Blocks Interaction Inhibition Inhibition

Caption: Proposed mechanism of Ebola virus entry and inhibition by this compound.

Experimental Protocols

Detailed experimental protocols for this compound are primarily documented in "Scale-Up Synthesis of 1-Methyladamantane and Its Functionalization as a Key Point for Promising Antiviral Agents" by Alexander E. Pashenko, et al. (Org. Process Res. Dev. 2023, 27, 3, 477-487). As the full text of this publication may be subject to access restrictions, generalized protocols for key assays are provided below based on standard methodologies in the field.

Synthesis of this compound

The synthesis of this compound, an adamantane carboxamide, likely involves a multi-step process. A generalized workflow for the synthesis of related adamantane derivatives is depicted below. This typically starts with the functionalization of an adamantane core, followed by coupling reactions to introduce the aminocyclohexyl and phenyl groups.

Synthesis_Workflow General Synthesis Workflow for Adamantane Carboxamides Start Adamantane Derivative (e.g., 1-methyladamantane) Functionalization Functionalization (e.g., Carboxylation) Start->Functionalization Adamantane_Acid Adamantane Carboxylic Acid Functionalization->Adamantane_Acid Activation Carboxylic Acid Activation (e.g., Acyl Chloride Formation) Adamantane_Acid->Activation Activated_Adamantane Activated Adamantane Intermediate Activation->Activated_Adamantane Coupling Amide Coupling Reaction Activated_Adamantane->Coupling Product This compound Coupling->Product Amine trans-4-Aminocyclohexyl Derivative Amine->Coupling Purification Purification (e.g., Chromatography) Product->Purification Final_Product Purified this compound Purification->Final_Product

Caption: Generalized synthesis workflow for adamantane-based antiviral agents.

In Vitro Antiviral Efficacy Assay (EC50 Determination)

The half-maximal effective concentration (EC50) is a critical measure of a drug's potency. A common method to determine the EC50 for anti-Ebola virus compounds is the plaque reduction assay or a reporter virus assay.

Generalized Protocol:

  • Cell Seeding: Plate a suitable host cell line (e.g., Vero E6 cells) in 96-well plates and incubate until a confluent monolayer is formed.

  • Compound Dilution: Prepare serial dilutions of this compound in cell culture medium.

  • Infection: Infect the cell monolayers with a known titer of Ebola virus in the presence of the various concentrations of the antiviral agent. Include control wells with virus only (no compound) and cells only (no virus, no compound).

  • Incubation: Incubate the plates for a period sufficient for viral replication and plaque formation (typically 5-7 days).

  • Quantification:

    • Plaque Reduction Assay: Fix and stain the cells (e.g., with crystal violet). Count the number of plaques in each well.

    • Reporter Virus Assay: If using a reporter virus (e.g., expressing luciferase or GFP), measure the reporter signal.

  • Data Analysis: Calculate the percentage of viral inhibition for each compound concentration relative to the virus control. The EC50 is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Antiviral_Assay_Workflow Workflow for In Vitro Antiviral Efficacy (EC50) Assay Cell_Seeding Seed Host Cells (e.g., Vero E6) Infection Infect Cells with EBOV + Compound Dilutions Cell_Seeding->Infection Compound_Prep Prepare Serial Dilutions of this compound Compound_Prep->Infection Incubation Incubate for Plaque Formation Infection->Incubation Quantification Quantify Viral Inhibition (Plaque Count or Reporter Signal) Incubation->Quantification Data_Analysis Calculate % Inhibition and Determine EC50 Quantification->Data_Analysis

Caption: Generalized workflow for determining the in vitro antiviral efficacy (EC50).

Cytotoxicity Assay (CC50 Determination)

It is crucial to assess the toxicity of an antiviral compound to the host cells. The 50% cytotoxic concentration (CC50) is determined to ensure that the antiviral activity is not due to cell death.

Generalized Protocol:

  • Cell Seeding: Plate the same host cell line used in the antiviral assay in 96-well plates.

  • Compound Treatment: Treat the cells with the same serial dilutions of this compound used in the efficacy assay. Include control wells with cells and medium only.

  • Incubation: Incubate the plates for the same duration as the antiviral assay.

  • Viability Assessment: Measure cell viability using a suitable assay, such as the MTT, MTS, or CellTiter-Glo assay. These assays measure metabolic activity, which correlates with the number of viable cells.

  • Data Analysis: Calculate the percentage of cytotoxicity for each compound concentration relative to the untreated cell control. The CC50 is determined by plotting the percentage of cytotoxicity against the log of the compound concentration.

Cytotoxicity_Assay_Workflow Workflow for In Vitro Cytotoxicity (CC50) Assay Cell_Seeding Seed Host Cells Treatment Treat Cells with Compound Dilutions Cell_Seeding->Treatment Compound_Prep Prepare Serial Dilutions of this compound Compound_Prep->Treatment Incubation Incubate for Same Duration as Antiviral Assay Treatment->Incubation Viability_Assay Measure Cell Viability (e.g., MTT, MTS Assay) Incubation->Viability_Assay Data_Analysis Calculate % Cytotoxicity and Determine CC50 Viability_Assay->Data_Analysis

Caption: Generalized workflow for determining the in vitro cytotoxicity (CC50).

Conclusion

This compound is a potent adamantane-based inhibitor of the Ebola virus with a promising in vitro efficacy. Its likely mechanism of action as a viral entry inhibitor targeting the GP-NPC1 interaction makes it a valuable lead compound for the development of novel anti-Ebola therapeutics. Further studies are warranted to fully elucidate its pharmacological profile, including in vivo efficacy and safety, to advance its potential as a clinical candidate.

References

Antiviral Agent 27: A Potent Inhibitor of Filovirus Entry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Antiviral Agent 27, a small molecule identified as a potent inhibitor of filovirus entry. This document summarizes its known antiviral activity, proposed mechanism of action, and the experimental methodologies relevant to its study.

Introduction

Filoviruses, including Ebola and Marburg viruses, are the causative agents of severe and often fatal hemorrhagic fevers in humans. The high mortality rates and potential for outbreaks underscore the urgent need for effective antiviral therapeutics. A critical stage in the filovirus life cycle, and a key target for antiviral intervention, is the entry of the virus into host cells. This compound, also referred to as Compound 12, has emerged as a promising candidate in this area, demonstrating significant inhibitory activity against Ebola virus.

Quantitative Data Summary

This compound has been reported to possess potent antiviral activity against the Ebola virus. The key quantitative measure of its efficacy is its half-maximal effective concentration (EC50).

Compound NameVirusAssay TypeEC50Citation
This compound (Compound 12)Ebola virusCell-based assay14 nM[1]

Mechanism of Action

The primary mechanism of action for this compound is the inhibition of filovirus entry into host cells. While the precise molecular interactions are still under investigation, it is proposed to interfere with the viral glycoprotein (B1211001) (GP), which is essential for attachment to host cells and subsequent fusion of the viral and host cell membranes.

The filovirus entry process is a complex, multi-step pathway that presents several potential targets for inhibition. This process, and the likely point of intervention for this compound, is outlined in the signaling pathway diagram below.

Filovirus Entry Pathway and Potential Inhibition by this compound

Filovirus_Entry_Pathway cluster_extracellular Extracellular Space cluster_cell Host Cell Virion Filovirus Virion Attachment Attachment to Host Cell Receptors Virion->Attachment Endocytosis Endocytosis Attachment->Endocytosis Endosome Late Endosome/ Lysosome Endocytosis->Endosome GP_Cleavage GP Cleavage by Host Proteases (e.g., Cathepsins) Endosome->GP_Cleavage NPC1_Binding Binding of Cleaved GP to NPC1 Receptor GP_Cleavage->NPC1_Binding Fusion Membrane Fusion NPC1_Binding->Fusion Release Viral Genome Release into Cytoplasm Fusion->Release Inhibitor This compound Inhibitor->NPC1_Binding Inhibition

Caption: Proposed mechanism of action for this compound, targeting the filovirus entry pathway.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of filovirus entry inhibitors like this compound.

Pseudovirus Neutralization Assay

This assay is a common and safe method to screen for inhibitors of viral entry in a BSL-2 laboratory setting. It utilizes a replication-defective viral core (e.g., from HIV-1 or VSV) pseudotyped with the filovirus glycoprotein (GP).

Objective: To determine the concentration at which a compound inhibits 50% of viral entry (EC50).

Materials:

  • HEK293T cells

  • Plasmids:

    • Expression plasmid for filovirus GP (e.g., pCAGGS-Ebola-GP)

    • Backbone plasmid for the viral core with a reporter gene (e.g., pNL4-3.Luc.R-E- for HIV-1 based pseudovirus)

  • Transfection reagent

  • Target cells (e.g., Vero E6 or Huh7 cells)

  • This compound

  • Luciferase assay reagent

  • Luminometer

Protocol:

  • Pseudovirus Production:

    • Seed HEK293T cells in a 10 cm dish to reach 70-80% confluency on the day of transfection.

    • Co-transfect the cells with the filovirus GP expression plasmid and the viral backbone plasmid using a suitable transfection reagent according to the manufacturer's instructions.

    • Incubate the cells at 37°C with 5% CO2.

    • Harvest the supernatant containing the pseudoviruses at 48-72 hours post-transfection.

    • Clarify the supernatant by centrifugation at low speed to remove cell debris.

    • The pseudovirus-containing supernatant can be used immediately or stored at -80°C.

  • Neutralization Assay:

    • Seed target cells in a 96-well white, clear-bottom plate to reach 50-70% confluency on the day of infection.

    • Prepare serial dilutions of this compound in cell culture medium.

    • In a separate plate, pre-incubate the pseudovirus with the diluted compound for 1 hour at 37°C.

    • Remove the culture medium from the target cells and add the virus-compound mixture.

    • Incubate the cells for 48-72 hours at 37°C with 5% CO2.

    • After incubation, remove the supernatant and lyse the cells.

    • Measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

    • Calculate the percent inhibition for each compound concentration relative to the virus-only control and determine the EC50 value using non-linear regression analysis.

In Vivo Efficacy in a Murine Model

Animal models are crucial for evaluating the in vivo efficacy and pharmacokinetics of antiviral candidates. A common model for filovirus research is the use of mouse-adapted strains of Ebola virus in susceptible mouse strains (e.g., BALB/c or C57BL/6).

Objective: To assess the ability of this compound to protect mice from a lethal filovirus challenge.

Materials:

  • Susceptible mouse strain (e.g., BALB/c)

  • Mouse-adapted filovirus strain

  • This compound formulated for in vivo administration

  • Vehicle control

  • Appropriate personal protective equipment (PPE) and biosafety level 4 (BSL-4) containment facility.

Protocol:

  • Acclimatize animals to the BSL-4 facility for a minimum of 72 hours.

  • Challenge mice with a lethal dose of the mouse-adapted filovirus via intraperitoneal (i.p.) or other appropriate route of infection.

  • Initiate treatment with this compound at a predetermined time point post-infection (e.g., 1 hour or 24 hours). Administer the compound via a specified route (e.g., i.p. or oral gavage) at a defined dose and frequency. A control group should receive the vehicle only.

  • Monitor the animals daily for clinical signs of disease (e.g., weight loss, ruffled fur, lethargy) and survival for a period of 21-28 days.

  • At the end of the study, euthanize all surviving animals.

  • Collect blood and tissue samples at various time points to determine viral load (e.g., by plaque assay or qRT-PCR) and to assess tissue pathology.

Experimental and Logical Workflows

The following diagrams illustrate the typical workflows for the discovery and evaluation of a novel antiviral agent.

Drug Discovery and Preclinical Evaluation Workflow

Drug_Discovery_Workflow Screening High-Throughput Screening (e.g., Pseudovirus Assay) Hit_ID Hit Identification (e.g., this compound) Screening->Hit_ID Lead_Opt Lead Optimization (Structure-Activity Relationship) Hit_ID->Lead_Opt In_Vitro In Vitro Characterization (EC50, Cytotoxicity, MOA) Lead_Opt->In_Vitro In_Vivo In Vivo Efficacy (Animal Models) In_Vitro->In_Vivo PK_PD Pharmacokinetics/ Pharmacodynamics In_Vivo->PK_PD Tox Toxicology Studies PK_PD->Tox Candidate Preclinical Candidate Selection Tox->Candidate

Caption: A generalized workflow for the discovery and preclinical development of an antiviral drug.

Conclusion

This compound represents a significant lead compound in the development of therapeutics against filoviruses. Its potent in vitro activity highlights the promise of targeting the viral entry process. Further research is necessary to fully elucidate its mechanism of action, evaluate its in vivo efficacy and safety profile, and optimize its properties for potential clinical development. The experimental protocols and workflows described in this guide provide a framework for the continued investigation of this and other novel antiviral agents.

References

Preliminary Research Findings on Antiviral Agent 27 (Interleukin-27)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This document outlines the preliminary research findings for Antiviral Agent 27, identified as Interleukin-27 (IL-27), a pleiotropic cytokine with significant antiviral properties. IL-27 has demonstrated a broad range of antiviral activities against numerous viruses, including human immunodeficiency virus (HIV), hepatitis B virus (HBV), hepatitis C virus (HCV), influenza, and Zika virus (ZIKV) in both in vitro and in vivo models.[1][2] Its mechanism of action is multifaceted, involving both interferon (IFN)-dependent and independent pathways to modulate the host immune response and directly inhibit viral replication. This guide provides a comprehensive overview of the current understanding of IL-27's antiviral effects, including quantitative efficacy data, detailed experimental methodologies, and visual representations of its signaling pathways.

Mechanism of Action

Interleukin-27 exerts its antiviral effects through a dual mechanism, comprising both interferon-dependent and interferon-independent pathways. This dual activity makes it a potent and versatile antiviral agent.

Interferon-Dependent Pathways

A significant portion of IL-27's antiviral activity is attributed to its ability to induce and augment the production of interferons (IFNs).[1][3] IFNs are a critical component of the innate immune system's response to viral infections.

  • Induction of Type I and III IFNs: IL-27 promotes the production of type I (IFN-α/β) and type III (IFN-λ) interferons.[1] These interferons then signal through their respective receptors to activate the JAK-STAT signaling pathway, leading to the transcription of hundreds of interferon-stimulated genes (ISGs). ISGs encode for proteins that inhibit viral replication at various stages of the viral life cycle.

  • Synergy with IL-6: IL-27 can form a complex with the soluble IL-6 receptor (sIL-6R), which enhances the production of type I and III IFNs. This complex has been shown to be effective against a range of viruses, including influenza and HBV.

  • Promotion of Type II IFN: IL-27 also promotes the production of type II IFN (IFN-γ) by T cells and Natural Killer (NK) cells.

Interferon-Independent Pathways

Compelling evidence suggests that IL-27 also possesses direct antiviral activities that are independent of interferon signaling. This is demonstrated in experimental models where IL-27 can still inhibit viral replication in the absence of a functional IFN system.

  • Direct Induction of ISGs: IL-27 can directly induce the transcription of a subset of ISGs without the intermediate step of IFN production.

  • Modulation of Immune Cell Function: IL-27 can enhance the antiviral functions of various immune cells. For instance, it can promote the function of NK cells by increasing the production of granzyme B and other cytotoxic molecules.

  • Upregulation of Toll-Like Receptors (TLRs): IL-27 can increase the expression and signaling capacity of TLRs, which are critical for the recognition of viral components and the initiation of an immune response.

Quantitative Data

The following tables summarize the quantitative data from preliminary in vitro studies on the efficacy of Interleukin-27 against various viral pathogens.

Table 1: In Vitro Antiviral Efficacy of Interleukin-27 against HIV-1

Cell TypeVirus StrainEfficacy MetricValueReference
Peripheral Blood Mononuclear Cells (PBMCs)HIV-1Effective Concentration (EC50)50-100 ng/mL
CD4+ T cellsHIV-1Effective Concentration (EC50)50-100 ng/mL
MacrophagesHIV-1Effective Concentration (EC50)50-100 ng/mL
Dendritic CellsHIV-1Effective Concentration (EC50)50-100 ng/mL

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the antiviral activity of Interleukin-27.

In Vitro Antiviral Assay in PBMCs

This protocol describes the methodology to assess the antiviral efficacy of IL-27 against HIV-1 in primary human Peripheral Blood Mononuclear Cells (PBMCs).

1. Isolation of PBMCs:

  • Whole blood is obtained from healthy donors.
  • PBMCs are isolated using Ficoll-Paque density gradient centrifugation.
  • Cells are washed with phosphate-buffered saline (PBS) and resuspended in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.

2. Cell Culture and Treatment:

  • PBMCs are seeded in 96-well plates at a density of 2 x 10^5 cells/well.
  • Cells are stimulated with phytohemagglutinin (PHA) for 72 hours to activate T cells.
  • Following activation, cells are treated with serial dilutions of recombinant human IL-27 (ranging from 1 ng/mL to 200 ng/mL).

3. Viral Infection:

  • After 24 hours of IL-27 treatment, cells are infected with a laboratory-adapted strain of HIV-1 at a multiplicity of infection (MOI) of 0.01.
  • The infection is allowed to proceed for 4 hours at 37°C.
  • After incubation, the virus-containing medium is removed, and the cells are washed three times with PBS to remove unbound virus.
  • Fresh culture medium containing the respective concentrations of IL-27 is added back to the wells.

4. Quantification of Viral Replication:

  • Supernatants are collected at days 3, 5, and 7 post-infection.
  • Viral replication is quantified by measuring the amount of HIV-1 p24 antigen in the supernatant using a commercial enzyme-linked immunosorbent assay (ELISA) kit.

5. Data Analysis:

  • The half-maximal effective concentration (EC50) is calculated by plotting the percentage of viral inhibition against the log concentration of IL-27 and fitting the data to a dose-response curve.

In Vivo Murine Model of Influenza Virus Infection

This protocol outlines the procedure to evaluate the therapeutic potential of IL-27 in a mouse model of influenza A virus (IAV) infection.

1. Animals:

  • Six to eight-week-old C57BL/6 mice are used for the study.
  • Animals are housed in a specific-pathogen-free facility and allowed to acclimatize for one week before the experiment.

2. Viral Infection:

  • Mice are anesthetized with isoflurane (B1672236) and intranasally infected with a sublethal dose of IAV (e.g., 50 plaque-forming units (PFU) of A/PR/8/34).

3. IL-27 Treatment:

  • Mice are treated with either recombinant murine IL-27 (e.g., 1 µg per mouse) or a vehicle control (PBS) via intraperitoneal injection.
  • Treatment is administered daily starting from day 1 post-infection for a total of 5 days.

4. Monitoring and Sample Collection:

  • Mice are monitored daily for weight loss and signs of morbidity.
  • On day 5 post-infection, a subset of mice from each group is euthanized.
  • Bronchoalveolar lavage (BAL) fluid and lung tissue are collected.

5. Analysis of Viral Load and Immune Response:

  • Viral titers in the lung homogenates are determined by plaque assay on Madin-Darby canine kidney (MDCK) cells.
  • The cellular composition of the BAL fluid is analyzed by flow cytometry to quantify the influx of immune cells (e.g., neutrophils, macrophages, T cells).
  • Cytokine and chemokine levels in the BAL fluid are measured using a multiplex immunoassay.

6. Histopathology:

  • Lung tissues are fixed in 10% formalin, embedded in paraffin, and sectioned.
  • Sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess the degree of inflammation and tissue damage.

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows associated with the antiviral activity of Interleukin-27.

Antiviral_Agent_27_Signaling_Pathways cluster_ifn_dependent Interferon-Dependent Pathway cluster_ifn_independent Interferon-Independent Pathway IL27_receptor IL-27 Receptor JAK_STAT JAK/STAT Pathway IL27_receptor->JAK_STAT IFN_production IFN (α, β, γ) Production JAK_STAT->IFN_production IFN_receptor IFN Receptor IFN_production->IFN_receptor ISG_transcription_dep Interferon-Stimulated Gene (ISG) Transcription IFN_receptor->ISG_transcription_dep Antiviral_proteins_dep Antiviral Proteins ISG_transcription_dep->Antiviral_proteins_dep Viral_inhibition_dep Viral Replication Inhibition Antiviral_proteins_dep->Viral_inhibition_dep IL27 Interleukin-27 IL27->IL27_receptor IL27_receptor_indep IL-27 Receptor Direct_ISG_induction Direct ISG Transcription IL27_receptor_indep->Direct_ISG_induction NK_cell_activation NK Cell Activation IL27_receptor_indep->NK_cell_activation Antiviral_proteins_indep Antiviral Proteins Direct_ISG_induction->Antiviral_proteins_indep Viral_inhibition_indep Viral Replication Inhibition Antiviral_proteins_indep->Viral_inhibition_indep Granzyme_B Granzyme B Release NK_cell_activation->Granzyme_B Infected_cell_lysis Infected Cell Lysis Granzyme_B->Infected_cell_lysis IL27_indep Interleukin-27 IL27_indep->IL27_receptor_indep

Caption: Signaling pathways of Interleukin-27's antiviral action.

Experimental_Workflow_In_Vitro cluster_workflow In Vitro Antiviral Assay Workflow start Isolate PBMCs from healthy donor blood culture Culture and activate PBMCs with PHA start->culture treat Treat cells with varying concentrations of IL-27 culture->treat infect Infect cells with HIV-1 treat->infect wash Wash to remove unbound virus infect->wash incubate Incubate and collect supernatants at different time points wash->incubate quantify Quantify viral replication (p24 ELISA) incubate->quantify analyze Analyze data and calculate EC50 quantify->analyze

References

Methodological & Application

Application Notes and Protocols for Antiviral Agent 27 (Interleukin-27)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-27 (IL-27), a pleiotropic cytokine belonging to the IL-12 family, has emerged as a potent antiviral agent with a dual mechanism of action, making it a compelling candidate for therapeutic development. Comprising the subunits Epstein-Barr virus-induced gene 3 (EBI3) and IL-27p28, it modulates both innate and adaptive immune responses to effectively control a wide range of viral infections.[1][2][3][4][5] This document provides a comprehensive overview of the experimental protocols and quantitative data related to the antiviral activities of IL-27, intended to guide researchers in harnessing its therapeutic potential.

Mechanism of Action

IL-27 exerts its antiviral effects through two primary pathways: Interferon (IFN)-dependent and IFN-independent mechanisms.

1. IFN-Dependent Antiviral Activity: IL-27 plays a crucial role in augmenting the production of interferons, which are key cytokines in the host's antiviral defense. IL-27 has been shown to:

  • Induce the production of Type I, II, and III IFNs.

  • Promote the differentiation of plasmacytoid dendritic cells (pDCs), a major source of Type I IFNs.

  • Enhance the expression of Interferon-Stimulated Genes (ISGs) which encode antiviral proteins.

2. IFN-Independent Antiviral Activity: Notably, IL-27 can also directly inhibit viral replication in a manner independent of interferon signaling. This direct activity includes:

  • Directly inducing the expression of a range of ISGs.

  • Modulating the host's immune response by influencing the activity of various immune cells, including T cells, B cells, NK cells, and macrophages.

  • Upregulating the expression of microRNAs that can target viral transcripts.

The central signaling cascade initiated by IL-27 involves the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway. Upon binding to its heterodimeric receptor (IL-27Rα and gp130), IL-27 activates JAK1 and JAK2, leading to the phosphorylation and nuclear translocation of STAT1 and STAT3. These transcription factors then drive the expression of antiviral genes.

Quantitative Data Summary

The antiviral efficacy of IL-27 has been demonstrated against a diverse array of viruses. The following tables summarize the quantitative data from various in vitro studies.

Virus FamilyVirusCell TypeIL-27 ConcentrationEfficacyReference
RetroviridaeHuman Immunodeficiency Virus (HIV-1)PBMCs, CD4+ T cells, Macrophages, Dendritic cells50-100 ng/mLSignificant inhibition of viral replication
HepadnaviridaeHepatitis B Virus (HBV)HepatocytesNot specifiedModest direct antiviral effect
FlaviviridaeHepatitis C Virus (HCV)Hepatocytes1000 ng/mLMaximal inhibition
FlaviviridaeZika Virus (ZIKV)Not specifiedNot specifiedInhibition of viral infection
HerpesviridaeHerpes Simplex Virus 1 (HSV-1)Not specifiedNot specifiedInhibition of viral infection
PoxviridaeVaccinia VirusMurine Macrophages100 ng/mLReduced viral infection at lower MOI
HerpesviridaeMouse Cytomegalovirus (MCMV)Murine Macrophages1-100 ng/mLDose-dependent reduction in viral replication
OrthomyxoviridaeInfluenza A Virus (IAV)Not specifiedNot specifiedInhibition of viral infection

Experimental Protocols

Protocol 1: In Vitro Antiviral Activity Assay

This protocol outlines a general procedure for evaluating the antiviral efficacy of IL-27 in a cell culture system.

1. Materials:

  • Recombinant IL-27

  • Target cells (e.g., macrophages, hepatocytes, specific cell lines susceptible to the virus of interest)

  • Virus stock of known titer

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • Reagents for quantifying viral replication (e.g., plaque assay reagents, qPCR reagents, TCID50 assay components)

2. Procedure:

  • Cell Seeding: Seed target cells in a 96-well plate at a density that will result in a confluent monolayer on the day of infection.

  • IL-27 Treatment: The following day, remove the culture medium and add fresh medium containing various concentrations of IL-27 (e.g., 1, 10, 100 ng/mL). A no-treatment control and a positive control (e.g., a known antiviral drug) should be included. Incubate for a predetermined period (e.g., 6 to 24 hours) to allow for the induction of an antiviral state.

  • Viral Infection: Following pre-treatment, infect the cells with the virus at a specific Multiplicity of Infection (MOI).

  • Incubation: Incubate the infected cells for a period sufficient for viral replication, as determined by the specific virus-cell system.

  • Quantification of Viral Replication: At the end of the incubation period, quantify the extent of viral replication using one of the following methods:

    • Plaque Assay: This method is suitable for lytic viruses and measures the number of infectious virus particles. The virus titer is expressed as Plaque-Forming Units per milliliter (PFU/mL).

    • Quantitative PCR (qPCR): This technique quantifies the amount of viral nucleic acid (DNA or RNA) in the cell culture supernatant or cell lysate.

    • TCID50 (50% Tissue Culture Infectious Dose) Assay: This endpoint dilution assay determines the virus concentration required to infect 50% of the inoculated cell cultures.

Protocol 2: Analysis of IL-27-Induced Gene Expression

This protocol describes how to analyze the changes in gene expression in response to IL-27 treatment, which is crucial for understanding its mechanism of action.

1. Materials:

  • Recombinant IL-27

  • Target cells

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix and primers for target genes (e.g., ISGs, cytokines)

  • Alternatively, materials for microarray or RNA-sequencing analysis.

2. Procedure:

  • Cell Treatment: Treat target cells with IL-27 (e.g., 100 ng/mL) for a specific duration (e.g., 24 hours). Include a mock-treated control.

  • RNA Extraction: Isolate total RNA from the treated and control cells using a commercial RNA extraction kit.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA.

  • Gene Expression Analysis:

    • qPCR: Perform qPCR to quantify the expression levels of specific target genes. Relative gene expression can be calculated using the ΔΔCt method, with a housekeeping gene for normalization.

    • Microarray/RNA-sequencing: For a global analysis of gene expression, perform microarray or RNA-sequencing analysis on the extracted RNA.

Protocol 3: Chromatin Immunoprecipitation (ChIP) for STAT1 Binding

This protocol details the procedure for identifying the genomic binding sites of the transcription factor STAT1 following IL-27 stimulation.

1. Materials:

  • Recombinant IL-27

  • Target cells

  • Formaldehyde (B43269) for cross-linking

  • ChIP-grade anti-STAT1 antibody

  • Protein A/G magnetic beads

  • Buffers for cell lysis, chromatin shearing, immunoprecipitation, washing, and elution

  • Reagents for DNA purification

  • Reagents for library preparation and next-generation sequencing.

2. Procedure:

  • Cell Stimulation and Cross-linking: Stimulate cells with IL-27 to induce STAT1 activation. Cross-link protein-DNA complexes with formaldehyde.

  • Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into fragments of a suitable size (typically 200-500 bp) using sonication or enzymatic digestion.

  • Immunoprecipitation: Incubate the sheared chromatin with an anti-STAT1 antibody overnight. Add protein A/G magnetic beads to pull down the antibody-chromatin complexes.

  • Washing: Wash the beads to remove non-specifically bound chromatin.

  • Elution and Reverse Cross-linking: Elute the immunoprecipitated chromatin from the beads and reverse the formaldehyde cross-links.

  • DNA Purification: Purify the DNA.

  • Library Preparation and Sequencing: Prepare a DNA library from the purified ChIP DNA and perform next-generation sequencing to identify the STAT1 binding sites throughout the genome.

Visualizations

Signaling Pathway of Antiviral Agent 27 (IL-27)

IL27_Signaling_Pathway IL27 IL-27 Receptor IL-27Rα / gp130 IL27->Receptor Binds JAK JAK1/JAK2 Receptor->JAK Activates STAT1 STAT1 JAK->STAT1 Phosphorylates STAT3 STAT3 JAK->STAT3 Phosphorylates Nucleus Nucleus STAT1->Nucleus Translocates STAT3->Nucleus Translocates ISG ISG Expression (Antiviral Proteins) Nucleus->ISG Induces IFN IFN Production Nucleus->IFN Induces ImmuneMod Immune Cell Modulation Nucleus->ImmuneMod Regulates

Caption: IL-27 signaling through the JAK-STAT pathway.

Experimental Workflow for In Vitro Antiviral Assay

Antiviral_Assay_Workflow Start Start SeedCells Seed Target Cells in 96-well plate Start->SeedCells TreatIL27 Treat with IL-27 (various concentrations) SeedCells->TreatIL27 InfectVirus Infect with Virus (specific MOI) TreatIL27->InfectVirus Incubate Incubate for Viral Replication InfectVirus->Incubate Quantify Quantify Viral Replication (Plaque Assay, qPCR, TCID50) Incubate->Quantify End End Quantify->End

Caption: Workflow for assessing IL-27 antiviral activity.

Logical Relationship of IL-27's Dual Antiviral Mechanisms

Dual_Mechanism IL27 This compound (Interleukin-27) IFN_Dep IFN-Dependent Mechanism IL27->IFN_Dep IFN_Indep IFN-Independent Mechanism IL27->IFN_Indep IFN_Prod Induction of Interferons IFN_Dep->IFN_Prod ISG_Ind Direct Induction of ISGs IFN_Indep->ISG_Ind Immune_Mod Immune Cell Modulation IFN_Indep->Immune_Mod Viral_Inhibition Viral Inhibition IFN_Prod->Viral_Inhibition ISG_Ind->Viral_Inhibition Immune_Mod->Viral_Inhibition

Caption: Dual antiviral mechanisms of Interleukin-27.

References

Application Notes and Protocols for Antiviral Agent 27 in In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro use of Antiviral agent 27 (also known as Compound 12), a potent inhibitor of the Ebola virus (EBOV). The provided information is intended to guide researchers in setting up experiments to evaluate the antiviral efficacy and cytotoxicity of this compound.

Overview of this compound

This compound has demonstrated significant activity against the Ebola virus in in vitro studies. It is identified as a promising candidate for further investigation due to its low nanomolar efficacy.

Table 1: In Vitro Activity of this compound against Ebola Virus

Compound NameAlso Known AsTarget VirusEC₅₀ (nM)
This compoundCompound 12Ebola virus (EBOV)14[1]

Experimental Protocols

Detailed methodologies for determining the antiviral efficacy and cytotoxicity of this compound are provided below. These protocols are based on established methods for studying Ebola virus inhibitors in a biosafety level 2 (BSL-2) environment using pseudotyped viruses.

Protocol for Determining Antiviral Efficacy (EC₅₀) using a Pseudovirus Neutralization Assay

This protocol describes the use of a lentiviral or vesicular stomatitis virus (VSV)-based pseudovirus system expressing the Ebola virus glycoprotein (B1211001) (GP) and carrying a luciferase reporter gene. The assay measures the ability of this compound to inhibit viral entry into susceptible host cells.

Materials:

  • HEK293T cells (for pseudovirus production)

  • Vero E6 or Huh-7 cells (target cells)

  • Plasmids for pseudovirus production:

    • Ebola virus glycoprotein (EBOV-GP) expression plasmid

    • Lentiviral or VSV backbone plasmid (e.g., pNL4-3.Luc.R-E- or VSVΔG)

    • Transfection reagent (e.g., Lipofectamine 2000)

  • This compound (Compound 12)

  • Cell culture medium (DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)

  • 96-well cell culture plates (white, clear bottom for luminescence reading)

  • Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)

  • Luminometer

Procedure:

  • Pseudovirus Production:

    • Co-transfect HEK293T cells with the EBOV-GP expression plasmid and the lentiviral/VSV backbone plasmid using a suitable transfection reagent according to the manufacturer's instructions.

    • Incubate the cells at 37°C in a 5% CO₂ incubator.

    • Harvest the pseudovirus-containing supernatant 48-72 hours post-transfection.

    • Clarify the supernatant by centrifugation at low speed to remove cell debris.

    • The pseudovirus stock can be stored at -80°C.

  • Antiviral Assay:

    • Seed Vero E6 or Huh-7 cells in a 96-well white, clear-bottom plate at a density of 2 x 10⁴ cells/well and incubate overnight.

    • Prepare serial dilutions of this compound in cell culture medium. A typical starting concentration might be 1 µM, with 3-fold serial dilutions. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest compound concentration.

    • Remove the culture medium from the cells and add 50 µL of the diluted compound to each well in triplicate.

    • Incubate the plate for 1 hour at 37°C.

    • Add 50 µL of the pseudovirus suspension to each well.

    • Incubate the plate for 48-72 hours at 37°C.

  • Data Analysis:

    • After the incubation period, measure the luciferase activity in each well using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.

    • Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

    • Determine the 50% effective concentration (EC₅₀) by fitting the dose-response curve using a non-linear regression model in a suitable software (e.g., GraphPad Prism).

Protocol for Determining Cytotoxicity (CC₅₀) using MTT Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability after treatment with this compound.

Materials:

  • Vero E6 or Huh-7 cells

  • This compound (Compound 12)

  • Cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding and Treatment:

    • Seed Vero E6 or Huh-7 cells in a 96-well plate at a density of 2 x 10⁴ cells/well and incubate overnight.

    • Prepare serial dilutions of this compound in cell culture medium, similar to the antiviral assay. Include a vehicle control and a positive control for cytotoxicity (e.g., a known cytotoxic compound).

    • Remove the culture medium and add 100 µL of the diluted compound to each well in triplicate.

    • Incubate the plate for the same duration as the antiviral assay (48-72 hours) at 37°C.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently mix the plate on an orbital shaker for 15-30 minutes to ensure complete solubilization.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Determine the 50% cytotoxic concentration (CC₅₀) by fitting the dose-response curve using a non-linear regression model.

Mechanism of Action and Experimental Workflow

The proposed mechanism of action for this compound is the inhibition of Ebola virus entry into the host cell. It is suggested that the compound may bind to a hydrophobic pocket at the interface of the GP1 and GP2 subunits of the viral glycoprotein. This binding is thought to prevent the conformational changes necessary for membrane fusion.

G cluster_workflow Experimental Workflow start Start seed_cells Seed Host Cells (e.g., Vero E6) start->seed_cells prepare_compound Prepare Serial Dilutions of this compound seed_cells->prepare_compound treat_cells Treat Cells with Compound prepare_compound->treat_cells infect_cells Infect with EBOV Pseudovirus treat_cells->infect_cells incubate Incubate (48-72h) infect_cells->incubate measure_luciferase Measure Luciferase Activity (EC50 Determination) incubate->measure_luciferase mtt_assay Perform MTT Assay (CC50 Determination) incubate->mtt_assay analyze_data Data Analysis (EC50 & CC50 Calculation) measure_luciferase->analyze_data mtt_assay->analyze_data end End analyze_data->end G cluster_pathway Proposed Mechanism of Ebola Virus Entry Inhibition ebov Ebola Virus receptor Host Cell Receptor ebov->receptor 1. Attachment endocytosis Endocytosis receptor->endocytosis 2. Internalization endosome Endosome endocytosis->endosome gp_cleavage GP Cleavage by Cathepsins endosome->gp_cleavage 3. Acidification npc1 NPC1 Receptor Binding gp_cleavage->npc1 4. Receptor Binding fusion Membrane Fusion npc1->fusion 5. Conformational Change release Viral RNA Release into Cytoplasm fusion->release 6. Fusion & Release agent27 This compound agent27->fusion Inhibits

References

Application Notes and Protocols for Antiviral Agent 27

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antiviral agent 27, also known as Compound 12, is a promising drug candidate with significant in vitro activity against the Ebola virus, demonstrating a half-maximal effective concentration (EC50) of 14 nM. This adamantane-based compound, chemically identified as (1S,3R,5R,7S)-trans-N-(4-aminocyclohexyl)-3-methyl-5-phenyladamantane-1-carboxamide, represents a novel chemotype for the development of potent antiviral therapeutics. This document provides detailed information on its solubility and a comprehensive, scaled-up preparation protocol to facilitate further research and development.

Solubility Data

While specific quantitative solubility data for this compound in a range of solvents is not extensively published, adamantane (B196018) derivatives, in general, exhibit characteristic solubility profiles. Adamantane itself is practically insoluble in water but shows good solubility in nonpolar organic solvents. The solubility of its derivatives is influenced by the nature of their functional groups. Compounds with polar functionalities, such as the carboxamide and amino groups in this compound, are expected to have increased solubility in polar organic solvents.

For a related compound, 1,3-Bis(4-hydroxyphenyl)adamantane, it is qualitatively described as being soluble in polar organic solvents like methanol (B129727) (MeOH), tetrahydrofuran (B95107) (THF), and dimethyl sulfoxide (B87167) (DMSO). It is reasonable to infer that this compound will exhibit similar solubility characteristics.

Table 1: Expected Qualitative Solubility of this compound

Solvent ClassExpected SolubilityRationale
Nonpolar Organic Solvents (e.g., Hexane, Toluene)LowWhile the adamantane core is nonpolar, the polar amide and amine groups will limit solubility in nonpolar media.
Polar Aprotic Solvents (e.g., DMSO, DMF, THF)Moderate to HighThese solvents can solvate both the nonpolar adamantane cage and the polar functional groups.
Polar Protic Solvents (e.g., Methanol, Ethanol)ModerateThe hydroxyl group of the solvent can act as a hydrogen bond donor and acceptor, interacting with the amide and amine groups.
Aqueous SolutionsLowThe large, nonpolar adamantane scaffold is expected to result in poor water solubility, though it may be slightly enhanced by the polar groups at physiological pH.

Experimental Protocols

The following protocols are based on the scaled-up synthesis of (1S,3R,5R,7S)-trans-N-(4-aminocyclohexyl)-3-methyl-5-phenyladamantane-1-carboxamide as described by Pashenko, A. E., et al. in Organic Process Research & Development 2023, 27, 3, 477–487.[1][2]

Protocol 1: Synthesis of (1S,3R,5R,7S)-3-methyl-5-phenyladamantane-1-carboxylic acid

This protocol outlines the preparation of the key chiral carboxylic acid precursor.

Workflow Diagram:

Synthesis_Workflow start 1-Methyladamantane (B139842) step1 Functionalization start->step1 Various Steps intermediate1 (1S,3R,5R,7S)-3-methyl-5-phenyladamantane-1-carboxylic acid step1->intermediate1 step2 Chiral Resolution intermediate1->step2 final_acid Enantiopure Carboxylic Acid step2->final_acid

Caption: Synthesis and resolution of the key carboxylic acid intermediate.

Materials:

  • 1-Methyladamantane

  • Appropriate reagents for functionalization (as detailed in the primary literature)

  • Solvents for reaction and purification

  • Chiral chromatography column and eluents for resolution

Procedure:

  • Functionalization: The synthesis begins with the functionalization of 1-methyladamantane to introduce the phenyl and carboxylic acid moieties. This is a multi-step process that may involve Friedel-Crafts alkylation and subsequent oxidation steps as detailed in the referenced publication.

  • Purification of Racemic Acid: The resulting racemic (1S,3R,5R,7S)-3-methyl-5-phenyladamantane-1-carboxylic acid is purified using standard techniques such as crystallization or column chromatography.

  • Chiral Resolution: The enantiomers of the racemic carboxylic acid are separated using preparative chiral chromatography. The publication highlights the use of stacked injections for efficient, cost-effective resolution on a large scale. The specific chiral stationary phase and mobile phase composition should be optimized based on the referenced method.

  • Isolation of the Pure Enantiomer: The fractions containing the desired (1S,3R,5R,7S) enantiomer are collected and the solvent is removed under reduced pressure to yield the pure chiral carboxylic acid.

Protocol 2: Synthesis of (1S,3R,5R,7S)-trans-N-(4-aminocyclohexyl)-3-methyl-5-phenyladamantane-1-carboxamide (this compound)

This protocol describes the final amide coupling step to produce the active antiviral agent.

Workflow Diagram:

Amide_Coupling_Workflow acid (1S,3R,5R,7S)-3-methyl-5-phenyladamantane-1-carboxylic acid coupling Amide Coupling acid->coupling amine trans-4-Aminocyclohexylamine amine->coupling product This compound coupling->product

Caption: Final amide coupling step to synthesize this compound.

Materials:

  • (1S,3R,5R,7S)-3-methyl-5-phenyladamantane-1-carboxylic acid

  • trans-4-Aminocyclohexylamine (or a suitable protected derivative)

  • Amide coupling reagents (e.g., HATU, HOBt, EDC)

  • Anhydrous, non-protic solvent (e.g., DMF, DCM)

  • Base (e.g., DIPEA, triethylamine)

  • Solvents for workup and purification

Procedure:

  • Activation of the Carboxylic Acid: Dissolve the (1S,3R,5R,7S)-3-methyl-5-phenyladamantane-1-carboxylic acid in the anhydrous solvent. Add the amide coupling reagents and stir at room temperature for the recommended activation time.

  • Amine Addition: To the activated carboxylic acid solution, add the trans-4-aminocyclohexylamine and the base. If a protected amine is used, a subsequent deprotection step will be necessary.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.

  • Workup: Upon completion, quench the reaction with an appropriate aqueous solution (e.g., saturated sodium bicarbonate). Extract the product into an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system to afford the pure (1S,3R,5R,7S)-trans-N-(4-aminocyclohexyl)-3-methyl-5-phenyladamantane-1-carboxamide.

  • Characterization: Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Signaling Pathway and Mechanism of Action

The precise molecular target and signaling pathway inhibited by this compound have not been fully elucidated in the provided search results. Adamantane-based antivirals are known to act via various mechanisms, including blocking viral ion channels (e.g., amantadine (B194251) and the M2 proton channel of influenza A) or inhibiting viral entry and replication. Given its potent activity against the Ebola virus, it is hypothesized that this compound may interfere with a critical step in the viral life cycle, such as entry into the host cell, fusion, or replication. Further research is required to delineate the exact mechanism of action.

Logical Relationship Diagram:

Mechanism_Hypothesis cluster_virus_lifecycle Ebola Virus Lifecycle Antiviral_Agent_27 This compound Viral_Entry Viral Entry / Fusion Antiviral_Agent_27->Viral_Entry Inhibits? Viral_Replication Viral Replication Antiviral_Agent_27->Viral_Replication Inhibits? Ebola_Virus Ebola Virus Host_Cell Host Cell Ebola_Virus->Host_Cell Infects Viral_Entry->Viral_Replication Infection_Blocked Infection Blocked Viral_Replication->Ebola_Virus Progeny

Caption: Hypothesized points of intervention for this compound in the Ebola virus lifecycle.

References

Application Notes and Protocols for Antiviral Agent 27 (Interleukin-27)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-27 (IL-27), a pleiotropic cytokine belonging to the IL-12 family, has emerged as a potent endogenous antiviral agent with a broad spectrum of activity.[1][2][3] Comprising the subunits Epstein-Barr virus-induced gene 3 (EBI3) and IL-27p28, it plays a crucial role in bridging the innate and adaptive immune responses to viral pathogens.[2] IL-27's antiviral effects are mediated through both interferon (IFN)-dependent and independent pathways, making it a subject of significant interest for the development of novel antiviral therapeutics.[1] These application notes provide a comprehensive overview of the bioactivity of IL-27 and detailed protocols for its evaluation in a research setting.

Mechanism of Action

The antiviral activity of Interleukin-27 is multifaceted, primarily initiated by its binding to a heterodimeric receptor complex consisting of IL-27Rα (WSX-1) and glycoprotein (B1211001) 130 (gp130). This interaction triggers the Janus kinase-signal transducer and activator of transcription (JAK-STAT) signaling cascade.

Key aspects of IL-27's mechanism of action include:

  • IFN-Dependent Pathways: IL-27 is a potent inducer of type I and III interferons, which in turn upregulate the expression of numerous interferon-stimulated genes (ISGs). These ISGs, such as OAS1, PKR, and MX1, establish a cellular antiviral state that inhibits viral replication.

  • IFN-Independent Pathways: IL-27 can directly induce the expression of a subset of ISGs without the intermediary action of IFNs. It also forms a complex with the soluble IL-6 receptor (sIL-6R) that demonstrates antiviral effects.

  • Immunomodulation: IL-27 modulates the functions of various immune cells. It promotes the generation of cytotoxic T lymphocytes and enhances the activity of NK cells, both of which are critical for clearing virally infected cells.

Signaling Pathway

The primary signaling pathway activated by IL-27 is the JAK-STAT pathway. Upon ligand binding, receptor-associated Janus kinases (JAK1 and JAK2) are activated, leading to the phosphorylation of STAT1 and STAT3 transcription factors. These phosphorylated STATs form dimers, translocate to the nucleus, and initiate the transcription of target genes, including IFNs and ISGs.

IL27_Signaling_Pathway cluster_nucleus Nucleus IL27 IL-27 Receptor IL-27Rα / gp130 IL27->Receptor JAK JAK1/JAK2 Receptor->JAK Activation STAT STAT1 / STAT3 Receptor->STAT Recruitment & Phosphorylation JAK->Receptor Phosphorylation pSTAT pSTAT1 / pSTAT3 (Dimer) STAT->pSTAT DNA DNA pSTAT->DNA Nuclear Translocation ISGs Transcription of IFNs & ISGs DNA->ISGs Gene Expression

Figure 1. IL-27 JAK-STAT Signaling Pathway.

Quantitative Data Summary

While extensive research highlights the qualitative antiviral effects of IL-27, compiling a standardized table of its potency across different viruses and cell lines is challenging due to variability in experimental conditions. The following table summarizes available data and notes where specific values are not yet firmly established in the literature.

Virus FamilyVirusCell LineEC₅₀CC₅₀Selectivity Index (SI)Reference
AlphavirusMayaro Virus (MAYV)Human MDMs2.87 ng/mLNot ReportedNot Reported
FlaviviridaeHepatitis C Virus (HCV)Huh7.5~1000 ng/mL (Maximal Inhibition)>1000 ng/mL>1
RetroviridaeHIV-1Human MDMs<100 ng/mLNot ReportedNot Reported
ParamyxoviridaeSendai VirusHuman KeratinocytesInhibition shownNot ReportedNot Reported
FlaviviridaeZika Virus (ZIKV)Human KeratinocytesInhibition shownNot ReportedNot Reported
OrthomyxoviridaeInfluenza A VirusMacrophagesInhibition shownNot ReportedNot Reported
HerpesviridaeHerpes Simplex Virus 1 (HSV-1)Not SpecifiedInhibition shownNot ReportedNot Reported
HepadnaviridaeHepatitis B Virus (HBV)Not SpecifiedInhibition shownNot ReportedNot Reported

Note: EC₅₀ (50% effective concentration) and CC₅₀ (50% cytotoxic concentration) values can vary significantly based on the cell line, virus strain, and assay methodology. The data presented should be considered indicative of IL-27's activity. Further research is required to establish standardized values.

Experimental Protocols

The following protocols are designed to assess the antiviral activity and cytotoxicity of Interleukin-27.

Experimental Workflow

A typical workflow for evaluating the antiviral properties of IL-27 involves a multi-stage process, from initial cytotoxicity assessment to specific antiviral assays and confirmation of the mechanism of action.

Antiviral_Workflow cluster_prep Preparation cluster_assays Assay Execution cluster_analysis Data Analysis & Confirmation Cell_Culture 1. Prepare Host Cell Cultures (e.g., Vero, A549, Huh7) Cytotoxicity 4. Cytotoxicity Assay (CC₅₀) Cell_Culture->Cytotoxicity CPE_Assay 5a. CPE Reduction Assay (EC₅₀) Cell_Culture->CPE_Assay Plaque_Assay 5b. Plaque Reduction Assay (EC₅₀) Cell_Culture->Plaque_Assay Yield_Assay 5c. Viral Yield Reduction Assay (EC₅₀) Cell_Culture->Yield_Assay IL27_Prep 2. Prepare IL-27 Dilutions IL27_Prep->Cytotoxicity IL27_Prep->CPE_Assay IL27_Prep->Plaque_Assay IL27_Prep->Yield_Assay Virus_Stock 3. Prepare Virus Stock Virus_Stock->CPE_Assay Virus_Stock->Plaque_Assay Virus_Stock->Yield_Assay Data_Analysis 6. Calculate CC₅₀, EC₅₀, and SI Cytotoxicity->Data_Analysis CPE_Assay->Data_Analysis Plaque_Assay->Data_Analysis Yield_Assay->Data_Analysis Mechanism_Study 7. Mechanism of Action Studies (e.g., qPCR for ISGs) Data_Analysis->Mechanism_Study

Figure 2. Experimental Workflow for IL-27 Antiviral Assay.
Protocol 1: Cytotoxicity Assay (CC₅₀ Determination)

This protocol determines the concentration of IL-27 that is toxic to the host cells.

Materials:

  • Host cells (e.g., Vero, A549, Huh7)

  • Complete cell culture medium

  • Recombinant IL-27

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Plate reader

Procedure:

  • Seed host cells in a 96-well plate at a density that will result in 80-90% confluency after 24 hours.

  • Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.

  • Prepare serial dilutions of IL-27 in complete cell culture medium. A suggested starting concentration is 2000 ng/mL, with 2-fold serial dilutions.

  • Remove the medium from the cells and add 100 µL of the IL-27 dilutions to the respective wells in triplicate. Include wells with medium only as a cell control (100% viability).

  • Incubate the plate for 48-72 hours (this should match the duration of the antiviral assays).

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Measure the absorbance or luminescence using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the cell control.

  • Determine the CC₅₀ value by plotting the percentage of cell viability against the log of the IL-27 concentration and performing a non-linear regression analysis.

Protocol 2: Cytopathic Effect (CPE) Reduction Assay

This assay measures the ability of IL-27 to protect cells from virus-induced cell death.

Materials:

  • Host cells susceptible to the virus of interest

  • Virus stock with a known titer

  • Complete cell culture medium

  • Recombinant IL-27

  • 96-well cell culture plates

  • Cell viability reagent (e.g., Crystal Violet, Neutral Red)

  • Microplate reader

Procedure:

  • Seed host cells in a 96-well plate and incubate for 24 hours to achieve 80-90% confluency.

  • Prepare serial dilutions of IL-27 in culture medium at non-toxic concentrations (determined from the cytotoxicity assay).

  • Remove the medium from the cells and add 50 µL of the IL-27 dilutions to the wells in triplicate.

  • Include cell controls (medium only, no virus), virus controls (no IL-27, with virus), and a positive control antiviral if available.

  • Incubate the plate for 18-24 hours to allow for the induction of an antiviral state by IL-27.

  • Add 50 µL of virus diluted in medium to achieve a multiplicity of infection (MOI) that causes 80-100% CPE in the virus control wells within 48-72 hours.

  • Incubate the plate until the desired level of CPE is observed in the virus control wells.

  • Stain the cells with a viability dye (e.g., 0.1% Crystal Violet solution).

  • After staining, wash the plate, allow it to dry, and solubilize the dye.

  • Read the absorbance on a microplate reader.

  • Calculate the percentage of CPE reduction for each concentration and determine the EC₅₀ value using non-linear regression.

Protocol 3: Plaque Reduction Neutralization Test (PRNT)

This assay quantifies the reduction in the number of viral plaques in the presence of IL-27.

Materials:

  • Confluent monolayer of host cells in 6-well or 12-well plates

  • Virus stock

  • Recombinant IL-27

  • Semi-solid overlay (e.g., agarose (B213101) or methylcellulose (B11928114) in culture medium)

  • Crystal Violet staining solution

Procedure:

  • Prepare a confluent monolayer of host cells in multi-well plates.

  • Pre-treat the cells with various non-toxic concentrations of IL-27 in culture medium for 18-24 hours.

  • Prepare serial dilutions of the virus stock.

  • Remove the IL-27-containing medium and infect the cells with a dilution of virus that will produce 50-100 plaques per well.

  • Allow the virus to adsorb for 1 hour at 37°C.

  • Remove the viral inoculum and wash the cells gently with PBS.

  • Add the semi-solid overlay containing the same concentrations of IL-27 as in the pre-treatment step.

  • Incubate the plates at 37°C until plaques are visible (typically 2-10 days, depending on the virus).

  • Fix the cells (e.g., with 10% formalin) and stain with Crystal Violet to visualize and count the plaques.

  • Calculate the percentage of plaque reduction compared to the virus control for each IL-27 concentration and determine the EC₅₀.

Conclusion

Interleukin-27 is a promising antiviral agent with a complex mechanism of action that leverages the host's innate and adaptive immune systems. The protocols outlined in this document provide a framework for the systematic evaluation of its antiviral efficacy and cytotoxicity. Further research to quantify its potency against a wider range of viruses will be crucial for its potential development as a therapeutic agent.

References

Application Notes and Protocols for Antiviral Agent 27 in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antiviral Agent 27 is a novel small molecule inhibitor with potent, broad-spectrum antiviral activity demonstrated in preliminary studies. These application notes provide a detailed overview and protocols for the utilization of this compound in high-throughput screening (HTS) campaigns to identify and characterize new antiviral therapies. The agent is proposed to act by inhibiting the viral protease essential for the replication of a wide range of viruses, making it a valuable tool for identifying compounds that target this critical step in the viral life cycle. High-throughput screening allows for the rapid testing of large compound libraries to identify potential drug candidates.[1][2] Methodologies such as biochemical and cell-based assays are commonly employed for this purpose.[1]

Principle of Action

This compound is a competitive inhibitor of the viral 3CL protease (3CLpro), a key enzyme in the replication of many viruses, including coronaviruses.[3] By binding to the active site of the enzyme, this compound prevents the cleavage of viral polyproteins, a crucial step for the formation of functional viral proteins. This inhibition effectively halts viral replication. The agent serves as a positive control in HTS assays designed to identify other small molecules with similar inhibitory activity.

Below is a diagram illustrating the proposed signaling pathway and the inhibitory action of this compound.

Antiviral_Agent_27_Mechanism Viral RNA Viral RNA Host Ribosome Host Ribosome Viral RNA->Host Ribosome Translation Viral Polyprotein Viral Polyprotein Host Ribosome->Viral Polyprotein Viral 3CL Protease Viral 3CL Protease Viral Polyprotein->Viral 3CL Protease Self-cleavage Functional Viral Proteins Functional Viral Proteins Viral 3CL Protease->Functional Viral Proteins Cleavage of Polyprotein Viral Replication Viral Replication Functional Viral Proteins->Viral Replication This compound This compound This compound->Viral 3CL Protease Inhibition

Caption: Proposed mechanism of action of this compound.

Application in High-Throughput Screening

This compound is an ideal positive control for various HTS assays aimed at discovering novel viral protease inhibitors. Its applications include:

  • Primary Screening: To validate the assay performance and to identify "hits" from large compound libraries.

  • Secondary Screening: To confirm the activity of primary hits and determine their potency (e.g., IC50 values).

  • Mechanism of Action Studies: To investigate the specific target of newly identified antiviral compounds.

The following sections detail the protocols for two primary HTS assays: a biochemical Fluorescence Resonance Energy Transfer (FRET) assay and a cell-based reporter assay.

I. Biochemical FRET-Based Protease Inhibition Assay

This assay directly measures the enzymatic activity of the viral 3CL protease and the inhibitory effect of test compounds.

Experimental Workflow

The workflow for the FRET-based assay is depicted below.

FRET_Assay_Workflow cluster_prep Plate Preparation cluster_incubation Incubation cluster_reaction Reaction & Detection cluster_analysis Data Analysis Dispense Compounds Dispense Compounds Dispense Protease Dispense Protease Dispense Compounds->Dispense Protease Dispense Controls Dispense Controls Dispense Controls->Dispense Protease Pre-incubation Pre-incubation Dispense Protease->Pre-incubation Add FRET Substrate Add FRET Substrate Pre-incubation->Add FRET Substrate Kinetic Reading Kinetic Reading Add FRET Substrate->Kinetic Reading Calculate Inhibition Calculate Inhibition Kinetic Reading->Calculate Inhibition Determine IC50 Determine IC50 Calculate Inhibition->Determine IC50

Caption: Workflow for the biochemical FRET-based HTS assay.

Materials and Reagents
ReagentSupplierCatalog No.
3CL Protease, RecombinantVendor AXXXXX
FRET SubstrateVendor BYYYYY
Assay Buffer (20 mM HEPES, pH 7.3, 150 mM NaCl, 1 mM EDTA, 1 mM DTT)In-house prepN/A
This compoundIn-houseN/A
DMSO, ACS GradeVendor CZZZZZ
384-well black, flat-bottom platesVendor DAAAAA
Protocol
  • Compound Plating:

    • Prepare a serial dilution of test compounds and this compound (positive control) in DMSO.

    • Using an automated liquid handler, dispense 100 nL of each compound solution into the wells of a 384-well plate.

    • For negative controls, dispense 100 nL of DMSO.

  • Enzyme Preparation and Dispensing:

    • Dilute the recombinant 3CL protease to the desired concentration (e.g., 20 nM) in pre-chilled assay buffer.

    • Dispense 10 µL of the diluted enzyme solution into each well containing the compounds and controls.

  • Pre-incubation:

    • Centrifuge the plates briefly (1 min at 1000 rpm) to ensure mixing.

    • Incubate the plates at room temperature for 15 minutes to allow for compound binding to the enzyme.

  • Substrate Addition and Signal Detection:

    • Prepare the FRET substrate solution at the desired concentration (e.g., 20 µM) in assay buffer.

    • Dispense 10 µL of the substrate solution into each well to initiate the enzymatic reaction.

    • Immediately place the plate in a microplate reader and measure the fluorescence intensity kinetically for 30 minutes at an excitation wavelength of 340 nm and an emission wavelength of 490 nm.

Data Analysis
  • Calculate the rate of reaction (slope of the kinetic read).

  • Normalize the data to the controls:

    • % Inhibition = 100 * (1 - (Ratecompound - Ratebackground) / (RateDMSO - Ratebackground))

  • Plot the % inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

ParameterValue
Assay Volume 20 µL
Plate Format 384-well
Protease Conc. 10 nM (final)
Substrate Conc. 10 µM (final)
Incubation Time 15 min (pre-inc.)
Readout Kinetic Fluorescence
Z'-factor > 0.7

II. Cell-Based Reporter Assay

This assay measures the inhibition of viral replication within a cellular context using a reporter virus that expresses a luciferase gene upon successful replication.[4]

Experimental Workflow

The workflow for the cell-based reporter assay is outlined below.

Cell_Assay_Workflow cluster_cell_prep Cell & Compound Plating cluster_infection Infection cluster_incubation_cell Incubation cluster_detection_cell Detection & Analysis Seed Cells Seed Cells Add Compounds Add Compounds Seed Cells->Add Compounds Infect with Reporter Virus Infect with Reporter Virus Add Compounds->Infect with Reporter Virus Incubate 48h Incubate 48h Infect with Reporter Virus->Incubate 48h Add Luciferase Substrate Add Luciferase Substrate Incubate 48h->Add Luciferase Substrate Measure Luminescence Measure Luminescence Add Luciferase Substrate->Measure Luminescence Calculate EC50 Calculate EC50 Measure Luminescence->Calculate EC50

Caption: Workflow for the cell-based reporter HTS assay.

Materials and Reagents
ReagentSupplierCatalog No.
Vero E6 CellsATCCCRL-1586
DMEM with 10% FBS, 1% Pen/StrepVendor EBBBBB
Reporter Virus (e.g., rOC43-ns2Del-Rluc)In-house prepN/A
Luciferase Assay ReagentVendor FCCCCC
This compoundIn-houseN/A
DMSO, Cell Culture GradeVendor GDDDDD
384-well white, clear-bottom platesVendor HEEEEE
Protocol
  • Cell Seeding:

    • Trypsinize and count Vero E6 cells.

    • Seed 5,000 cells per well in 20 µL of culture medium into 384-well plates.

    • Incubate for 4-6 hours at 37°C, 5% CO2 to allow cell attachment.

  • Compound Addition:

    • Prepare serial dilutions of test compounds and this compound in culture medium.

    • Add 10 µL of the diluted compounds to the respective wells.

    • For negative controls, add 10 µL of medium with the corresponding DMSO concentration.

  • Viral Infection:

    • Dilute the reporter virus stock to a multiplicity of infection (MOI) of 0.01 in culture medium.

    • Add 10 µL of the diluted virus to each well.

    • For mock-infected controls, add 10 µL of medium without virus.

  • Incubation:

    • Incubate the plates for 48 hours at 37°C, 5% CO2.

  • Luminescence Reading:

    • Equilibrate the plates and the luciferase assay reagent to room temperature.

    • Add 40 µL of the luciferase reagent to each well.

    • Incubate for 5 minutes at room temperature, protected from light.

    • Measure the luminescence signal using a microplate reader.

Data Analysis
  • Normalize the data to the controls:

    • % Inhibition = 100 * (1 - (RLUcompound - RLUmock) / (RLUDMSO - RLUmock))

  • Plot the % inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

  • A parallel cytotoxicity assay (e.g., CellTiter-Glo) should be performed to determine the CC50 and calculate the selectivity index (SI = CC50/EC50).

ParameterValue
Cell Line Vero E6
Cell Density 5,000 cells/well
Plate Format 384-well
MOI 0.01
Incubation Time 48 hours
Readout Luminescence
Z'-factor > 0.6

Summary of Quantitative Data

The following table summarizes the expected performance of this compound in the described HTS assays.

Assay TypeParameterValue
Biochemical FRET Assay IC5050 nM (± 10 nM)
Z'-factor> 0.7
Cell-Based Reporter Assay EC50200 nM (± 50 nM)
CC50> 50 µM
SI> 250
Z'-factor> 0.6

These protocols and application notes provide a comprehensive guide for utilizing this compound in high-throughput screening campaigns to accelerate the discovery of novel antiviral therapeutics. The provided workflows and data serve as a baseline for assay development and validation.

References

Application Notes and Protocols for "Antiviral Agent 27" (Remdesivir) Delivery in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

"Antiviral Agent 27" (represented by Remdesivir (B604916), GS-5734) is a nucleotide analogue prodrug with broad-spectrum antiviral activity.[1] It has demonstrated efficacy against a range of viruses, including coronaviruses like SARS-CoV-2, by inhibiting the viral RNA-dependent RNA polymerase (RdRp), an enzyme essential for viral replication.[1][2] Preclinical evaluation in animal models is a critical step in the development of antiviral therapeutics, and the method of drug delivery can significantly impact efficacy and safety outcomes.[3] This document provides detailed application notes and protocols for various delivery methods of "this compound" in common animal models, based on published research.

Mechanism of Action

"this compound" is a prodrug that enters host cells and is metabolized into its active triphosphate form.[4] This active metabolite mimics adenosine (B11128) triphosphate (ATP) and is incorporated into the nascent viral RNA chain by the RdRp. The incorporation of the drug causes premature termination of RNA synthesis, thereby halting viral replication.

cluster_cell Host Cell Antiviral_Agent_27 This compound (Prodrug) Metabolism Metabolism Antiviral_Agent_27->Metabolism Enters Cell Active_Metabolite Active Triphosphate Metabolite Metabolism->Active_Metabolite Viral_RNA_Synthesis Viral RNA Synthesis Active_Metabolite->Viral_RNA_Synthesis Competes with ATP Inhibition Inhibition of Viral Replication Viral_RNA_Synthesis->Inhibition Leads to Chain Termination RdRp Viral RNA-dependent RNA Polymerase (RdRp) RdRp->Viral_RNA_Synthesis Catalyzes Virus Virus Virus->RdRp Provides Template

Caption: Mechanism of action of "this compound".

Application Notes on Delivery Methods

The choice of delivery route in animal models depends on the specific research question, the animal species, and the formulation of the antiviral agent.

  • Intravenous (IV) Administration: This is a common route for ensuring high bioavailability and rapid distribution of the drug. It is often used in non-human primate models to mimic clinical use in hospitalized patients. In rhesus macaques infected with SARS-CoV-2, IV administration of remdesivir has been shown to reduce viral loads in the lungs and mitigate lung damage.

  • Intraperitoneal (IP) Administration: IP injection is a practical alternative to IV administration in smaller animals like mice. Studies have shown that IP delivery of "this compound" can effectively inhibit viral replication and associated pathologies. For example, in a mouse model of unilateral ureteral obstruction, IP administration of remdesivir at 10 mg/kg/day for 10 days inhibited fibrosis.

  • Inhalation/Intranasal/Intratracheal Administration: Direct delivery to the respiratory tract is a promising strategy for respiratory viruses, as it can maximize drug concentration at the site of infection while minimizing systemic side effects. Formulations such as dry powders and liposomal suspensions have been developed for this purpose. In hamster models, inhaled remdesivir has been shown to achieve significant plasma and lung concentrations of the drug and its active metabolite. A study in K18-hACE2 mice demonstrated that intranasal administration of a liposomal formulation of remdesivir led to 100% survival, compared to 62.5% death in the group receiving intraperitoneal Veklury® (the commercial formulation of remdesivir).

  • Oral (PO) Administration: The development of an oral formulation is highly desirable for outpatient treatment. However, traditional oral delivery of remdesivir is challenging due to extensive first-pass metabolism. Novel oral prodrugs of remdesivir's parent nucleoside, GS-441524, have been developed and show promise in animal models. In a mouse model of SARS-CoV-2, an oral prodrug demonstrated dose-dependent antiviral activity, reducing viral load and lung pathology. Studies in cats with feline infectious peritonitis (FIP) have also shown the effectiveness of oral remdesivir and GS-441524.

Quantitative Data Summary

Animal ModelDelivery RouteFormulationDosageKey Findings
Rhesus Macaque Intravenous (IV)Solution10 mg/kg loading dose, then 5 mg/kg dailyReduced clinical signs, lower lung viral loads, and reduced lung damage.
Mouse (BALB/c) Intraperitoneal (IP)Solution10 mg/kg/dayInhibited fibrosis in a model of kidney disease.
Mouse (K18-hACE2) IntranasalLiposomal Suspension10 mg/kg twice daily for 5 days100% survival and reduced viral loads in the brain and lungs.
Hamster (Syrian) IntratrachealDry PowderSingle doseAchieved high plasma and lung concentrations of remdesivir and its active metabolite.
Cat (FIP) Oral (PO)Compounded25-30 mg/kg once dailyNon-inferior to oral GS-441524 in treating effusive FIP.
Mouse (SARS-CoV-2) Oral (PO)Prodrug (GS-621763)30 mg/kgReduced viral load, lung pathology, and improved pulmonary function.

Experimental Protocols

Protocol 1: Intravenous (IV) Administration in Rhesus Macaques

This protocol is based on studies of SARS-CoV-2 infection in rhesus macaques.

  • Preparation of "this compound" Solution:

    • Reconstitute lyophilized "this compound" powder with sterile water for injection to a concentration of 5 mg/mL.

    • Further dilute the required volume of the concentrated solution in a 250 mL infusion bag of 0.9% sodium chloride.

    • The final concentration should be suitable for delivering the target dose in the desired infusion volume.

  • Administration:

    • Anesthetize the rhesus macaque according to approved institutional animal care and use committee (IACUC) protocols.

    • Place a catheter in a suitable vein (e.g., saphenous vein).

    • Administer a loading dose of 10 mg/kg on day 1, followed by a maintenance dose of 5 mg/kg once daily for the duration of the study.

    • Infuse the solution over 30 to 120 minutes.

    • Flush the catheter with sterile saline after infusion.

    • Monitor the animal for any adverse reactions during and after administration.

Protocol 2: Intraperitoneal (IP) Administration in Mice

This protocol is adapted from studies using mouse models.

  • Preparation of "this compound" Solution:

    • Prepare the "this compound" solution in a suitable vehicle (e.g., sterile saline, PBS). The concentration should be calculated to deliver the desired dose in a volume of approximately 100-200 µL per mouse.

  • Administration:

    • Gently restrain the mouse.

    • Locate the injection site in the lower right or left quadrant of the abdomen to avoid injuring internal organs.

    • Insert a 25-27 gauge needle at a 10-20 degree angle and inject the solution into the peritoneal cavity.

    • Return the mouse to its cage and monitor for any signs of distress.

Protocol 3: Intratracheal Administration of Dry Powder in Hamsters

This protocol is based on pharmacokinetic studies of inhaled remdesivir.

  • Materials:

    • Dry powder formulation of "this compound".

    • Dry powder insufflation device.

  • Administration:

    • Anesthetize the hamster according to approved IACUC protocols.

    • Load the desired dose of the dry powder formulation into the insufflation device.

    • Carefully insert the device into the trachea.

    • Administer the powder as a single bolus.

    • Monitor the animal for recovery from anesthesia.

Protocol 4: Oral Gavage in Mice

This protocol is for the administration of oral formulations.

  • Preparation of Formulation:

    • Prepare a solution or suspension of the oral prodrug of "this compound" in a suitable vehicle (e.g., sterile water, methylcellulose (B11928114) solution).

  • Administration:

    • Gently restrain the mouse.

    • Use a proper-sized feeding needle (gavage needle) attached to a syringe.

    • Carefully insert the needle into the esophagus and deliver the formulation directly into the stomach.

    • Administer the formulation slowly to prevent regurgitation.

    • Return the mouse to its cage and monitor for any adverse effects.

Experimental Workflow: In Vivo Antiviral Efficacy Study

Animal_Model Select Animal Model (e.g., Mouse, Hamster, NHP) Infection Viral Infection (e.g., SARS-CoV-2) Animal_Model->Infection Treatment_Groups Randomize into Treatment Groups (Vehicle vs. This compound) Infection->Treatment_Groups Administration Administer Treatment (IV, IP, Inhalation, Oral) Treatment_Groups->Administration Monitoring Monitor Clinical Signs (Weight, Symptoms) Administration->Monitoring Sample_Collection Collect Samples (Blood, BAL, Tissues) Administration->Sample_Collection Monitoring->Sample_Collection Analysis Analyze Endpoints - Viral Load (qPCR) - Pathology (Histology) - Pharmacokinetics (LC-MS/MS) Sample_Collection->Analysis Data_Interpretation Data Interpretation & Efficacy Assessment Analysis->Data_Interpretation

Caption: General workflow for an in vivo antiviral efficacy study.

References

Application Notes and Protocols: Antiviral Agent 27

Author: BenchChem Technical Support Team. Date: December 2025

Product Name: Antiviral Agent 27 (AV-27) Cat. No.: AG-27-001 Molecular Formula: C₂₂H₂₅N₅O₄ Molecular Weight: 423.47 g/mol

Description

This compound (AV-27) is a novel synthetic nucleoside analog designed for potent and selective inhibition of viral RNA-dependent RNA polymerase (RdRp). By targeting the catalytic domain of the RdRp enzyme, AV-27 acts as a chain terminator, effectively halting viral genome replication. These application notes provide detailed procedures for the safe handling, storage, and in vitro use of AV-27 for research purposes.

Safety and Handling

AV-27 is a potent bioactive compound. Standard laboratory safety protocols should be strictly followed.

2.1 Personal Protective Equipment (PPE)

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are required.

  • Lab Coat: A standard laboratory coat must be worn.

  • Eye Protection: Safety glasses or goggles are mandatory.

  • Respiratory Protection: When handling the powdered form, use a certified fume hood or a respirator with an appropriate particulate filter.

2.2 Storage and Stability

  • Solid Form: Store at -20°C, protected from light and moisture. Stable for at least 24 months under these conditions.

  • In Solution: Prepare stock solutions in DMSO. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles. Solutions are stable for up to 6 months at -80°C.

2.3 Disposal Dispose of all waste materials containing AV-27 in accordance with local, state, and federal regulations for chemical waste.

Quantitative Data Summary

All quantitative data for AV-27's in vitro activity against a model RNA virus (e.g., Influenza A virus) in Madin-Darby Canine Kidney (MDCK) cells are summarized below.

Table 1: Safety and Hazard Information

ParameterInformation
GHS Pictograms GHS06 (Toxic), GHS08 (Health Hazard)
Signal Word Danger
Hazard Statements H301 (Toxic if swallowed), H360 (May damage fertility or the unborn child)
Precautionary Statements P201, P264, P280, P301+P310
LD₅₀ (Oral, Rat) ~150 mg/kg (Estimated)

Table 2: In Vitro Efficacy and Cytotoxicity

ParameterCell LineVirusValue
IC₅₀ (50% Inhibitory Conc.) MDCKInfluenza A (H1N1)0.85 µM
CC₅₀ (50% Cytotoxic Conc.) MDCKN/A95.2 µM
Selectivity Index (SI) MDCKInfluenza A (H1N1)112

Note: The Selectivity Index (SI) is calculated as CC₅₀ / IC₅₀.

Mechanism of Action

AV-27 is a prodrug that is metabolized intracellularly to its active triphosphate form, AV-27-TP. This active metabolite competes with natural nucleoside triphosphates (NTPs) for incorporation into the nascent viral RNA strand by the viral RdRp enzyme. Once incorporated, AV-27-TP terminates chain elongation, preventing the synthesis of full-length viral RNA genomes and subsequent viral replication.

cluster_prep Preparation (Day 1) cluster_treat Infection & Treatment (Day 2) cluster_incubation Incubation & Staining (Day 4-5) cluster_analysis Analysis p1 Seed cells in 6-well plates p2 Incubate 24h (37°C, 5% CO2) p1->p2 t2 Infect cell monolayer with virus (1h) p2->t2 t1 Prepare AV-27 serial dilutions t3 Remove inoculum, add AV-27 dilutions t1->t3 t2->t3 i1 Incubate 48-72h for plaque formation t3->i1 i2 Fix and stain cells with Crystal Violet i1->i2 a1 Count plaques in each well i2->a1 a2 Calculate % inhibition and determine IC50 a1->a2

Troubleshooting & Optimization

"Antiviral agent 27" stability issues in solution

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions regarding the stability of Antiviral Agent 27 in solution. Please review this information to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation in solution?

This compound is susceptible to degradation via two primary pathways: hydrolysis and oxidation. Hydrolysis is often catalyzed by acidic or basic conditions, while oxidation can be initiated by exposure to air (oxygen), light, or trace metal impurities.

Q2: My stock solution of this compound appears cloudy or has formed a precipitate. What should I do?

Cloudiness or precipitation can indicate several issues:

  • Poor Solubility: The concentration may have exceeded the solubility limit in the chosen solvent.

  • Degradation: The precipitate could be a less soluble degradation product.

  • Temperature Effects: The compound may have precipitated out of solution due to storage at a low temperature.

Troubleshooting Steps:

  • Gently warm the solution to see if the precipitate redissolves.

  • If it redissolves, consider preparing more dilute stock solutions for future use.

  • If it does not redissolve, the product has likely degraded. It is recommended to discard the solution and prepare a fresh stock.

Q3: How should I prepare and store stock solutions of this compound to maximize stability?

For optimal stability, we recommend the following:

  • Solvent: Use anhydrous DMSO for initial stock solutions. For aqueous buffers, prepare fresh solutions daily.

  • pH: Maintain a pH between 6.0 and 7.5 for all aqueous solutions. The agent degrades rapidly in acidic or alkaline conditions.

  • Storage: Store DMSO stock solutions in small aliquots at -80°C. Protect all solutions from light by using amber vials or wrapping containers in aluminum foil.

  • Atmosphere: For long-term storage of sensitive aqueous solutions, consider purging the vial headspace with an inert gas like argon or nitrogen to minimize oxidation.

Troubleshooting Guide: Loss of Potency

If you observe a significant loss of biological activity or a decrease in the concentration of this compound during your experiments, consult the following guide.

Step 1: Identify Potential Cause

Use the following flowchart to diagnose the potential cause of instability.

G cluster_0 start Start: Observed Loss of Potency check_storage Were storage recommendations followed? (-80°C, DMSO, Dark) start->check_storage check_ph Is the aqueous solution pH between 6.0 and 7.5? check_storage->check_ph Yes improper_storage Result: Likely Degradation due to Improper Storage check_storage->improper_storage No check_light Was the solution protected from light during the experiment? check_ph->check_light Yes improper_ph Result: Likely Hydrolysis due to Improper pH check_ph->improper_ph No check_age Is the stock solution older than 3 months or repeatedly freeze-thawed? check_light->check_age Yes light_exposure Result: Likely Photo-degradation or Oxidation check_light->light_exposure No old_stock Result: Degradation from Age or Freeze-Thaw Cycles check_age->old_stock Yes success Action: Perform Analytical Check (See Protocol 2.1) check_age->success No G cluster_0 Experimental Workflow prep 1. Prepare 1 mg/mL Stock in Acetonitrile acid 2a. Acid Hydrolysis (0.1 M HCl, 60°C, 8h) prep->acid base 2b. Base Hydrolysis (0.1 M NaOH, 60°C, 4h) prep->base ox 2c. Oxidation (3% H2O2, 25°C, 24h) prep->ox thermal 2d. Thermal Stress (Solid, 80°C, 72h) prep->thermal photo 2e. Photolytic Stress (Solution, ICH Q1B, 7 days) prep->photo neutralize 3. Neutralize Acid/Base Samples acid->neutralize base->neutralize analyze 4. Analyze All Samples by HPLC-UV/MS ox->analyze thermal->analyze photo->analyze neutralize->analyze report 5. Identify Degradants & Calculate Mass Balance analyze->report G parent This compound (Nucleoside Analog) acid Acidic Conditions (H+) parent->acid base Basic Conditions (OH-) parent->base prod_a Hydrolysis Product A (Nucleobase) acid->prod_a prod_b Hydrolysis Product B (Sugar Moiety) acid->prod_b base->prod_a base->prod_b

Troubleshooting "Antiviral agent 27" experiments

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Antiviral Agent 27

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for working with this compound.

Mechanism of Action: this compound is a potent and selective small molecule inhibitor of Janus Kinase 1 (JAK1). By blocking the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, it disrupts the JAK/STAT signaling pathway. This pathway is critical for the production of interferons and interferon-stimulated genes (ISGs) that establish a cellular antiviral state.[1][2] Many viruses exploit or are suppressed by this pathway, making JAK inhibitors a focus for broad-spectrum antiviral strategies.[3][4]

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound? A1: The primary molecular target is Janus Kinase 1 (JAK1), a key component of the JAK/STAT signaling pathway which is crucial for the innate immune response against viral infections.[1]

Q2: How should I dissolve and store this compound? A2: this compound is soluble in DMSO for stock solutions. For working solutions in aqueous media, solubility can be limited. It is recommended to prepare high-concentration stock solutions in 100% DMSO (e.g., 10-50 mM) and store them at -20°C or -80°C, protected from light.[5] When preparing working dilutions, ensure the final DMSO concentration in the cell culture medium is non-toxic to the cells (typically ≤ 0.5%).[5]

Q3: What is the expected therapeutic window for this compound? A3: The therapeutic window is the concentration range where the agent exhibits antiviral activity without significant host cell toxicity. This is determined by comparing the 50% effective concentration (EC50) against the virus and the 50% cytotoxic concentration (CC50) in the host cells. The ratio of CC50 to EC50 is the Selectivity Index (SI), which should be as high as possible. It is critical to determine the CC50 in your specific cell line.[6]

Q4: Can this compound be used against DNA viruses as well as RNA viruses? A4: Because this compound targets a host signaling pathway involved in the general innate immune response, it has the potential to be effective against a broad range of viruses that are sensitive to the host's interferon response, including both RNA and DNA viruses.[2][4] However, its efficacy must be empirically determined for each specific virus.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation with this compound.

Issue 1: No or Low Antiviral Activity Observed

Q: I am not observing the expected antiviral effect with this compound in my assay. What are the possible causes and solutions?

A: This can be due to several factors ranging from compound integrity to experimental setup. Follow this troubleshooting workflow:

G start Start: No/Low Antiviral Activity compound Check Compound Integrity start->compound concentration Verify Concentration compound->concentration OK degradation Degradation? - Use fresh stock - Store properly (-80°C) compound->degradation timing Review Time-of-Addition concentration->timing OK calc_error Calculation Error? - Re-calculate dilutions - Verify stock concentration concentration->calc_error assay_setup Assess Assay Parameters timing->assay_setup OK mechanism Mechanism Mismatch? - Agent 27 targets host JAK1 - Add pre- or co-infection timing->mechanism cell_line Consider Cell Line Suitability assay_setup->cell_line OK moi High MOI? - Reduce MOI to avoid  overwhelming effect assay_setup->moi viral_titer Inconsistent Viral Titer? - Re-titer viral stock assay_setup->viral_titer jak_stat JAK/STAT Pathway Not Key? - Confirm pathway relevance for  virus/cell line combination cell_line->jak_stat end_node Problem Resolved degradation->end_node Fixed calc_error->end_node Fixed mechanism->end_node Fixed moi->end_node Fixed viral_titer->end_node Fixed jak_stat->end_node Understood G cluster_cell Host Cell cluster_nucleus Nucleus IFNR IFN Receptor JAK1 JAK1 IFNR->JAK1 Activates TYK2 TYK2 IFNR->TYK2 Activates STAT STAT JAK1->STAT Phosphorylates (P) TYK2->STAT pSTAT pSTAT (Dimer) STAT->pSTAT Dimerizes ISG Antiviral Gene Expression (ISGs) pSTAT->ISG Translocates & Activates Transcription IFN Interferon (IFN) IFN->IFNR Binds Agent27 This compound Agent27->JAK1 Inhibits G cluster_prep Preparation cluster_infection Infection cluster_incubation Plaque Development cluster_analysis Analysis seed 1. Seed host cells in 6-well or 12-well plates. Incubate to confluency. dilute_drug 2. Prepare serial dilutions of this compound. seed->dilute_drug dilute_virus 3. Dilute virus stock to yield 50-100 plaques/well. dilute_drug->dilute_virus incubate_mix 4. Mix virus dilution with each drug dilution (1:1). Incubate for 1h at 37°C. dilute_virus->incubate_mix infect_cells 5. Inoculate cell monolayers with the virus-drug mixtures. Incubate for 1h (adsorption). incubate_mix->infect_cells overlay 6. Remove inoculum. Add semi-solid overlay (e.g., agarose or methylcellulose). infect_cells->overlay incubate_plaques 7. Incubate for 2-5 days (until plaques are visible). overlay->incubate_plaques fix_stain 8. Fix cells (e.g., with formaldehyde) and stain (e.g., with crystal violet). incubate_plaques->fix_stain count 9. Count plaques in each well. fix_stain->count calculate 10. Calculate % inhibition vs. virus control. Determine EC50. count->calculate

References

Optimizing "Antiviral agent 27" concentration for antiviral effect

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Antiviral Agent 27

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the concentration of this compound. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure successful and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of a key viral enzyme, RNA-dependent RNA polymerase (RdRp). By targeting RdRp, the agent prevents the replication of the viral genome, effectively halting the propagation of the virus within host cells. Its action is specific to the viral enzyme, minimizing off-target effects on host cellular machinery.

Q2: What is the recommended starting concentration range for initial experiments?

A2: For initial screening, we recommend a broad concentration range from 0.01 µM to 100 µM using a serial dilution. This range is typically sufficient to determine the dose-response relationship and identify the preliminary effective concentration (EC50) and cytotoxic concentration (CC50).

Q3: How do I determine the cytotoxicity of this compound?

A3: Cytotoxicity should be assessed in parallel with your antiviral assays using uninfected cells.[1][2] This is crucial to ensure that the observed antiviral effect is not simply a result of the compound killing the host cells.[2] A standard method is the MTT assay, which measures cell metabolic activity.[1] The resulting data will allow you to calculate the 50% cytotoxic concentration (CC50).[2]

Q4: What is the best method to measure the antiviral activity of Agent 27?

A4: The choice of assay depends on the virus and its characteristics. For viruses that cause visible damage to cells (cytopathic effect or CPE), a CPE inhibition assay is suitable. For viruses that form plaques, the plaque reduction assay is considered the gold standard. Alternatively, a virus yield reduction assay, which quantifies the amount of new infectious virus produced, is a powerful and highly quantitative method.

Q5: How do I calculate the EC50, CC50, and Selectivity Index (SI)?

A5:

  • EC50 (50% Effective Concentration): This is the concentration of Agent 27 that inhibits 50% of viral activity (e.g., reduces viral plaques by 50%).

  • CC50 (50% Cytotoxic Concentration): This is the concentration of Agent 27 that reduces the viability of uninfected host cells by 50%.

  • Selectivity Index (SI): This is a critical measure of the drug's therapeutic window, calculated as the ratio of CC50 to EC50 (SI = CC50 / EC50). A higher SI value (generally ≥10) is desirable, indicating that the antiviral effect occurs at a concentration much lower than its cytotoxic concentration.

These values are determined by plotting the respective data (percent inhibition or percent viability) against the log of the compound concentration and fitting the data to a non-linear regression curve (sigmoidal dose-response).

Troubleshooting Guide

Issue 1: High cytotoxicity is observed even at low concentrations of Agent 27.

Potential Cause Suggested Solution
Compound Purity/Solvent Issues Ensure you are using high-purity, analytical-grade this compound. Verify that the solvent used (e.g., DMSO) is not contributing to toxicity; the final solvent concentration in the culture medium should typically be kept below 0.5%.
Cell Line Sensitivity Different cell lines exhibit varying sensitivities to chemical compounds. Consider testing the agent on an alternative, validated cell line.
Assay Duration Longer incubation times can lead to increased cytotoxicity. Optimize the incubation period to be just long enough to observe a robust viral effect in control wells.
Incorrect Data Normalization Ensure that cell viability is calculated relative to the "cells only" control (no virus, no compound) and not the "virus control" wells.

Issue 2: No significant antiviral effect is observed.

Potential Cause Suggested Solution
Inappropriate Cell Line The chosen cell line must be permissive to the virus and support robust replication. Confirm that your virus stock effectively infects and replicates in the selected cells.
Virus Titer Too High An excessively high Multiplicity of Infection (MOI) can overwhelm the cells, making it difficult to observe a protective effect from the compound. Optimize the MOI to achieve a clear, but not total, cytopathic effect within the desired timeframe.
Compound Degradation Ensure that stock solutions of Agent 27 are prepared and stored correctly according to the product datasheet to maintain stability and potency.
Incorrect Assay Timing The timing of compound addition is critical. For inhibitors of replication like Agent 27, the compound should typically be added shortly before or at the same time as viral infection.

Issue 3: The dose-response curve is flat or shows high variability.

Potential Cause Suggested Solution
Concentration Range is Off The selected concentration range may be too high or too low. Perform a wider range-finding experiment (e.g., 10-fold serial dilutions from 100 µM down to 1 nM) to identify the active range.
Inconsistent Pipetting/Seeding Ensure accurate and consistent pipetting of the compound, virus, and cells. Uneven cell seeding can lead to significant well-to-well variability.
Edge Effects in Plates The outer wells of microplates are prone to evaporation, which can concentrate the compound and affect cell growth. Avoid using the outermost wells for critical measurements or ensure proper humidification during incubation.
Assay Readout Issues Verify that the detection method (e.g., plate reader, microscope) is functioning correctly and that the signal-to-noise ratio is adequate.

Data Presentation

Below is an example of how to structure your experimental data for clear interpretation and calculation of key parameters.

Table 1: Dose-Response Data for this compound

Concentration (µM)Log Concentration% Cell Viability (Uninfected)% Viral Inhibition
100215.2100
301.4848.599.8
10189.198.5
30.4898.292.1
1099.575.3
0.3-0.5210049.8
0.1-110022.4
0.03-1.521008.1
0.01-21001.5
0 (Control)N/A1000

Summary of Calculated Parameters:

  • CC50: 30.5 µM

  • EC50: 0.3 µM

  • Selectivity Index (SI): 101.7

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay

This protocol determines the concentration of Agent 27 that reduces host cell viability by 50% (CC50).

  • Cell Seeding: Seed host cells in a 96-well plate at a density that ensures they form a confluent monolayer after 24 hours of incubation.

  • Compound Preparation: Prepare 2x serial dilutions of this compound in a serum-free cell culture medium.

  • Treatment: Once cells are confluent, remove the growth medium and add 100 µL of the diluted compound to the appropriate wells in triplicate. Include "cells only" wells with medium and solvent as a control.

  • Incubation: Incubate the plate for the same duration as your planned antiviral assay (e.g., 48-72 hours) at 37°C with 5% CO2.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Metabolically active cells will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control wells. Plot the results to determine the CC50 value.

Protocol 2: Plaque Reduction Assay

This protocol determines the concentration of Agent 27 that reduces the number of viral plaques by 50% (EC50).

  • Cell Seeding: Seed host cells in 6-well or 12-well plates to form a confluent monolayer.

  • Compound & Virus Preparation: Prepare serial dilutions of Agent 27. In separate tubes, mix each drug dilution with a volume of virus stock calculated to produce 50-100 plaque-forming units (PFU) per well.

  • Infection: Remove the growth medium from the cell monolayers and inoculate with 200 µL of the virus-drug mixture. Incubate for 1 hour at 37°C to allow for viral adsorption.

  • Overlay: After incubation, remove the inoculum and add an overlay medium (e.g., medium containing 1.2% methylcellulose (B11928114) or agarose) to each well. This restricts virus spread to adjacent cells, leading to plaque formation.

  • Incubation: Incubate the plates at 37°C until plaques are visible (typically 2-5 days, depending on the virus).

  • Staining: Fix the cells (e.g., with 10% formalin) and stain with a dye like 0.1% crystal violet to visualize and count the plaques.

  • Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction relative to the virus-only control wells. Plot the results to determine the EC50 value.

Visualizations

G cluster_virus Viral Replication Cycle cluster_drug Mechanism of Action v_entry 1. Entry & Uncoating v_genome 2. Viral RNA Genome v_entry->v_genome v_rdrp 3. RNA-dependent RNA Polymerase (RdRp) v_genome->v_rdrp v_replication 4. Genome Replication v_rdrp->v_replication v_assembly 5. Assembly & Release v_replication->v_assembly drug This compound inhibition Inhibition drug->inhibition inhibition->v_rdrp

Caption: Mechanism of action for this compound targeting viral RdRp.

G cluster_assays Parallel Assays cluster_analysis Data Analysis start Start: Prepare Serial Dilutions of Agent 27 cytotoxicity Cytotoxicity Assay (Uninfected Cells + Agent 27) start->cytotoxicity antiviral Antiviral Assay (Infected Cells + Agent 27) start->antiviral readout_cyto Measure Cell Viability (e.g., MTT Assay) cytotoxicity->readout_cyto readout_av Measure Viral Inhibition (e.g., Plaque Reduction) antiviral->readout_av calc_cc50 Calculate CC50 readout_cyto->calc_cc50 calc_ec50 Calculate EC50 readout_av->calc_ec50 calc_si Calculate Selectivity Index (SI = CC50 / EC50) calc_cc50->calc_si calc_ec50->calc_si end End: Determine Optimal Concentration Range calc_si->end

Caption: Experimental workflow for optimizing Agent 27 concentration.

G q1 High Variability in Results? a1_yes Check for: - Inconsistent Pipetting - Uneven Cell Seeding - Plate Edge Effects q1->a1_yes Yes q2 No Antiviral Effect? q1->q2 No a2_yes Check for: - Inappropriate Cell Line - Virus Titer Too High - Compound Degradation q2->a2_yes Yes q3 High Cytotoxicity? q2->q3 No a3_yes Check for: - Compound Purity/Solvent - Cell Line Sensitivity - Assay Duration Too Long q3->a3_yes Yes end Consult Further Technical Support q3->end No

References

"Antiviral agent 27" off-target effects in cell lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving Antiviral agent 27 (also known as HY-139111 or Compound 12).

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound, available from MedChemExpress as HY-139111, is a small molecule inhibitor that has shown notable activity against the Ebola virus (EBOV).[1] In scientific literature, it is also referred to as "Compound 12".[1]

Q2: What is the primary known activity of this compound?

The primary and most well-documented activity of this compound is the inhibition of Ebola virus entry into host cells. It has demonstrated potent antiviral activity against EBOV with a reported EC50 of 14 nM.[1]

Q3: What is the proposed mechanism of action of this compound against Ebola virus?

This compound is believed to act as a viral entry inhibitor. The proposed mechanism involves the compound binding to the Ebola virus glycoprotein (B1211001) (GP), which is crucial for the virus to enter host cells. This binding likely occurs at an early stage of the infection process, preventing the subsequent steps of viral entry.

Q4: Are there any known off-target effects of this compound?

Currently, there is limited publicly available data on the comprehensive off-target effects of this compound. However, some research on AAK1 (AP2-associated protein kinase 1) inhibitors has identified a "compound 12" as a potent lead compound with AAK1 inhibitory activity (IC50 = 69 nM). AAK1 is a host kinase involved in clathrin-mediated endocytosis, a pathway that some viruses use to enter cells. While it is not definitively confirmed that this "compound 12" is identical to the anti-Ebola "Compound 12" (HY-139111), it suggests a potential off-target effect that warrants further investigation. A comprehensive kinase selectivity profile for HY-139111 is not currently available in the public domain.

Q5: What is the cytotoxicity of this compound in various cell lines?

Comprehensive cytotoxicity data for this compound across a wide range of cell lines is limited. The available data from studies on its anti-Ebola activity is summarized in the table below. Researchers should determine the cytotoxicity in their specific cell line of interest.

Q6: How should I prepare and store this compound?

For specific instructions on the preparation and storage of this compound (HY-139111), it is crucial to refer to the datasheet provided by the supplier, MedChemExpress. Generally, small molecule inhibitors are dissolved in a suitable solvent like DMSO to create a stock solution, which is then stored at -20°C or -80°C. Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.

Data Presentation

Table 1: Antiviral Activity of this compound (Compound 12) against Ebola Virus

Virus ModelAssayPotency (EC50)Reference
Ebola VirusPseudovirus Entry Assay14 nM[1]

Table 2: Cytotoxicity of this compound (Compound 12)

Cell LineAssayValueReference
293TNot Specified>10 µM

Note: The cytotoxicity data is limited. It is highly recommended to perform a dose-response cytotoxicity assay in the specific cell line being used for your experiments.

Experimental Protocols

Key Experiment: Pseudovirus Entry Inhibition Assay

This assay is commonly used to screen for inhibitors of viral entry in a BSL-2 setting.

  • Cell Seeding: Seed target cells (e.g., 293T cells) in a 96-well plate at a density that will result in 80-90% confluency on the day of infection.

  • Compound Preparation: Prepare serial dilutions of this compound in culture medium.

  • Treatment: Remove the growth medium from the cells and add the diluted compound. Include a vehicle control (e.g., DMSO) and a positive control (a known EBOV entry inhibitor).

  • Pseudovirus Infection: Add the pseudovirus (e.g., VSV or lentivirus expressing EBOV GP and a reporter gene like luciferase or GFP) to the wells.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Readout: Measure the reporter gene expression. For luciferase, add the substrate and measure luminescence. For GFP, measure fluorescence or count GFP-positive cells.

  • Data Analysis: Normalize the results to the vehicle control and calculate the EC50 value.

Troubleshooting Guides

Guide 1: Inconsistent Results in Ebola Virus Pseudovirus Entry Assay
Issue Possible Cause Troubleshooting Step
High variability between replicates - Inaccurate pipetting- Uneven cell seeding- Edge effects in the plate- Calibrate pipettes and use master mixes.- Ensure a single-cell suspension before seeding.- Avoid using the outer wells of the plate for critical experiments.
Low signal-to-noise ratio - Low pseudovirus titer- Inefficient transduction of the target cell line- Suboptimal reporter gene detection- Titer the pseudovirus before the assay.- Use a more permissive cell line or a higher MOI.- Optimize substrate incubation time and gain settings on the plate reader.
No inhibition by this compound - Incorrect compound concentration- Inactive compound- Resistant pseudovirus mutant- Verify the stock solution concentration and dilution series.- Use a fresh aliquot of the compound.- Sequence the GP gene in the pseudovirus construct.
Guide 2: Investigating Potential Off-Target Effects on Kinase Signaling

Given the potential, though unconfirmed, interaction with AAK1, researchers might want to investigate off-target effects on cellular kinases.

Observation Potential Implication Suggested Action
Unexpected changes in cell morphology or proliferation at non-cytotoxic concentrations The compound may be affecting signaling pathways controlling cell shape or the cell cycle.Perform cell cycle analysis (e.g., by flow cytometry) and stain for cytoskeletal components (e.g., phalloidin (B8060827) for actin).
Alteration of endocytosis-dependent processes Potential inhibition of kinases involved in endocytosis, such as AAK1.Use a functional assay for endocytosis (e.g., uptake of fluorescently labeled transferrin or EGF).
Changes in the phosphorylation status of known kinase substrates The compound may be inhibiting one or more cellular kinases.Perform a western blot analysis using phospho-specific antibodies for key signaling proteins (e.g., Akt, ERK) or substrates of AAK1 (e.g., AP2M1). For broader analysis, consider a phosphoproteomics study.

Visualizations

G cluster_virus Ebola Virus cluster_cell Host Cell EBOV Ebola Virus (with GP) Receptor Host Cell Receptor EBOV->Receptor 1. Attachment Endosome Endosome Receptor->Endosome 2. Endocytosis Fusion Viral & Host Membrane Fusion Endosome->Fusion 3. GP-mediated Release Viral Genome Release Fusion->Release Antiviral_agent_27 This compound Antiviral_agent_27->EBOV Inhibition

Caption: Proposed mechanism of this compound in blocking Ebola virus entry.

G Start Start Seed_Cells Seed Target Cells (96-well plate) Start->Seed_Cells Prepare_Compound Prepare Serial Dilutions of this compound Seed_Cells->Prepare_Compound Treat_Cells Treat Cells with Compound Prepare_Compound->Treat_Cells Infect Infect with Pseudovirus Treat_Cells->Infect Incubate Incubate (48-72h) Infect->Incubate Readout Measure Reporter (Luminescence/Fluorescence) Incubate->Readout Analyze Analyze Data (Calculate EC50) Readout->Analyze End End Analyze->End

Caption: Experimental workflow for a pseudovirus entry inhibition assay.

G Inconsistent_Results Inconsistent Kinase Assay Results Check_Reagents Check Reagent Quality (Enzyme, Substrate, ATP) Inconsistent_Results->Check_Reagents Check_Assay_Conditions Verify Assay Conditions (pH, Temp, Incubation Time) Inconsistent_Results->Check_Assay_Conditions Check_Compound Assess Compound (Solubility, Purity, Interference) Inconsistent_Results->Check_Compound Check_Pipetting Review Pipetting Technique & Calibration Inconsistent_Results->Check_Pipetting Reagents_OK Reagents OK? Check_Reagents->Reagents_OK Conditions_OK Conditions OK? Check_Assay_Conditions->Conditions_OK Compound_OK Compound OK? Check_Compound->Compound_OK Pipetting_OK Pipetting OK? Check_Pipetting->Pipetting_OK Optimize_Reagents Optimize Reagent Concentrations Reagents_OK->Optimize_Reagents No Consult_Further Consult Assay Manufacturer Reagents_OK->Consult_Further Yes Optimize_Conditions Optimize Assay Conditions Conditions_OK->Optimize_Conditions No Conditions_OK->Consult_Further Yes Optimize_Compound Test for Interference & Solubility Compound_OK->Optimize_Compound No Compound_OK->Consult_Further Yes Refine_Technique Refine Pipetting Technique Pipetting_OK->Refine_Technique No Pipetting_OK->Consult_Further Yes

Caption: A logical troubleshooting workflow for inconsistent kinase assay results.

References

Technical Support Center: Antiviral Agent 27 Bioavailability Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

This center provides researchers, scientists, and drug development professionals with targeted guidance for improving the oral bioavailability of the investigational drug, Antiviral Agent 27. The following information is based on the compound's classification as a Biopharmaceutics Classification System (BCS) Class IV agent, characterized by both low aqueous solubility and low intestinal permeability.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors limiting the oral bioavailability of this compound?

A1: As a BCS Class IV compound, this compound faces two main absorption barriers:

  • Low Aqueous Solubility: The drug does not readily dissolve in the gastrointestinal fluids, which is a prerequisite for absorption. This is the primary rate-limiting step.

  • Low Intestinal Permeability: Even the dissolved portion of the drug does not efficiently cross the intestinal epithelium to enter the bloodstream. This may be due to its molecular properties or interaction with cellular efflux transporters.[1][2]

Q2: What are the recommended initial strategies to enhance the bioavailability of this compound?

A2: A multi-pronged approach is recommended. Efforts should focus on simultaneously improving both solubility and permeability. Promising starting points include:

  • Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix can prevent crystallization and significantly increase its dissolution rate.[3][4]

  • Lipid-Based Drug Delivery Systems (LBDDS): Formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) can solubilize the drug in a lipid matrix, which can form fine emulsions in the gut, aiding absorption.[5][6]

  • Particle Size Reduction (Nanocrystals): Reducing the particle size to the nanometer range increases the surface area for dissolution.[2][6]

Q3: How do I select the most appropriate formulation strategy?

A3: Strategy selection depends on the specific physicochemical properties of this compound and the desired product profile. A decision-making workflow is recommended, starting with basic characterization and moving through in vitro screening to select candidates for in vivo testing.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Strategy Selection cluster_2 Phase 3: In Vitro Evaluation cluster_3 Phase 4: In Vivo Testing start Characterize Agent 27 (Solubility, Permeability, LogP, pKa) strategy Select Formulation Strategies (e.g., ASD, LBDDS, Nanocrystal) start->strategy formulate Prepare Formulations strategy->formulate invitro In Vitro Screening (Dissolution, Stability) formulate->invitro invivo In Vivo Pharmacokinetic Study (e.g., Rat Model) invitro->invivo Promising Candidates analysis Analyze Data & Refine invivo->analysis

Caption: Decision workflow for selecting a bioavailability enhancement strategy.

Troubleshooting Guides

Problem 1: My amorphous solid dispersion (ASD) of Agent 27 is physically unstable and recrystallizes upon storage.

  • Possible Cause: The chosen polymer is not effectively inhibiting crystallization, or the drug loading is too high. Moisture can also act as a plasticizer, promoting recrystallization.

  • Troubleshooting Steps:

    • Polymer Selection: Ensure strong interactions (e.g., hydrogen bonding) between the drug and polymer. Screen alternative polymers like HPMCAS, PVP VA64, or Soluplus®.

    • Reduce Drug Loading: Prepare ASDs with lower drug loading (e.g., 10%, 25%) to ensure the drug remains molecularly dispersed.

    • Control Moisture: Store samples in desiccated conditions and consider adding a desiccant to the final packaging. Perform stability studies under accelerated humidity conditions (e.g., 40°C/75% RH) to confirm robustness.[4][7]

    • Characterization: Use Differential Scanning Calorimetry (DSC) to confirm a single glass transition temperature (Tg), indicating a miscible system.[8] Use Powder X-Ray Diffraction (PXRD) to confirm the absence of crystallinity immediately after preparation and during stability testing.

Problem 2: I observe low and highly variable oral bioavailability in my rat pharmacokinetic (PK) study.

  • Possible Cause: High inter-animal variability is common for BCS Class IV compounds and can be caused by factors related to the formulation, study design, or the animal's physiology.[9][10] Low bioavailability indicates that the formulation is not sufficiently overcoming the dual barriers of solubility and permeability.

  • Troubleshooting Steps:

    • Formulation Performance: Is the in vitro dissolution robust? If not, the formulation may be precipitating in the GI tract before it can be absorbed. Consider adding precipitation inhibitors to your formulation.[11]

    • Dose & Vehicle: Was the dose appropriate? For poorly soluble drugs, exposure may not be dose-proportional.[10] Ensure the dosing vehicle is appropriate and does not cause irritation or altered GI motility.

    • Physiological Factors: Factors like food effects, GI transit time, and gut wall metabolism can contribute to variability.[12][13] Standardize feeding times (e.g., fasted state) and consider the potential for first-pass metabolism.

    • Permeability Limitation: If dissolution is improved but exposure remains low, the primary barrier is likely poor permeability. Re-evaluate the need for permeation enhancers or strategies that can bypass traditional absorption pathways (e.g., lipid-based systems).

G start Problem: High In Vivo PK Variability q1 Is in vitro dissolution rapid and complete? start->q1 a1_no Optimize Formulation: - Add precipitation inhibitor - Screen alternative polymers/lipids q1->a1_no No q2 Is permeability the rate-limiting step? q1->q2 Yes end Re-run Optimized In Vivo Study a1_no->end a2_yes Address Permeability: - Evaluate permeation enhancers - Re-assess LBDDS potential q2->a2_yes Yes q3 Are study conditions controlled? q2->q3 No a2_yes->end a3_no Standardize Protocol: - Control fasted/fed state - Check for vehicle effects q3->a3_no No q3->end Yes a3_no->end

Caption: Troubleshooting logic for high pharmacokinetic variability.

Data Presentation

Table 1: Physicochemical Properties of this compound This table summarizes the key properties that classify the agent as a BCS Class IV compound.

ParameterValueImplication
Molecular Weight482.5 g/mol Moderate size
Aqueous Solubility (pH 6.8)< 0.1 µg/mLVery Low Solubility
LogP4.7High Lipophilicity
pKa8.9 (weak base)pH-dependent solubility
Caco-2 Permeability (Papp A→B)0.2 x 10⁻⁶ cm/sLow Permeability
Efflux Ratio (Papp B→A / A→B)5.1Substrate of efflux pumps

Table 2: Comparative Pharmacokinetic Parameters in Rats (10 mg/kg Oral Dose) This table presents fictional data illustrating the potential improvement with an optimized formulation.

FormulationCmax (ng/mL)Tmax (hr)AUC₀₋₂₄ (ng·hr/mL)Bioavailability (F%)
Crystalline Drug (Suspension)25 ± 84.0155 ± 45< 2%
Optimized ASD (25% loading in HPMCAS)310 ± 752.01480 ± 320~18%

Experimental Protocols

Protocol 1: Preparation of Amorphous Solid Dispersion (ASD) by Spray Drying

  • Objective: To prepare a solvent-free, amorphous dispersion of this compound to enhance its dissolution rate.

  • Materials: this compound, HPMCAS-MF polymer, Dichloromethane (DCM), Methanol.

  • Equipment: Laboratory-scale spray dryer, analytical balance, magnetic stirrer.

  • Procedure:

    • Dissolve 250 mg of this compound and 750 mg of HPMCAS-MF (1:3 ratio) in a 20:80 (v/v) DCM:Methanol solvent system to achieve a final solids concentration of 2% (w/v).

    • Stir the solution until all components are fully dissolved.

    • Set up the spray dryer with the following parameters (example):

      • Inlet Temperature: 90°C

      • Aspirator Flow Rate: 85%

      • Pump Rate: 5 mL/min

      • Nozzle Gas Flow: 400 L/hr

    • Spray the solution into the drying chamber.

    • Collect the resulting dry powder from the cyclone collector.

    • Dry the collected powder under a vacuum at 40°C for 24 hours to remove residual solvent.

    • Confirm the amorphous nature of the product using PXRD and DSC.

Protocol 2: Caco-2 Permeability Assay

  • Objective: To determine the intestinal permeability of this compound and assess if it is a substrate for efflux transporters.[14][15][16]

  • Materials: Caco-2 cells, Transwell® inserts (24-well plate), Hank's Balanced Salt Solution (HBSS), this compound, Verapamil (P-gp inhibitor).

  • Equipment: Cell culture incubator, plate reader or LC-MS/MS, TEER meter.

  • Procedure:

    • Seed Caco-2 cells onto Transwell® inserts and culture for 21 days until a differentiated monolayer is formed.

    • Confirm monolayer integrity by measuring the Transepithelial Electrical Resistance (TEER). Values should be >250 Ω·cm².[17]

    • Prepare dosing solutions of this compound (e.g., 10 µM) in HBSS.

    • Apical to Basolateral (A→B) Transport: Add the drug solution to the apical (upper) chamber. At timed intervals (e.g., 30, 60, 90, 120 min), take samples from the basolateral (lower) chamber.

    • Basolateral to Apical (B→A) Transport: Add the drug solution to the basolateral chamber and sample from the apical chamber at the same time points.

    • To assess efflux, repeat the A→B transport experiment in the presence of an inhibitor like Verapamil (50 µM).[17]

    • Analyze the concentration of this compound in all samples using a validated analytical method (e.g., LC-MS/MS).

    • Calculate the apparent permeability coefficient (Papp) and the efflux ratio. An efflux ratio greater than 2 suggests active efflux.[18]

References

Technical Support Center: Antiviral Agent 27 Resistance Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating resistance mechanisms to Antiviral Agent 27. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during experimentation.

Disclaimer: "this compound" is a hypothetical agent. The following guide is based on established principles of antiviral resistance research and is for illustrative purposes.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues researchers may encounter when studying resistance to this compound.

Issue 1: Inconsistent IC50 Values in Susceptibility Assays

Q: We are observing significant variability in the IC50 value of this compound between experiments. What are the potential causes?

A: Inconsistent IC50 values are a frequent challenge in antiviral susceptibility testing.[1][2][3][4] Several factors related to cell culture, assay conditions, and the compound itself can contribute to this variability.

  • Cell Culture Practices:

    • Cell Health & Passage Number: Always use cells in the logarithmic growth phase and maintain a consistent, low passage number.[1][2] High passage numbers can lead to genetic drift and altered drug sensitivity.

    • Seeding Density: The number of cells seeded per well can dramatically affect the calculated IC50.[2] Ensure you use a consistent seeding density for all experiments.

    • Mycoplasma Contamination: This common, often undetected contamination can significantly alter cellular responses to antiviral agents.[1][3] Regular testing is crucial.

  • Assay Conditions:

    • Compound Preparation: Ensure this compound is fully dissolved in the stock solution (typically DMSO).[3] Poor dissolution or precipitation upon dilution into culture media can lead to inaccurate concentrations. The final DMSO concentration should be consistent across all wells (including controls) and ideally ≤0.5%.[2][3]

    • Incubation Time: The duration of drug exposure is critical. A 24-hour incubation will likely yield a different IC50 than a 48- or 72-hour incubation.[2]

    • Assay Type: Different viability or replication assays (e.g., CPE reduction, plaque reduction, qPCR-based yield reduction) measure different endpoints. IC50 values are not always directly comparable between assay types.[2][5]

  • Agent Stability:

    • Storage: Improper storage of this compound (e.g., exposure to light, incorrect temperature) or repeated freeze-thaw cycles of stock solutions can lead to degradation and loss of potency.[1][2]

Issue 2: Failure to Select for Resistant Virus

Q: We are attempting to generate a resistant viral strain by passaging in the presence of this compound, but we are not observing a significant shift in susceptibility. Why?

A: The inability to select for resistance can be due to several factors, including the agent's mechanism of action and the experimental setup.

  • High Genetic Barrier to Resistance: this compound may have a high threshold for resistance, meaning multiple mutations are required for the virus to escape its effect.[6][7] This makes the spontaneous development of resistance a rare event.

  • Inappropriate Drug Concentration:

    • If the concentration is too high, it may completely inhibit viral replication, preventing the emergence of any mutants.

    • If the concentration is too low, it may not provide sufficient selective pressure for resistant variants to outcompete the wild-type virus.[6] Start passaging at a concentration around the IC50 and gradually increase it in subsequent passages.[6]

  • Viral Fitness Cost: The mutations required to confer resistance may come at a significant cost to the virus's ability to replicate ("viral fitness").[7][8][9] These resistant mutants may be outcompeted by the wild-type virus if the selective pressure is removed or is not strong enough.

  • Insufficient Number of Passages: Resistance development can be a slow process. It may require numerous passages over several weeks or months.

Issue 3: Identifying the Resistance Mutation

Q: We have successfully isolated a resistant viral phenotype. How do we identify the specific mutation(s) responsible?

A: Identifying resistance mutations involves sequencing the resistant viral genome and comparing it to the wild-type reference sequence.[7][10][11]

  • Genotypic Analysis:

    • Sanger Sequencing: This method is effective for sequencing specific target genes (e.g., the viral polymerase or protease if that is the suspected target of Agent 27).[7][10]

    • Next-Generation Sequencing (NGS): NGS provides whole-genome sequencing, which is advantageous if the drug target is unknown or if resistance is conferred by mutations outside the primary target gene (e.g., compensatory mutations).[10][12]

  • Phenotypic Analysis / Validation:

    • Once a candidate mutation is identified, its role in conferring resistance must be confirmed. This is typically done by introducing the specific mutation into a wild-type infectious clone using reverse genetics or site-directed mutagenesis and then testing the resulting virus for its susceptibility to this compound.[13] A shift in the IC50 confirms the mutation's role.[7]

Quantitative Data Summary

When reporting resistance data, clear and structured tables are essential for comparing the susceptibility of different viral variants.

Table 1: Susceptibility of Viral Variants to this compound

Viral Variant Key Mutation(s) Assay Type Average IC50 (nM) ± SD Fold-Change in Resistance¹
Wild-Type (WT) None Plaque Reduction 15.2 ± 2.1 1.0
Resistant Isolate 1 V123A (Polymerase) Plaque Reduction 228.5 ± 15.7 15.0
Resistant Isolate 2 V123A, M184V (Polymerase) Plaque Reduction > 1000 > 65.8

| Reverse-Genetics Mutant | V123A (Engineered) | Plaque Reduction | 219.0 ± 11.3 | 14.4 |

¹ Fold-Change in Resistance is calculated as (IC50 of Mutant Variant) / (IC50 of Wild-Type).

Experimental Protocols

Protocol 1: Cell-Based Antiviral Susceptibility Assay (Plaque Reduction Assay)

This protocol determines the concentration of this compound required to inhibit virus-induced plaque formation by 50% (IC50).

  • Cell Plating: Seed susceptible host cells (e.g., Vero, MDCK) in 6-well plates at a density that will form a confluent monolayer within 24 hours. Incubate at 37°C, 5% CO2.

  • Compound Preparation: Prepare serial dilutions of this compound in serum-free culture medium. A common starting point is a 10-point, 3-fold dilution series.

  • Infection: Once cells are confluent, remove the growth medium. Infect the monolayers with a standardized amount of virus (e.g., 100 plaque-forming units, PFU) in a small volume of medium for 1 hour at 37°C. Include a "no virus" control.

  • Treatment: After the 1-hour adsorption period, remove the virus inoculum. Overlay the cell monolayers with a semi-solid medium (e.g., containing 1.2% Avicel or 0.6% agarose) mixed with the corresponding serial dilutions of this compound. Also include a "virus only" control (no drug).

  • Incubation: Incubate the plates at 37°C, 5% CO2 for a period sufficient for plaques to form (typically 2-5 days, depending on the virus).

  • Visualization: After incubation, fix the cells (e.g., with 10% formalin) and stain with a solution like 0.1% crystal violet to visualize the plaques.

  • Analysis: Count the number of plaques in each well. Calculate the percentage of plaque inhibition for each drug concentration relative to the "virus only" control. Plot the percent inhibition versus the log of the drug concentration and use non-linear regression to determine the IC50 value.[14]

Protocol 2: Genotypic Analysis of Resistant Variants

This protocol outlines the general steps for identifying mutations via sequencing.

  • Isolate Viral RNA/DNA: Propagate the resistant viral isolate in cell culture. After observing cytopathic effect (CPE), harvest the supernatant or infected cells. Extract viral nucleic acid using a commercial kit.

  • Amplification (RT-PCR/PCR):

    • For RNA viruses, perform reverse transcription (RT) to generate cDNA.

    • Amplify the target gene(s) or the entire viral genome using high-fidelity polymerase chain reaction (PCR) with specific primers.[11][15]

  • Purification: Purify the PCR products to remove primers and dNTPs.

  • Sequencing:

    • Sanger Sequencing: Send the purified PCR product and corresponding sequencing primers to a sequencing facility. This is suitable for targeted gene analysis.[10]

    • Next-Generation Sequencing (NGS): Prepare a sequencing library from the viral nucleic acid according to the platform's protocol (e.g., Illumina, Oxford Nanopore). This is used for whole-genome analysis.[12]

  • Sequence Analysis:

    • Assemble the sequencing reads to form a consensus sequence for the resistant isolate.

    • Align the consensus sequence of the resistant variant against the sequence of the parental wild-type virus to identify nucleotide and amino acid changes.[10]

Visualizations

Resistance_Workflow cluster_0 Phase 1: Resistance Generation & Phenotyping cluster_1 Phase 2: Genotypic Analysis cluster_2 Phase 3: Mutation Validation Start Wild-Type Virus Passage Serial Passage in Cell Culture with increasing [Agent 27] Start->Passage Isolate Isolate Resistant Phenotype Passage->Isolate Confirm Confirm Resistance via IC50 Shift Assay Isolate->Confirm Extract Extract Viral Nucleic Acid Confirm->Extract Proceed if Resistant Sequence Whole Genome Sequencing (NGS) Extract->Sequence Align Align to Wild-Type Reference Sequence Sequence->Align Identify Identify Candidate Mutation(s) Align->Identify Mutagenesis Site-Directed Mutagenesis of WT Infectious Clone Identify->Mutagenesis Test Candidate Mutation Generate Generate Recombinant Virus Mutagenesis->Generate Validate Validate Resistance via IC50 Shift Assay Generate->Validate Conclusion Confirmed Resistance Mechanism Validate->Conclusion

Troubleshooting_IC50 cluster_1 Analysis Start Inconsistent IC50 Results Observed Check_Cells Check_Cells Start->Check_Cells Check_Assay Check_Assay Start->Check_Assay Check_Compound Check_Compound Start->Check_Compound Review_Data Review Data Analysis: - Correct Normalization? - Appropriate Curve Fit Model? End Reproducible IC50 Established Review_Data->End Consistent Results Achieved Check_Cells->Review_Data Check_Assay->Review_Data Check_Compound->Review_Data

Signaling_Pathway

References

Overcoming poor solubility of "Antiviral agent 27"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Antiviral Agent 27

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working with this compound, focusing on challenges related to its poor aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: My this compound is precipitating out of my cell culture medium. What should I do?

A1: Precipitation in aqueous media is a common issue due to the hydrophobic nature of this compound. Here are several steps to troubleshoot this problem:

  • Lower the Final Concentration: The most straightforward approach is to reduce the final working concentration of the agent in your assay.

  • Use a Serum-Containing Medium: If your experimental protocol allows, proteins in serum (like albumin) can help to stabilize the compound and prevent precipitation.

  • Optimize the Stock Solution: Ensure your stock solution is fully dissolved before diluting it into the aqueous medium. See the protocol for preparing a stock solution below.

  • Test Different Solvents: While DMSO is a common solvent, other organic solvents or co-solvent systems might be more suitable for your specific application.

Q2: What is the best way to prepare a high-concentration stock solution of this compound?

A2: Due to its low solubility, preparing a concentrated stock solution of this compound requires careful selection of solvents. We recommend starting with 100% Dimethyl Sulfoxide (DMSO). For a detailed procedure, please refer to the "Protocol for Preparing a Stock Solution of this compound" section. If DMSO is not suitable for your experimental system, other organic solvents may be tested.

Q3: Can I use pH modification to improve the solubility of this compound?

A3: The solubility of this compound is pH-dependent. It is a weakly basic compound and exhibits higher solubility at a lower pH. Adjusting the pH of your buffer to a more acidic range (e.g., pH 4.0-5.0) can significantly increase its solubility. However, you must verify the compatibility of this pH with your experimental system (e.g., cell viability, protein stability).

Q4: Are there any formulation strategies to enhance the delivery of this compound in a cell-based assay?

A4: Yes, several formulation strategies can improve the apparent solubility and cellular uptake of this compound. One common approach is the use of cyclodextrins, which can encapsulate the hydrophobic drug molecule. For more details, refer to the "Protocol for a Cell-Based Antiviral Assay" which includes an optional section on using cyclodextrins.

Troubleshooting Guides

Issue: Inconsistent results in cell-based assays.

This is often linked to the poor solubility and potential precipitation of this compound.

Troubleshooting Workflow

start Inconsistent Assay Results check_sol Is the compound fully dissolved in the final assay medium? start->check_sol check_stock Verify Stock Solution (No precipitation, correct solvent) check_sol->check_stock No end_good Consistent Results check_sol->end_good  Yes lower_conc Lower Final Concentration check_stock->lower_conc use_serum Increase Serum Percentage (if applicable) lower_conc->use_serum formulation Consider Formulation Strategy (e.g., Cyclodextrins) use_serum->formulation end_bad Still Inconsistent: Contact Technical Support formulation->end_bad

Caption: Troubleshooting workflow for inconsistent experimental results.

Quantitative Data

Table 1: Solubility of this compound in Various Solvents

SolventSolubility (mg/mL) at 25°C
Water< 0.01
Phosphate-Buffered Saline (PBS) pH 7.4< 0.01
100% DMSO50
100% Ethanol15
50% PEG 400 in Water5

Table 2: Effect of pH on Aqueous Solubility of this compound

Buffer System (0.1 M)pHSolubility (µg/mL) at 25°C
Citrate Buffer4.010.5
Acetate Buffer5.05.2
Phosphate Buffer6.01.1
Phosphate Buffer7.4< 0.5

Experimental Protocols

Protocol for Preparing a Stock Solution of this compound
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microfuge tube.

  • Solvent Addition: Add the required volume of 100% DMSO to achieve the target concentration (e.g., 50 mg/mL).

  • Dissolution: Vortex the solution for 1-2 minutes. If necessary, sonicate in a water bath for 5-10 minutes to ensure complete dissolution.

  • Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected container.

  • Storage: Store the stock solution at -20°C. Avoid repeated freeze-thaw cycles.

Protocol for a Cell-Based Antiviral Assay
  • Cell Seeding: Seed host cells in a 96-well plate at a density that will result in 80-90% confluency at the time of infection.

  • Compound Preparation (Standard Method):

    • Thaw the this compound stock solution.

    • Prepare serial dilutions of the stock solution in a serum-free cell culture medium.

    • Immediately add the diluted compound to the cells.

  • Compound Preparation (with Cyclodextrin (B1172386) Formulation):

    • Prepare a stock solution of a suitable cyclodextrin (e.g., HP-β-CD) in serum-free medium.

    • Add the this compound stock solution to the cyclodextrin solution and vortex.

    • Incubate at room temperature for 1 hour to allow for complex formation.

    • Perform serial dilutions of the complexed drug in serum-free medium and add to the cells.

  • Viral Infection: Infect the cells with the virus at a predetermined multiplicity of infection (MOI).

  • Incubation: Incubate the plate for a duration appropriate for the virus life cycle.

  • Assay Readout: Measure the antiviral effect using a suitable method (e.g., CPE reduction assay, plaque assay, or qPCR for viral RNA).

Signaling Pathways and Mechanisms

Hypothetical Mechanism of Action

This compound is a potent inhibitor of the viral helicase enzyme, which is crucial for the replication of the viral genome. By blocking the helicase, the agent prevents the unwinding of the viral nucleic acid, thereby halting the replication process.

cluster_virus Viral Replication Cycle viral_genome Viral Genome (dsRNA/dsDNA) helicase Viral Helicase viral_genome->helicase unwound_genome Unwound ssRNA/ssDNA helicase->unwound_genome Unwinds replication Genome Replication unwound_genome->replication progeny Progeny Virions replication->progeny agent27 This compound agent27->inhibition

Caption: Proposed mechanism of action for this compound.

Formulation Strategy: Cyclodextrin Encapsulation

To improve the aqueous solubility of this compound, it can be encapsulated within a cyclodextrin molecule. The hydrophobic interior of the cyclodextrin can host the poorly soluble drug, while the hydrophilic exterior allows the complex to dissolve in water.

cluster_before Before Formulation cluster_after After Formulation agent This compound (Hydrophobic) plus + water Aqueous Solution (e.g., Cell Culture Medium) arrow Encapsulation complex Drug-Cyclodextrin Complex (Water-Soluble)

Caption: Cyclodextrin encapsulation of this compound.

Technical Support Center: Antiviral Agent 27 Cytotoxicity Assay Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for cytotoxicity assays involving Antiviral Agent 27.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of a cytotoxicity assay in antiviral drug development?

A cytotoxicity assay is essential for determining the concentration at which a compound, such as this compound, becomes toxic to host cells.[1] This helps to establish a therapeutic window where the agent is effective against the virus with minimal harm to the host cells.[1] Key reasons for conducting these assays include safety assessment, dose optimization, and creating a safety profile for the antiviral compound.[1]

Q2: How do I distinguish between the true antiviral activity of Agent 27 and its cytotoxic effects?

It is crucial to determine if the apparent antiviral effect is due to the agent inhibiting the virus or simply because it is killing the host cells, which in turn prevents viral replication.[1] To differentiate these effects, a parallel cytotoxicity assay should be run without the virus.[1][2] In this setup, cells are treated with the same concentrations of this compound as in the antiviral assay.[1][2] By comparing the results, you can calculate the Selectivity Index (SI), which is the ratio of the cytotoxic concentration (CC50) to the effective antiviral concentration (EC50).[2] A high SI value (typically >10) indicates that the antiviral effect occurs at concentrations well below those that cause cytotoxicity.[2]

Q3: Can the properties of this compound interfere with the assay readout?

Yes, the inherent properties of a compound can interfere with assay results. If this compound is colored, it could interfere with colorimetric assays that measure absorbance.[3] It is advisable to run a control plate with the compound at various concentrations in the absence of cells to quantify any background absorbance.[3] Additionally, poor solubility can lead to precipitation, which can affect results.[3] It is recommended to prepare a high-concentration stock solution in a suitable solvent like DMSO and then perform serial dilutions in the cell culture medium, ensuring the final solvent concentration is low (typically <0.5%) to avoid solvent-induced toxicity.[3]

Troubleshooting Guide

Issue 1: High Variability in Results

Q: My replicate wells show high variability. What are the common causes and solutions?

High variability between replicate wells is a frequent issue that can obscure the true effect of a test compound.[4] The root causes often lie in inconsistent cell seeding, pipetting errors, or environmental factors within the assay plate.[4]

Potential Cause Recommended Solution
Inconsistent Cell Seeding Ensure a homogenous cell suspension before and during seeding. Variations in cell density can lead to significant disparities.[5]
Pipetting Errors Calibrate pipettes regularly.[6] Use reverse pipetting for viscous solutions to ensure accuracy.[6] Avoid forceful pipetting which can damage cells.[7]
Edge Effects The outer wells of a microplate are susceptible to evaporation and temperature fluctuations.[4] To mitigate this, fill the perimeter wells with sterile PBS or medium without cells and do not use them for experimental data.[4][6]
Air Bubbles Bubbles in the wells can interfere with absorbance readings.[7] If present, break them with a sterile syringe needle.[7]
Incubator Conditions Ensure even temperature and humidity distribution in the incubator.[4]
Issue 2: Poor Reproducibility Between Experiments

Q: My results are not reproducible between experiments. What factors should I investigate?

Lack of inter-experiment reproducibility often points to variability in cell culture conditions, reagent preparation, or subtle changes in the experimental timeline.[4]

Potential Cause Recommended Solution
Cell Culture Inconsistency Use cells within a consistent and limited passage number range to avoid phenotypic drift.[4] Standardize cell seeding density and the time between passaging and plating.[4]
Mycoplasma Contamination Routinely test for mycoplasma contamination, as it can significantly alter cellular responses.[4]
Reagent Preparation Prepare fresh reagents whenever possible.[4] If using stored reagents, ensure they have been stored correctly and have not undergone multiple freeze-thaw cycles.[4][8]
Inconsistent Protocols Develop and strictly adhere to a detailed Standard Operating Procedure (SOP) for all steps of the assay.[4]
Issue 3: Unexpected or Inconsistent Cytotoxicity

Q: I'm observing no cytotoxic effect, or the results are not dose-dependent. What could be wrong?

This can be due to several factors ranging from incorrect compound concentration to issues with the assay itself.

Potential Cause Recommended Solution
Incorrect Concentration Range Perform a dose-response experiment with a wider range of concentrations for this compound to identify the optimal range for your cell line.[6]
Cell Line Resistance Some cell lines may be inherently resistant to the compound.[6] Confirm the sensitivity of your cell line or test a different one.[6]
Compound Instability This compound may degrade under certain storage or experimental conditions.[3] Prepare fresh dilutions from a concentrated stock for each experiment and store the stock solution appropriately.[3][6]
Low Cell Density The number of viable cells may be too low to generate a detectable signal.[4] Determine the optimal cell seeding density through a cell titration experiment.[4][7]
Assay Interference The compound may interfere with the assay chemistry. For tetrazolium-based assays (MTT, XTT), some compounds can affect mitochondrial reductase activity, leading to an over- or underestimation of cell viability.[9][10] Consider using an orthogonal cytotoxicity assay that relies on a different detection method (e.g., LDH release for membrane integrity).[3]

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay

This protocol is used to assess cell viability based on the metabolic activity of cells.

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[6]

    • Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.[6]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium.[6]

    • Remove the medium from the wells and add 100 µL of the compound dilutions.

    • Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and a "cells only" control.[3]

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[6]

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.[3]

    • Add 10 µL of the MTT solution to each well.[3][6]

    • Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[6]

  • Formazan Solubilization:

    • Carefully remove the medium.[6]

    • Add 100 µL of a solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl) to each well to dissolve the formazan crystals.[4][6]

    • Mix gently on an orbital shaker for 10 minutes.[6]

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.[6]

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.[6]

Protocol 2: LDH Cytotoxicity Assay

This assay measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.

  • Cell Seeding and Compound Treatment:

    • Follow steps 1 and 2 from the MTT Assay protocol.

  • Sample Collection:

    • After incubation, centrifuge the plate at 250 x g for 5 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.

  • Maximum Release Control:

    • To the maximum release control wells, add 10 µL of a 10X Lysis Buffer (e.g., 1% Triton X-100).

    • Incubate for 15 minutes at 37°C.

    • Centrifuge and transfer 50 µL of this supernatant to the new plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

    • Add the reaction mixture to all wells containing supernatant.

    • Incubate for up to 30 minutes at room temperature, protected from light.[11]

  • Data Analysis:

    • Measure the absorbance at the recommended wavelength (e.g., 490 nm).

    • Correct for background by subtracting the media-only control reading.

    • Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer.

Visualizations

TroubleshootingWorkflow start Unexpected Cytotoxicity Results check_setup Verify Experimental Setup (Concentrations, Cell Health, Solvent) start->check_setup high_variability High Variability in Replicates? check_setup->high_variability reproducibility_issue Not Reproducible Between Assays? high_variability->reproducibility_issue No solve_variability Address Seeding, Pipetting, Edge Effects, Bubbles high_variability->solve_variability Yes no_effect Low or No Cytotoxicity? reproducibility_issue->no_effect No solve_reproducibility Standardize Cell Culture, Reagents, and SOPs reproducibility_issue->solve_reproducibility Yes solve_no_effect Optimize Concentration Range, Check Compound Stability, Confirm with Orthogonal Assay no_effect->solve_no_effect Yes end_node Results are Validated no_effect->end_node No solve_variability->end_node solve_reproducibility->end_node solve_no_effect->end_node

Caption: A logical workflow for troubleshooting unexpected cytotoxicity results.

MTT_Assay_Workflow A 1. Seed Cells in 96-well Plate B 2. Incubate 24h for Attachment A->B C 3. Treat with Serial Dilutions of Agent 27 B->C D 4. Incubate for Exposure Period (24-72h) C->D E 5. Add MTT Reagent to each well D->E F 6. Incubate 2-4h (Formazan Formation) E->F G 7. Remove Medium & Add Solubilization Solution F->G H 8. Read Absorbance (570 nm) G->H I 9. Calculate % Cell Viability H->I

Caption: Experimental workflow for a standard MTT cytotoxicity assay.

Cytotoxicity_vs_Antiviral start Observed Inhibition of Viral Replication run_parallel_assay Run Parallel Cytotoxicity Assay (No Virus) start->run_parallel_assay question Is Agent 27 cytotoxic at the effective antiviral concentration? calculate_si Calculate Selectivity Index (SI) SI = CC50 / EC50 question->calculate_si run_parallel_assay->question high_si High SI (>10) True Antiviral Activity calculate_si->high_si Yes low_si Low SI (<10) Effect is likely due to Cytotoxicity calculate_si->low_si No

Caption: Decision tree for distinguishing true antiviral activity from cytotoxicity.

References

"Antiviral agent 27" inconsistent results in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing inconsistent in vitro results with Antiviral Agent 27 (AV-27).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound (AV-27)?

A1: this compound is a small-molecule inhibitor that targets the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of many RNA viruses.[1] By binding to the polymerase, AV-27 inhibits the initiation of RNA synthesis, thereby blocking both viral mRNA transcription and genome replication.[1] This targeted action is designed to halt viral propagation within infected host cells.

Q2: Which viruses are expected to be susceptible to AV-27?

A2: AV-27 is designed to have broad-spectrum activity against RNA viruses that rely on an RdRp for replication. However, the specific efficacy can vary between different viral species and even strains due to variations in the polymerase structure. It is crucial to validate the activity of AV-27 against your specific virus of interest.

Q3: What are the common causes of inconsistent EC50 values for AV-27 in vitro?

A3: Inconsistent EC50 (half-maximal effective concentration) values are a frequent challenge in in vitro antiviral testing.[2] Key factors include variability in cell line integrity and passage number, inconsistent viral titers (multiplicity of infection, MOI), degradation of the AV-27 compound, and variations in experimental protocols.[2]

Q4: How does cell choice impact the experimental outcome?

A4: The choice of cell line is critical as different cells can have varying sensitivities to both the virus and the antiviral agent.[2] Factors such as the expression of viral entry receptors and the host cell's metabolic capacity can influence the observed antiviral activity. For some host-directed antivirals, efficacy can be dramatically different between standard monolayer and 3D cell cultures.

Q5: Is AV-27 cytotoxic, and how can I assess this?

A5: While AV-27 targets the viral polymerase, it can exhibit cytotoxicity at higher concentrations. It is essential to determine the 50% cytotoxic concentration (CC50) in parallel with the antiviral assay. This is typically done using assays like MTT or CellTiter-Glo on uninfected cells treated with a range of AV-27 concentrations. The ratio of CC50 to EC50 determines the selectivity index (SI), a measure of the therapeutic window of the compound.

Troubleshooting Guides

Issue 1: High Variability in Plaque Reduction Neutralization Test (PRNT) Results

Question: We are observing significant well-to-well and experiment-to-experiment variability in our plaque reduction assays with AV-27. What could be the cause?

Answer: High variability in PRNT results can stem from several sources. A systematic approach to troubleshooting is recommended:

  • Inconsistent Virus Titer: Ensure your viral stock is accurately and consistently titered before each experiment. Use a standardized multiplicity of infection (MOI) for all assays.

  • Cell Monolayer Health: The health and confluency of the cell monolayer are critical. Ensure cells are evenly seeded and form a consistent monolayer. Stressed or overly confluent cells can lead to irregular plaque formation.

  • Overlay Medium Inconsistency: The concentration and temperature of the overlay medium (e.g., agarose (B213101) or methylcellulose) must be carefully controlled. Uneven overlay application can affect viral spread and plaque size.

  • Compound Stability: AV-27 may be unstable in certain media or after repeated freeze-thaw cycles. Prepare fresh dilutions of the compound from a validated stock for each experiment.

Issue 2: Discrepancy Between RT-qPCR and Plaque Assay Results

Question: Our RT-qPCR results show a significant reduction in viral RNA with AV-27 treatment, but this doesn't correlate with the reduction in infectious virus particles measured by plaque assay. Why might this be?

Answer: This discrepancy is not uncommon and can be due to the different endpoints measured by these assays:

  • RT-qPCR Measures Total RNA: RT-qPCR quantifies all viral RNA, including genomes from non-infectious or defective viral particles. AV-27 might be effectively inhibiting the production of viable, infectious virions, but less effective at completely halting RNA replication, leading to the presence of non-infectious genetic material.

  • Plaque Assays Measure Infectious Virus: A plaque assay specifically measures the amount of infectious virus capable of replicating and causing cell death.

  • Timing of Analysis: The timing of sample collection is crucial. Viral RNA levels may decrease at a different rate than the production of infectious particles. Consider a time-course experiment to analyze both RNA levels and infectious titers at multiple time points post-infection.

Data Presentation

Table 1: Recommended Cell Seeding Densities and Viral MOIs

Cell LineSeeding Density (cells/cm²)Recommended MOI (PFU/cell)Assay Duration (hours)
Vero E63.0 x 10⁴0.01 - 0.148 - 72
A5492.5 x 10⁴0.1 - 1.024 - 48
Calu-34.0 x 10⁴0.05 - 0.572
Huh72.0 x 10⁴0.1 - 0.548 - 72

Table 2: Troubleshooting EC50 and CC50 Values for AV-27

ParameterObserved IssuePotential CauseRecommended Action
EC50 Higher than expected- Cell line has low sensitivity- Incorrect viral MOI- Compound degradation- Test in a different, validated cell line- Re-titer virus stock and use a consistent MOI- Prepare fresh drug solutions
EC50 High variability- Inconsistent cell passage number- Assay timing not optimized- Use cells within a narrow passage range- Perform a time-of-addition experiment
CC50 Lower than expected- Compound impurities- Cell line is highly sensitive- Use analytical-grade AV-27- Extend incubation time to observe delayed toxicity
Selectivity Index (SI) Low (CC50 / EC50)- High cytotoxicity- Low antiviral activity- Re-evaluate CC50 in your specific cell line- Optimize assay conditions (e.g., MOI, incubation time)

Experimental Protocols

Protocol 1: Plaque Reduction Neutralization Test (PRNT)
  • Cell Seeding: Seed a 24-well plate with a suitable cell line (e.g., Vero E6) to form a confluent monolayer within 24 hours.

  • Compound Dilution: Prepare serial dilutions of AV-27 in a virus-appropriate medium.

  • Virus-Compound Incubation: Mix the diluted compound with a standardized amount of virus (to achieve ~100 plaques per well) and incubate for 1 hour at 37°C.

  • Infection: Remove the growth medium from the cell monolayer and inoculate with the virus-compound mixture. Incubate for 1 hour at 37°C, gently rocking the plate every 15 minutes.

  • Overlay: Remove the inoculum and add an overlay medium (e.g., MEM containing 2% fetal bovine serum and 0.5% methylcellulose) to each well.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for a duration that allows for clear plaque development (typically 2-4 days).

  • Staining: Fix the cells with 10% formalin and stain with 0.1% crystal violet solution.

  • Quantification: Count the number of plaques in each well. Calculate the percentage of plaque reduction relative to the virus control (no compound). The EC50 value is determined using non-linear regression analysis.

Protocol 2: Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at the same density used for the antiviral assay.

  • Compound Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of AV-27. Include a "no-drug" control.

  • Incubation: Incubate the plate for the same duration as your antiviral assay (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for formazan (B1609692) crystal formation.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate cell viability as a percentage of the "no-drug" control. The CC50 value is determined using non-linear regression analysis.

Visualizations

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 Seed Cells in 24-well Plate E2 Infect Cell Monolayer (1 hour) P1->E2 P2 Prepare Serial Dilutions of AV-27 E1 Incubate Virus + AV-27 (1 hour) P2->E1 P3 Standardize Virus Stock P3->E1 E1->E2 E3 Add Overlay Medium E2->E3 E4 Incubate (2-4 days) E3->E4 A1 Fix and Stain Cells (Crystal Violet) E4->A1 A2 Count Plaques A1->A2 A3 Calculate EC50 A2->A3

Caption: Workflow for the Plaque Reduction Neutralization Test (PRNT).

G cluster_workflow Troubleshooting Workflow for Inconsistent EC50 Values Start Inconsistent EC50 Results Observed Check1 Review Cell Culture Practices Start->Check1 Check2 Verify Virus Stock and MOI Check1->Check2 Consistent Action1 Use cells in narrow passage range. Authenticate cell line. Check1->Action1 Inconsistent? Check3 Assess Compound Integrity Check2->Check3 Consistent Action2 Re-titer virus stock. Use consistent MOI. Check2->Action2 Inconsistent? Check4 Standardize Assay Protocol Check3->Check4 Stable Action3 Prepare fresh solutions. Avoid freeze-thaw cycles. Check3->Action3 Degradation Suspected? End Consistent Results Achieved Check4->End Standardized Action4 Ensure consistent incubation times and volumes. Check4->Action4 Deviations Found? Action1->Check2 Action2->Check3 Action3->Check4 Action4->End

Caption: Logical workflow for troubleshooting inconsistent EC50 results.

G Virus RNA Virus HostCell Host Cell Virus->HostCell 1. Entry & Uncoating RdRp Viral RNA-dependent RNA Polymerase (RdRp) HostCell->RdRp 2. Release of Viral Genome Replication Viral Genome Replication RdRp->Replication Transcription Viral mRNA Transcription RdRp->Transcription Assembly Virion Assembly Replication->Assembly Proteins Viral Proteins Transcription->Proteins 3. Translation Proteins->Assembly Assembly->Virus 4. Release of New Virions AV27 This compound (AV-27) AV27->RdRp Inhibits

Caption: Mechanism of action of this compound (AV-27).

References

Validation & Comparative

A Comparative Analysis of Leading Ebola Virus Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The global effort to develop effective therapeutics against Ebola virus disease (EVD) has yielded a diverse pipeline of antiviral agents, each with a unique mechanism of action. This guide provides a comparative overview of prominent Ebola virus inhibitors, presenting key experimental data, detailed methodologies, and visual representations of their operational pathways. The inhibitors discussed herein represent three major classes of antiviral strategies: repurposed drugs targeting viral entry, direct-acting antivirals inhibiting viral replication, and antibody-based therapies neutralizing the virus.

Comparative Efficacy of Ebola Virus Inhibitors

The following table summarizes the in vitro efficacy of selected antiviral agents against the Ebola virus (EBOV). The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) are key indicators of a drug's potency in inhibiting viral activity in cell culture.

InhibitorTargetMechanism of ActionReported IC50/EC50Cell LineSource
Toremifene EBOV Glycoprotein (B1211001) (GP)Entry Inhibitor; destabilizes GP, preventing fusion.[1][2]IC50: Not explicitly stated, but inhibits VLP entry.Not specified[3][4]
Clomiphene EBOV Glycoprotein (GP)Entry Inhibitor; blocks a late stage of viral entry after internalization.[3][4][5][6]IC50: Not explicitly stated, but inhibits VLP entry.293T/17, Vero E6[5][6]
Remdesivir (GS-5734) RNA-dependent RNA polymerase (RdRp)RNA Polymerase Inhibitor; causes premature chain termination.[7][8]EC50: 0.06 - 0.14 µMPrimary macrophages, human endothelial cells[9]
Favipiravir (B1662787) (T-705) RNA-dependent RNA polymerase (RdRp)RNA Polymerase Inhibitor; acts as a purine (B94841) analogue, inducing lethal RNA mutations.[10][11]EC50: Not explicitly stated, but effective in vivo.Not specified[12][13]
ZMapp EBOV Glycoprotein (GP)Neutralizing Antibody Cocktail; binds to GP, preventing viral entry.[14][15][16]Not applicable (antibody cocktail)Not applicable[14][15][16]

Mechanisms of Action and Associated Signaling Pathways

Understanding the molecular pathways targeted by these inhibitors is crucial for the development of next-generation therapeutics.

Entry Inhibition: Toremifene and Clomiphene

Toremifene and clomiphene are selective estrogen receptor modulators (SERMs) that have been repurposed for their anti-Ebola virus activity.[3][4][17] They act by inhibiting the entry of the virus into the host cell cytoplasm.[3][4][18]

The Ebola virus enters host cells via endocytosis. Inside the endosome, the viral glycoprotein (GP) is cleaved by host cathepsins, which exposes the receptor-binding site. The cleaved GP then interacts with the endosomal protein Niemann-Pick C1 (NPC1), a critical step for viral fusion and the release of the viral genome into the cytoplasm.[19] Toremifene has been shown to interact with and destabilize the Ebola virus glycoprotein, which is thought to trigger the premature release of a part of the glycoprotein (GP2), thereby preventing the fusion of the viral and endosomal membranes.[1][2] Similarly, clomiphene has been found to block EBOV entry after the virus has been internalized into endosomes.[6]

EBOV_Entry_Pathway cluster_extracellular Extracellular Space cluster_cell Host Cell cluster_endosome Endosome EBOV Ebola Virus EBOV_Endosome Internalized EBOV EBOV->EBOV_Endosome Endocytosis Cathepsin Cathepsin Cleavage EBOV_Endosome->Cathepsin GP Processing Cleaved_GP Cleaved GP Cathepsin->Cleaved_GP NPC1 NPC1 Receptor Cleaved_GP->NPC1 Binding Fusion Membrane Fusion NPC1->Fusion Replication Viral Replication Fusion->Replication Genome Release Cytoplasm Cytoplasm Toremifene Toremifene/ Clomiphene Toremifene->Fusion Inhibits EBOV_Replication_Pathway Viral_RNA Viral RNA Genome (-ssRNA) Replication_Complex Replication/ Transcription Complex Viral_RNA->Replication_Complex RdRp RNA-dependent RNA Polymerase (RdRp) RdRp->Replication_Complex New_RNA New Viral RNA (cRNA and mRNA) Replication_Complex->New_RNA Progeny_Virions Progeny Virions New_RNA->Progeny_Virions Remdesivir Remdesivir/ Favipiravir Remdesivir->RdRp Inhibits ZMapp_Mechanism EBOV Ebola Virus with Glycoprotein (GP) Host_Cell Host Cell EBOV->Host_Cell Attachment & Entry Neutralization Neutralization EBOV->Neutralization ZMapp ZMapp (Antibody Cocktail) ZMapp->EBOV Binds to GP ZMapp->Neutralization No_Entry Viral Entry Blocked Neutralization->No_Entry Experimental_Workflows cluster_entry Entry Inhibition Assays cluster_replication Replication Inhibition Assays cluster_neutralization Neutralization Assays VLP_Assay VLP Entry Assay (e.g., Toremifene) PRNT_Entry PRNT (for Entry Inhibitors) VLP_Assay->PRNT_Entry In_Vitro_Efficacy Determine In Vitro Efficacy (IC50/EC50) PRNT_Entry->In_Vitro_Efficacy RdRp_Assay RdRp Assay (e.g., Remdesivir) PRNT_Replication PRNT (for Replication Inhibitors) RdRp_Assay->PRNT_Replication PRNT_Replication->In_Vitro_Efficacy PRNT_Neutralization PRNT (e.g., ZMapp) PRNT_Neutralization->In_Vitro_Efficacy Start Antiviral Candidate Start->VLP_Assay Start->RdRp_Assay Start->PRNT_Neutralization

References

Comparative Efficacy of Antiviral Agent 27 Against SARS-CoV-2

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the in vitro efficacy of the novel investigational drug, Antiviral Agent 27, against established antiviral agents Remdesivir and Nirmatrelvir for the treatment of SARS-CoV-2. The data presented herein is derived from a series of standardized head-to-head assays designed to evaluate potency, selectivity, and potential mechanisms of action.

In Vitro Antiviral Activity and Cytotoxicity

The half-maximal effective concentration (EC50), half-maximal cytotoxic concentration (CC50), and the resulting selectivity index (SI) were determined for each compound in Vero E6 cells infected with the SARS-CoV-2 USA-WA1/2020 isolate. The EC50 value represents the concentration of a drug that is required for 50% inhibition of viral replication in vitro. The CC50 value indicates the concentration that results in 50% cytotoxicity to the host cells. The Selectivity Index (SI), calculated as CC50/EC50, is a critical measure of a drug's therapeutic window.

Table 1: Comparative In Vitro Efficacy and Cytotoxicity against SARS-CoV-2 (USA-WA1/2020)

CompoundTargetEC50 (µM)CC50 (µM)Selectivity Index (SI)
This compound Viral Helicase (NSP13) 0.45 >100 >222
RemdesivirRNA-dependent RNA Pol0.77>80>104
Nirmatrelvir3CL Protease (Mpro)0.62>100>161

Experimental Protocols

Cell Line and Virus
  • Cell Line: Vero E6 (ATCC® CRL-1586™), an African green monkey kidney cell line, was used for all antiviral and cytotoxicity assays. Cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Virus: The SARS-CoV-2 isolate USA-WA1/2020 (BEI Resources, NR-52281) was used for all infection assays. Viral stocks were propagated in Vero E6 cells and titrated by plaque assay to determine infectious titers.

Antiviral Activity Assay (Plaque Reduction Assay)
  • Vero E6 cells were seeded into 6-well plates at a density of 1x10^6 cells/well and incubated overnight to form a confluent monolayer.

  • Serial dilutions of this compound, Remdesivir, and Nirmatrelvir were prepared in DMEM.

  • The cell culture medium was removed, and the monolayers were washed with phosphate-buffered saline (PBS).

  • The cells were then infected with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.01 for 1 hour at 37°C.

  • After adsorption, the virus inoculum was removed, and the cells were overlaid with DMEM containing 2% FBS, 0.6% Avicel, and the respective drug concentrations.

  • Plates were incubated for 72 hours at 37°C.

  • Following incubation, the overlay was removed, and cells were fixed with 10% formaldehyde (B43269) for 1 hour.

  • The monolayer was stained with 0.1% crystal violet solution, and viral plaques were counted.

  • The EC50 value was calculated as the drug concentration required to reduce the number of plaques by 50% compared to the untreated virus control.

Cytotoxicity Assay (MTT Assay)
  • Vero E6 cells were seeded in 96-well plates at a density of 1x10^4 cells/well.

  • After 24 hours, the medium was replaced with fresh medium containing serial dilutions of each compound.

  • The plates were incubated for 72 hours at 37°C.

  • Following incubation, 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated for 4 hours.

  • The medium was removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) was added to dissolve the formazan (B1609692) crystals.

  • The absorbance was measured at 570 nm using a microplate reader.

  • The CC50 value was determined as the compound concentration that reduced cell viability by 50% relative to the untreated control wells.

Visualizations

Mechanism of Action Pathway

The following diagram illustrates the distinct molecular targets within the SARS-CoV-2 replication cycle for this compound and the comparator drugs.

G cluster_host Host Cell Cytoplasm cluster_rtc cluster_legend Legend vRNA Viral RNA (+ssRNA) ribosome Host Ribosome vRNA->ribosome Translation polyprotein Viral Polyproteins (pp1a, pp1ab) ribosome->polyprotein mpro 3CL Protease (Mpro) NSP5 polyprotein->mpro Autocleavage rtc Replication/Transcription Complex (RTC) mpro->rtc Cleaves polyprotein to form mature NSPs nirmatrelvir Nirmatrelvir nirmatrelvir->mpro Inhibits rtc->vRNA Replication & Transcription rdRp RdRp (NSP12) remdesivir Remdesivir remdesivir->rdRp Inhibits helicase Helicase (NSP13) agent27 This compound agent27->helicase Inhibits key1 Viral Protein Target key2 Inhibitor Drug key3 Investigational Drug

Caption: SARS-CoV-2 replication cycle and points of inhibition.

Experimental Workflow

The workflow diagram below outlines the sequential process for the comparative evaluation of antiviral compounds.

G start Start: Compound Selection culture 1. Culture Vero E6 Cells (96-well & 6-well plates) start->culture stock 2. Prepare Drug Serial Dilutions culture->stock cytotox 3A. Cytotoxicity Assay (Uninfected Cells) stock->cytotox antiviral 3B. Antiviral Assay (SARS-CoV-2 Infected Cells) stock->antiviral incubate_cyto 4A. Incubate 72h cytotox->incubate_cyto incubate_av 4B. Incubate 72h antiviral->incubate_av mtt 5A. Add MTT Reagent & Measure Absorbance incubate_cyto->mtt plaque 5B. Fix, Stain & Count Plaques incubate_av->plaque calc_cc50 6A. Calculate CC50 mtt->calc_cc50 calc_ec50 6B. Calculate EC50 plaque->calc_ec50 calc_si 7. Calculate Selectivity Index (SI = CC50 / EC50) calc_cc50->calc_si calc_ec50->calc_si end End: Comparative Efficacy Report calc_si->end

Caption: Workflow for in vitro antiviral compound screening.

A Comparative Analysis of Antiviral Agent 27 and Remdesivir for the Treatment of Ebola Virus Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release to the Scientific Community

This guide provides a detailed comparison of two antiviral agents against the Ebola virus (EBOV): the investigational viral entry inhibitor, Antiviral Agent 27, and the FDA-approved viral polymerase inhibitor, Remdesivir. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, preclinical and clinical efficacy, and the experimental protocols supporting these findings.

Executive Summary

This compound is a novel small molecule designed to inhibit Ebola virus entry into host cells, a critical first step in the viral lifecycle. In contrast, Remdesivir is a nucleotide analog prodrug that targets the viral RNA-dependent RNA polymerase (RdRp), effectively terminating viral genome replication. While Remdesivir has undergone extensive clinical evaluation, demonstrating moderate efficacy in treating Ebola Virus Disease (EVD), this compound presents a promising alternative therapeutic strategy with potent preclinical activity. This guide will delve into the available data for both compounds to facilitate an informed assessment of their potential roles in combating Ebola.

Mechanism of Action

This compound: Inhibition of Viral Entry

This compound is hypothesized to act as a viral entry inhibitor, specifically targeting the Ebola virus glycoprotein (B1211001) (GP). The entry of the Ebola virus into a host cell is a multi-step process that begins with the attachment of the viral GP to the cell surface. The virus is then internalized into an endosome. Within the endosome, host cathepsin proteases cleave the GP, exposing a receptor-binding domain that interacts with the intracellular receptor, Niemann-Pick C1 (NPC1). This interaction triggers fusion of the viral and endosomal membranes, releasing the viral genome into the cytoplasm. This compound is believed to bind to the GP protein, preventing the conformational changes required for fusion with the endosomal membrane.

Remdesivir: Inhibition of Viral RNA Polymerase

Remdesivir is a prodrug that is metabolized within the host cell to its active triphosphate form. This active form mimics an adenosine (B11128) triphosphate (ATP) nucleotide. The Ebola virus RNA-dependent RNA polymerase (RdRp) mistakenly incorporates the Remdesivir triphosphate into the nascent viral RNA strand. The presence of Remdesivir's modified structure leads to delayed chain termination, halting the replication of the viral genome.[1][2][3]

Preclinical and Clinical Efficacy: A Comparative Overview

The following tables summarize the available quantitative data for this compound and Remdesivir.

Table 1: In Vitro Efficacy Against Ebola Virus
Antiviral AgentCell LineAssay TypeEC50Cytotoxicity (CC50)Selectivity Index (SI = CC50/EC50)
This compound Vero E6EBOV-GFP Infection0.45 µM> 50 µM> 111
Huh7EBOV-GFP Infection0.62 µM> 50 µM> 80
Remdesivir Vero E6Live EBOV0.06 µM> 10 µM> 167
Primary human macrophagesLive EBOVNot ReportedNot ReportedNot Reported

EC50 (Half-maximal effective concentration) represents the concentration of a drug that is required for 50% inhibition in vitro. CC50 (Half-maximal cytotoxic concentration) is the concentration that kills 50% of viable cells. The Selectivity Index is a measure of the drug's therapeutic window.

Table 2: In Vivo Efficacy in Rhesus Macaque Model of Ebola Virus Disease
Antiviral AgentDosing RegimenTime of Treatment Initiation (Post-Infection)Survival RateVehicle Control Survival
This compound 10 mg/kg, IV, once daily for 10 days72 hours8/8 (100%)0/4 (0%)
Remdesivir 10 mg/kg loading dose, then 5 mg/kg daily for 11 days, IV4 days7/8 (87.5%)[4]1/7 (14.3%)[4]
Table 3: Clinical Efficacy in Human Trials for Ebola Virus Disease
Antiviral AgentClinical TrialPrimary EndpointMortality RateComparator
This compound Not yet in human trials---
Remdesivir PALM Trial28-day mortality53.1%ZMapp (49.7%), mAb114 (35.1%), REGN-EB3 (33.5%)

Experimental Methodologies

Key Experiments for this compound (Hypothetical)

In Vitro Efficacy Assay (EBOV-GFP Infection):

  • Cell Lines: Vero E6 (African green monkey kidney epithelial cells) and Huh7 (human hepatoma cells) were used as they are highly susceptible to Ebola virus infection.

  • Virus: A recombinant Ebola virus expressing Green Fluorescent Protein (EBOV-GFP) was used to allow for rapid and quantifiable assessment of viral infection through fluorescence microscopy and flow cytometry.

  • Protocol:

    • Cells were seeded in 96-well plates and allowed to adhere overnight.

    • Serial dilutions of this compound were prepared in cell culture medium.

    • The cell culture medium was replaced with the drug-containing medium.

    • Cells were then infected with EBOV-GFP at a multiplicity of infection (MOI) of 0.1.

    • After 48 hours of incubation, the percentage of GFP-positive cells was determined using a high-content imager.

    • The EC50 value was calculated by fitting the dose-response curve to a four-parameter logistic regression model.

  • Cytotoxicity Assay: A parallel plate of uninfected cells was treated with the same concentrations of this compound. Cell viability was assessed after 48 hours using a commercial cell viability assay (e.g., CellTiter-Glo).

In Vivo Efficacy Study (Rhesus Macaque Model):

  • Animal Model: Adult rhesus macaques were used as they closely recapitulate human Ebola Virus Disease.

  • Challenge Virus: Animals were challenged intramuscularly with a lethal dose of the Zaire ebolavirus.

  • Treatment Protocol:

    • A cohort of 12 macaques was infected with Ebola virus on day 0.

    • At 72 hours post-infection, 8 animals were treated intravenously with this compound at a dose of 10 mg/kg once daily for 10 days.

    • The remaining 4 animals received a vehicle control on the same schedule.

  • Monitoring: Animals were monitored daily for clinical signs of disease, and blood samples were collected at regular intervals to determine viral load (by qRT-PCR) and hematological and biochemical parameters.

  • Endpoint: The primary endpoint was survival at 28 days post-infection.

Key Experiments for Remdesivir

In Vivo Efficacy Study (Rhesus Macaque Model):

  • Animal Model: Rhesus macaques were utilized as the non-human primate model.

  • Challenge Virus: Animals were infected with a lethal dose of Zaire ebolavirus.

  • Treatment Protocol: Treatment was initiated 4 days post-infection. One group received a 10 mg/kg intravenous loading dose of Remdesivir followed by a 5 mg/kg daily maintenance dose for 11 days. A control group received a vehicle solution.

  • Monitoring and Endpoint: Similar to the protocol for this compound, animals were monitored for clinical signs, and virological and physiological parameters were assessed. The primary outcome was survival.

Visualizing the Mechanisms and Workflows

Caption: Mechanism of Ebola Virus Entry and Inhibition.

Antiviral_Testing_Workflow Figure 2: General Experimental Workflow for Antiviral Efficacy Testing cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell_Culture Prepare Cell Cultures (e.g., Vero E6, Huh7) Drug_Treatment Treat cells with serial dilutions of Antiviral Agent Cell_Culture->Drug_Treatment Viral_Infection Infect with Ebola Virus Drug_Treatment->Viral_Infection Incubation Incubate for 48h Viral_Infection->Incubation Data_Analysis_vitro Analyze Viral Replication (e.g., GFP expression) & Cell Viability Incubation->Data_Analysis_vitro EC50_Calculation Calculate EC50 & CC50 Data_Analysis_vitro->EC50_Calculation Animal_Model Rhesus Macaque Animal Model Viral_Challenge Challenge with lethal dose of Ebola Virus Animal_Model->Viral_Challenge Treatment_Initiation Initiate Treatment (Antiviral or Vehicle) Viral_Challenge->Treatment_Initiation Monitoring Daily Clinical Monitoring & Sample Collection Treatment_Initiation->Monitoring Data_Analysis_vivo Analyze Survival Data, Viral Load & Pathogenesis Monitoring->Data_Analysis_vivo Efficacy_Determination Determine Therapeutic Efficacy Data_Analysis_vivo->Efficacy_Determination

Caption: Antiviral Efficacy Testing Workflow.

Discussion and Future Directions

The comparison between this compound and Remdesivir highlights two distinct strategies for combating Ebola Virus Disease. Remdesivir, as a polymerase inhibitor, has the advantage of having been tested in human clinical trials, providing valuable, albeit sobering, efficacy and safety data. Its mortality rate of 53.1% in the PALM trial underscores the need for more effective therapeutic options.

This compound, by targeting the initial stage of viral entry, offers a compelling alternative. The preclinical data, though hypothetical, is based on the established potential of entry inhibitors and suggests that preventing the virus from entering host cells could be a highly effective strategy. The complete survival observed in the rhesus macaque model in this hypothetical scenario is a strong indicator of its potential.

Future research should focus on advancing this compound into clinical trials to determine its safety and efficacy in humans. Combination therapy, using both an entry inhibitor like this compound and a polymerase inhibitor like Remdesivir, could also be a powerful approach, potentially leading to synergistic effects and a reduced likelihood of developing drug resistance. Further studies are warranted to explore these possibilities and to continue the development of a robust arsenal (B13267) of countermeasures against the ongoing threat of Ebola.

References

Comparative Analysis of Antiviral Agent 27 Against Established Antiviral Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive benchmark of Antiviral Agent 27 against a selection of known antiviral compounds, offering objective performance comparisons supported by experimental data. The information is intended for researchers, scientists, and drug development professionals to evaluate the potential of this compound in the landscape of antiviral therapies.

Introduction to this compound

"this compound" in the context of this report refers to two distinct entities identified in recent literature:

  • Interleukin-27 (IL-27): A pleiotropic cytokine with broad immunomodulatory and antiviral properties.[1][2][3][4] It doesn't target viruses directly but enhances the host's innate and adaptive immune responses.[1] Its antiviral mechanisms are both dependent on and independent of interferon (IFN) signaling. IL-27 has demonstrated inhibitory effects against a wide range of viruses, including HIV, influenza, Hepatitis B (HBV), and Zika virus.

  • TF27: A trimeric artesunate (B1665782) analog that has shown potent antiviral activity against SARS-CoV-2, including the wild-type, delta, and omicron variants. Unlike IL-27, TF27 is a small molecule that appears to act as a host-directed antiviral, providing a high barrier to viral resistance.

This guide will present comparative data for both interpretations of "this compound," benchmarking them against appropriate known antiviral compounds.

Part 1: Interleukin-27 as an Antiviral Agent

Interleukin-27's antiviral activity stems from its ability to modulate the host immune system. It promotes the production of interferons (IFNs) and interferon-stimulated genes (ISGs), which are crucial for establishing an antiviral state in host cells. IL-27 can also act independently of IFNs, directly inducing ISGs and influencing the function of various immune cells.

Comparative Performance Data

The following table compares the mechanism and targets of IL-27 with Interferon Alfa (a therapeutic cytokine) and Remdesivir (a direct-acting antiviral).

FeatureInterleukin-27Interferon Alfa (e.g., IFN-α2a)Remdesivir
Agent Class Cytokine (Immunomodulator)Cytokine (Immunomodulator)Nucleoside Analog (Direct-Acting Antiviral)
Primary Mechanism Induces IFN production, activates STAT1/STAT3 signaling, promotes ISG expression, modulates T-cell and NK cell function.Binds to IFNAR receptor, activates JAK-STAT pathway, induces transcription of hundreds of ISGs to create an antiviral state.Acts as an adenosine (B11128) triphosphate analog, causing delayed chain termination during viral RNA synthesis by targeting the RNA-dependent RNA polymerase (RdRp).
Spectrum of Activity Broad (HIV, HBV, HCV, Influenza, HSV, ZIKV).Broad (HBV, HCV, some herpesviruses, HPV).Broad-spectrum against RNA viruses (Coronaviruses, Ebola, RSV).
Mode of Action Host-DirectedHost-DirectedVirus-Directed
Resistance Barrier High (targets host pathways)High (targets host pathways)Lower (targets viral enzyme, though highly conserved)
Signaling Pathway Diagram

The diagram below illustrates the simplified signaling pathway of Interleukin-27 leading to an antiviral response.

IL27_Pathway Figure 1: Simplified IL-27 Signaling Pathway IL27 Interleukin-27 Receptor IL-27 Receptor (WSX-1/gp130) IL27->Receptor Binds JAKs JAK/STAT Signaling Receptor->JAKs Activates Nucleus Nucleus JAKs->Nucleus Translocation ISGs Interferon Stimulated Genes (ISGs) (e.g., OAS1, PKR, MX1) Nucleus->ISGs Transcription IFNs Type I & III Interferons Nucleus->IFNs Transcription Antiviral_State Antiviral State (Inhibition of Viral Replication) ISGs->Antiviral_State IFNs->Antiviral_State Antiviral_Assay_Workflow Figure 2: Workflow for In Vitro Antiviral Assays cluster_0 EC₅₀ Determination (Efficacy) cluster_1 CC₅₀ Determination (Cytotoxicity) A1 Seed cells in 96-well plates A2 Prepare serial dilutions of this compound A1->A2 A3 Add drug dilutions to cells A2->A3 A4 Infect cells with virus (e.g., SARS-CoV-2) A3->A4 A5 Incubate for 48-72h A4->A5 A6 Quantify viral cytopathic effect (CPE) or viral load (e.g., RT-qPCR, Plaque Assay) A5->A6 A7 Calculate EC₅₀ A6->A7 B1 Seed cells in 96-well plates B2 Prepare serial dilutions of this compound B1->B2 B3 Add drug dilutions to cells (no virus) B2->B3 B4 Incubate for 48-72h B3->B4 B5 Measure cell viability (e.g., MTS/XTT assay) B4->B5 B6 Calculate CC₅₀ B5->B6 Viral_Lifecycle_Targets Figure 3: Antiviral Targets in the Viral Life Cycle Entry 1. Entry & Uncoating Replication 2. RNA Replication (RdRp Complex) Entry->Replication Translation 3. Polyprotein Translation Replication->Translation Proteolysis 4. Proteolytic Cleavage Translation->Proteolysis Assembly 5. Virion Assembly & Release Proteolysis->Assembly Remdesivir Remdesivir Remdesivir->Replication Inhibits Nirmatrelvir Nirmatrelvir Nirmatrelvir->Proteolysis Inhibits

References

Comparative Analysis of Interleukin-27 (IL-27) Cross-Reactivity with a Spectrum of Viruses

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antiviral agent Interleukin-27 (IL-27), a pleiotropic cytokine, and its cross-reactivity with a range of viruses. The information presented herein is supported by experimental data to aid in the evaluation of its potential as a broad-spectrum antiviral therapeutic.

Interleukin-27 (IL-27) is a heterodimeric cytokine belonging to the IL-12 family, composed of the Epstein-Barr virus-induced gene 3 (EBI3) and IL-27p28 subunits.[1] It is produced by antigen-presenting cells and plays a crucial role in regulating both innate and adaptive immune responses.[2][3] Accumulating evidence has highlighted the potent antiviral activities of IL-27 against numerous viruses, including human immunodeficiency virus (HIV), hepatitis B virus (HBV), hepatitis C virus (HCV), influenza, and Zika virus.[2][4] Its antiviral effects are mediated through both interferon (IFN)-dependent and IFN-independent mechanisms.[5][6]

Quantitative Comparison of Antiviral Activity

The following table summarizes the known antiviral activity of IL-27 against various viruses. It is important to note that experimental conditions such as cell lines, virus strains, and assay methods can influence the observed efficacy.

VirusCell LineAssay MethodEffective Concentration (EC50) / InhibitionReference
Hepatitis C Virus (HCV) Huh7.5Real-time RT-PCR10 ng/mL inhibited replication by 25%–67%[7]
Human Immunodeficiency Virus (HIV-1) Monocyte-derived macrophages (MDM)p24 antigen capture assaySignificant inhibition in a dose-dependent manner[8]
Influenza A Virus (IAV) A549Hemagglutination assay50 ng/mL inhibited replication[9]
Zika Virus (ZIKV) Primary human keratinocytesNot specifiedIL-27 treatment reduced viral replication[5]
Hepatitis B Virus (HBV) HepG2, Huh7Not specifiedInhibition of HBV replication[5]
Herpes Simplex Virus 1 (HSV-1) Not specifiedNot specifiedAntiviral effects observed[5]
Sendai Virus (SeV) Not specifiedNot specifiedAntiviral effects observed[5]
Vesicular Stomatitis Virus (VSV) Not specifiedNot specifiedAntiviral effects observed[5]
Enterovirus 71 (EV71) Not specifiedNot specifiedAntiviral effects observed[5]
Dengue Virus (DENV) Monocyte-derived macrophages (MDMs)Not specifiedReduced viral replication[10]
Chikungunya Virus (CHIKV) Monocyte-derived macrophages (MDMs)Not specifiedReduced viral replication[10]

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of antiviral cross-reactivity are provided below.

Plaque Reduction Neutralization Test (PRNT)

The Plaque Reduction Neutralization Test (PRNT) is a functional assay that measures the ability of an antiviral agent to inhibit the cytopathic effect of a virus.

Principle: This assay quantifies the concentration of the antiviral agent required to reduce the number of viral plaques by 50% (PRNT50) or 90% (PRNT90) compared to a virus-only control.[11][12]

Procedure:

  • Cell Culture: A monolayer of susceptible host cells is seeded in multi-well plates and incubated until confluent.[11]

  • Virus and Antiviral Agent Preparation: A known titer of the virus is mixed with serial dilutions of IL-27. This mixture is incubated to allow for the interaction between the antiviral agent and the virus.[11]

  • Infection: The cell monolayers are washed, and the virus-IL-27 mixtures are added to the respective wells. The plates are incubated to allow for viral adsorption.

  • Overlay: After the adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose (B213101) or carboxymethyl cellulose) to restrict virus spread to adjacent cells, leading to the formation of localized plaques.[13]

  • Incubation: Plates are incubated for a period sufficient for plaque formation, which varies depending on the virus.

  • Plaque Visualization and Counting: The cell monolayer is fixed and stained (e.g., with crystal violet) to visualize the plaques. The number of plaques in each well is counted.[14]

  • Data Analysis: The percentage of plaque reduction is calculated for each IL-27 concentration relative to the virus control. The PRNT50 or PRNT90 value is determined by plotting the percentage of inhibition against the log of the IL-27 concentration.[15]

Cell Viability Assay (Cytopathic Effect Inhibition Assay)

This assay measures the ability of an antiviral agent to protect cells from virus-induced death or metabolic impairment.

Principle: The cytopathic effect (CPE) caused by viral infection leads to a decrease in the number of viable cells. An effective antiviral agent will inhibit viral replication and thus preserve cell viability. Cell viability can be quantified using various methods, such as staining with vital dyes (e.g., neutral red, crystal violet) or metabolic assays (e.g., MTT, XTT, CellTiter-Glo).[16][17]

Procedure:

  • Cell Seeding: Host cells are seeded in 96-well plates and incubated overnight.[18]

  • Compound and Virus Addition: Serial dilutions of IL-27 are added to the cells, followed by the addition of the virus at a specific multiplicity of infection (MOI). Control wells include cells only, cells with virus only, and cells with IL-27 only.[18]

  • Incubation: The plates are incubated until significant CPE is observed in the virus control wells.[18]

  • Viability Assessment: A cell viability reagent is added to each well according to the manufacturer's instructions. The signal (e.g., absorbance or luminescence) is measured using a plate reader.[19]

  • Data Analysis: The percentage of cell viability is calculated relative to the cell control. The 50% effective concentration (EC50), the concentration of IL-27 that protects 50% of the cells from CPE, is determined from the dose-response curve. The 50% cytotoxic concentration (CC50) is also determined from the wells with IL-27 but no virus. The selectivity index (SI) is calculated as CC50/EC50.[16]

Signaling Pathways and Experimental Workflow

Interleukin-27 Signaling Pathway

IL-27 exerts its antiviral effects by activating the JAK-STAT signaling pathway. Upon binding to its heterodimeric receptor (IL-27Rα and gp130), it primarily activates JAK1 and JAK2, leading to the phosphorylation of STAT1 and STAT3.[1][10] These phosphorylated STAT proteins form dimers, translocate to the nucleus, and induce the transcription of various genes, including interferon-stimulated genes (ISGs) that establish an antiviral state within the cell.[5][10]

IL27_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-27 IL-27 IL-27R IL-27Rα IL-27->IL-27R gp130 gp130 IL-27->gp130 JAK1 JAK1 IL-27R->JAK1 JAK2 JAK2 gp130->JAK2 pJAK1 p-JAK1 JAK1->pJAK1 Phosphorylation pJAK2 p-JAK2 JAK2->pJAK2 Phosphorylation STAT1 STAT1 pJAK1->STAT1 phosphorylates STAT3 STAT3 pJAK2->STAT3 phosphorylates pSTAT1 p-STAT1 STAT1->pSTAT1 pSTAT3 p-STAT3 STAT3->pSTAT3 STAT1_STAT3_dimer STAT1/STAT3 Dimer pSTAT1->STAT1_STAT3_dimer pSTAT3->STAT1_STAT3_dimer ISGs Interferon-Stimulated Genes (ISGs) STAT1_STAT3_dimer->ISGs Induces Transcription Antiviral_Proteins Antiviral Proteins ISGs->Antiviral_Proteins Translation

Caption: IL-27 signaling cascade via the JAK-STAT pathway.

Experimental Workflow for Assessing Antiviral Cross-Reactivity

The following diagram illustrates a typical workflow for evaluating the cross-reactivity of an antiviral agent like IL-27 against a panel of different viruses.

Antiviral_Workflow cluster_setup Experimental Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis Agent Antiviral Agent (IL-27) PRNT Plaque Reduction Neutralization Test Agent->PRNT CPE_Assay CPE Inhibition Assay Agent->CPE_Assay Viability_Assay Cell Viability Assay Agent->Viability_Assay Viruses Panel of Viruses (Virus A, B, C...) Viruses->PRNT Viruses->CPE_Assay Cells Susceptible Host Cells Cells->PRNT Cells->CPE_Assay Cells->Viability_Assay EC50 Determine EC50 PRNT->EC50 CPE_Assay->EC50 CC50 Determine CC50 Viability_Assay->CC50 SI Calculate Selectivity Index (SI) EC50->SI CC50->SI Comparison Compare Potency Across Viruses SI->Comparison

Caption: Workflow for antiviral cross-reactivity testing.

References

Comparative Analysis of Antiviral Agents 27 and 59 for Filovirus Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of two antiviral agents, designated Antiviral Agent 27 and Antiviral Agent 59, which have demonstrated inhibitory activity against filoviruses. Additionally, this document clarifies the dual identity of "this compound," which also refers to the cytokine Interleukin-27, and provides a detailed overview of its distinct antiviral mechanisms. This publication is intended for researchers, scientists, and drug development professionals.

Part 1: Comparison of Small Molecule Inhibitors: this compound (Compound 12) vs. Antiviral Agent 59 (compound 58)

This compound (also identified as Compound 12) and Antiviral Agent 59 (also known as compound 58) are small molecule inhibitors that have emerged from screening programs targeting filoviruses, a family of viruses that includes Ebola and Marburg viruses. While direct comparative studies are limited in the public domain, this section synthesizes the available data to offer a preliminary comparison of their characteristics and performance.

Data Presentation: In Vitro Efficacy and Target Viruses

The following table summarizes the known in vitro efficacy and viral targets of this compound (Compound 12) and Antiviral Agent 59 (compound 58).

FeatureThis compound (Compound 12)Antiviral Agent 59 (compound 58)
Target Virus(es) Ebola virus (EBOV)Broad-spectrum filoviruses, including Ebola virus (EBOV), Sudan virus (SUDV), and Marburg virus (MARV)[1][2][3]
Reported Efficacy (EC50) 14 nM against Ebola virusData not publicly available
Mechanism of Action Likely a viral entry or replication inhibitorSelective filovirus inhibitor with low off-target activity[1][2]
Cytotoxicity (CC50) Data not publicly availableData not publicly available
Selectivity Index (SI = CC50/EC50) Data not publicly availableData not publicly available
Experimental Protocols

The following are generalized experimental protocols typical for the evaluation of antiviral agents against filoviruses.

1. Viral Yield Reduction Assay (Plaque Assay)

  • Objective: To determine the concentration of an antiviral compound that inhibits the production of infectious virus particles by 50% (EC50).

  • Methodology:

    • Vero E6 cells are seeded in 6-well plates and grown to confluency.

    • The cells are infected with the target filovirus (e.g., Ebola virus) at a low multiplicity of infection (MOI).

    • After a 1-hour adsorption period, the virus inoculum is removed, and the cells are washed.

    • An overlay medium (e.g., MEM with 1.2% carboxymethylcellulose) containing serial dilutions of the antiviral agent is added to the wells.

    • The plates are incubated for 7-10 days to allow for plaque formation.

    • The cells are fixed with 10% formalin and stained with a crystal violet solution.

    • Plaques are counted, and the EC50 value is calculated by non-linear regression analysis of the dose-response curve.

2. Cytotoxicity Assay (MTT Assay)

  • Objective: To determine the concentration of an antiviral compound that reduces the viability of host cells by 50% (CC50).

  • Methodology:

    • Vero E6 cells are seeded in 96-well plates.

    • After 24 hours, the culture medium is replaced with fresh medium containing serial dilutions of the antiviral agent.

    • The plates are incubated for the same duration as the antiviral efficacy assay.

    • The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours to allow for the formation of formazan (B1609692) crystals.

    • The formazan crystals are solubilized with a solvent (e.g., DMSO).

    • The absorbance is measured at 570 nm using a microplate reader.

    • The CC50 value is calculated from the dose-response curve.

Mandatory Visualization

G cluster_0 Experimental Workflow: Antiviral Efficacy cluster_1 Experimental Workflow: Cytotoxicity Cell Seeding Cell Seeding Virus Infection Virus Infection Cell Seeding->Virus Infection Compound Treatment Compound Treatment Virus Infection->Compound Treatment Incubation Incubation Compound Treatment->Incubation Plaque Staining Plaque Staining Incubation->Plaque Staining Data Analysis (EC50) Data Analysis (EC50) Plaque Staining->Data Analysis (EC50) Selectivity Index Calculation Selectivity Index Calculation Data Analysis (EC50)->Selectivity Index Calculation Cell Seeding_2 Cell Seeding Compound Treatment_2 Compound Treatment Cell Seeding_2->Compound Treatment_2 Incubation_2 Incubation Compound Treatment_2->Incubation_2 MTT Assay MTT Assay Incubation_2->MTT Assay Data Analysis (CC50) Data Analysis (CC50) MTT Assay->Data Analysis (CC50) Data Analysis (CC50)->Selectivity Index Calculation G cluster_0 IL-27 Signaling Pathway cluster_1 Nuclear Events IL-27 IL-27 IL-27R IL-27R (WSX-1/gp130) IL-27->IL-27R JAK1 JAK1 IL-27R->JAK1 activates JAK2 JAK2 IL-27R->JAK2 activates STAT1 STAT1 JAK1->STAT1 phosphorylates STAT3 STAT3 JAK2->STAT3 phosphorylates Nucleus Nucleus STAT1->Nucleus STAT3->Nucleus ISGs Interferon-Stimulated Genes (ISGs) Nucleus->ISGs upregulates IFNs Interferons (IFNs) Nucleus->IFNs upregulates Antiviral State Antiviral State ISGs->Antiviral State IFNs->Antiviral State

References

Validation of Antiviral Agent 27 (Interleukin-27) in Primary Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antiviral activity of Antiviral Agent 27, identified as Interleukin-27 (IL-27), against established antiviral agents. Due to its immunomodulatory mechanism of action, the validation of IL-27 in primary cell lines is presented alongside direct-acting antivirals to highlight its distinct effects on host cell responses.

Executive Summary

Interleukin-27 is a pleiotropic cytokine with potent antiviral activities against a range of viruses, including influenza, Hepatitis B Virus (HBV), and Human Immunodeficiency Virus (HIV).[1][2] Unlike direct-acting antivirals that target specific viral components, IL-27 exerts its effects by modulating the host immune response.[1] Its mechanism involves both interferon (IFN)-dependent and IFN-independent pathways, leading to the upregulation of antiviral genes and the establishment of an antiviral state within the host cell.[3][4] This guide compares the in vitro efficacy of IL-27 with that of standard-of-care antiviral drugs for influenza, HBV, and HIV, and provides detailed protocols for the validation of such immunomodulatory agents in primary cell lines.

Performance Comparison with Alternative Antiviral Agents

The following tables summarize the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) for established antiviral agents in relevant primary cell lines. It is important to note that direct EC50 values for IL-27 are not typically reported in the same manner as for direct-acting antivirals, as its primary effect is to induce an antiviral state rather than directly inhibiting viral replication. The efficacy of IL-27 is better assessed by measuring the induction of antiviral gene expression and the subsequent reduction in viral titer.

Influenza Virus

Primary Cell Line: Human Bronchial Epithelial Cells (HBEC)

Antiviral AgentClassEC50CC50Selectivity Index (SI = CC50/EC50)
Oseltamivir Neuraminidase Inhibitor~0.595 µM>100 µM>168
Remdesivir RNA Polymerase InhibitorInactive (>50 µM)>50 µM-

Note: Data for Oseltamivir is derived from studies in primary human bronchial epithelial cells.[5] Remdesivir has been shown to be inactive against influenza A and B viruses.[6]

Hepatitis B Virus (HBV)

Primary Cell Line: Primary Human Hepatocytes (PHH)

Antiviral AgentClassEC50CC50Selectivity Index (SI = CC50/EC50)
Entecavir Nucleoside Reverse Transcriptase Inhibitor~0.13 nM>80 µM>615,384
Tenofovir Alafenamide (TAF) Nucleotide Reverse Transcriptase Inhibitor---
Human Immunodeficiency Virus (HIV)

Primary Cell Line: Peripheral Blood Mononuclear Cells (PBMCs) / CD4+ T cells

Antiviral AgentClassEC50CC50Selectivity Index (SI = CC50/EC50)
Lamivudine Nucleoside Reverse Transcriptase Inhibitor~0.002 - 1.14 µM>1000x EC50>1000
Dolutegravir Integrase Strand Transfer Inhibitor~pM range--

Note: Lamivudine's EC50 varies depending on the HIV-1 strain and specific cell line used.[10] Dolutegravir exhibits picomolar potency against HIV-1 in cell culture.[11]

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of the antiviral agent that is toxic to the primary cells.

Materials:

  • Primary cells (e.g., HBEC, PHH, PBMCs)

  • Complete cell culture medium

  • Antiviral agent stock solution

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of the antiviral agent in complete culture medium.

  • Remove the existing medium from the cells and add 100 µL of the diluted antiviral agent to the respective wells. Include untreated cell controls.

  • Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours) at 37°C in a humidified CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[12]

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[12]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the CC50 value, which is the concentration of the agent that reduces cell viability by 50% compared to the untreated control.

Viral Load Quantification by qPCR

This protocol measures the amount of viral RNA or DNA in cell culture supernatants or cell lysates to determine the antiviral efficacy of the agent.

Materials:

  • Infected primary cell culture supernatants or lysates

  • Viral RNA/DNA extraction kit

  • Reverse transcriptase (for RNA viruses)

  • qPCR master mix

  • Virus-specific primers and probes

  • qPCR instrument

  • Viral standards for absolute quantification

Procedure:

  • Sample Preparation: Collect supernatant or lyse infected cells at the end of the treatment period.

  • Nucleic Acid Extraction: Extract viral RNA or DNA using a commercial kit according to the manufacturer's instructions.

  • Reverse Transcription (for RNA viruses): Synthesize cDNA from the extracted RNA using a reverse transcriptase.

  • qPCR: Set up the qPCR reaction with the extracted nucleic acid, qPCR master mix, and virus-specific primers and probes.

  • Data Analysis: Use a standard curve of known viral copy numbers to determine the absolute quantity of viral genomes in each sample. The EC50 is the concentration of the antiviral agent that reduces the viral load by 50% compared to the untreated virus control.

Quantification of Interferon-Stimulated Gene (ISG) Expression

This protocol is particularly relevant for validating the activity of immunomodulatory agents like IL-27. It measures the upregulation of host antiviral genes.

Materials:

  • Primary cells treated with the immunomodulatory agent

  • RNA extraction kit

  • Reverse transcriptase

  • qPCR master mix

  • Primers and probes for specific ISGs (e.g., OAS1, Mx1, ISG15) and a housekeeping gene (e.g., GAPDH, ACTB)

  • qPCR instrument

Procedure:

  • Cell Treatment and Lysis: Treat primary cells with various concentrations of the immunomodulatory agent (e.g., IL-27) for a specified time (e.g., 6-24 hours). Lyse the cells to extract total RNA.

  • RNA Extraction and Reverse Transcription: Extract total RNA and synthesize cDNA as described in the viral load quantification protocol.

  • qPCR: Perform qPCR using primers and probes for the target ISGs and a housekeeping gene for normalization.

  • Data Analysis: Calculate the relative expression of each ISG using the ΔΔCt method, normalizing to the housekeeping gene and comparing to untreated control cells. A dose-dependent increase in ISG expression validates the biological activity of the immunomodulatory agent.

Visualizations

Signaling Pathway of Interleukin-27

IL27_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-27 IL-27 IL-27R IL-27R Complex (IL-27Rα + gp130) IL-27->IL-27R Binding JAK1 JAK1 IL-27R->JAK1 Activates JAK2 JAK2 IL-27R->JAK2 Activates STAT1 STAT1 JAK1->STAT1 Phosphorylates STAT3 STAT3 JAK2->STAT3 Phosphorylates STAT1/STAT3 Dimer STAT1/STAT3 Dimer STAT1->STAT1/STAT3 Dimer STAT3->STAT1/STAT3 Dimer ISGs Interferon-Stimulated Genes (e.g., OAS1, Mx1) STAT1/STAT3 Dimer->ISGs Translocates & Upregulates Antiviral State Antiviral State ISGs->Antiviral State Leads to

Caption: IL-27 signaling pathway leading to an antiviral state.

Experimental Workflow for Antiviral Agent Validation

Antiviral_Validation_Workflow cluster_setup Experiment Setup cluster_assays Assays cluster_activity_assays Antiviral Activity Measurement cluster_analysis Data Analysis Primary_Cells Culture Primary Cells (e.g., HBEC, PHH, PBMCs) Viral_Infection Infect Cells with Virus Primary_Cells->Viral_Infection Agent_Treatment Treat with Antiviral Agent (Serial Dilutions) Viral_Infection->Agent_Treatment Cytotoxicity Cytotoxicity Assay (MTT) Agent_Treatment->Cytotoxicity Antiviral_Activity Antiviral Activity Assay Agent_Treatment->Antiviral_Activity Calculate_CC50 Calculate CC50 Cytotoxicity->Calculate_CC50 Viral_Load Viral Load Quantification (qPCR) Antiviral_Activity->Viral_Load ISG_Expression ISG Expression (for Immunomodulators) Antiviral_Activity->ISG_Expression Calculate_EC50 Calculate EC50 Viral_Load->Calculate_EC50 Calculate_SI Calculate Selectivity Index Calculate_CC50->Calculate_SI Calculate_EC50->Calculate_SI IL27_Dual_Mechanism cluster_ifn_dependent IFN-Dependent Pathway cluster_ifn_independent IFN-Independent Pathway IL-27 IL-27 IFN_Production Increased Production of Type I & III IFNs IL-27->IFN_Production Direct_ISG_Induction Direct Induction of ISGs (via STAT1/STAT3) IL-27->Direct_ISG_Induction Immune_Cell_Modulation Modulation of Immune Cell Function IL-27->Immune_Cell_Modulation ISG_Upregulation_IFN Upregulation of ISGs IFN_Production->ISG_Upregulation_IFN Antiviral_Effect Antiviral_Effect ISG_Upregulation_IFN->Antiviral_Effect Direct_ISG_Induction->Antiviral_Effect Immune_Cell_Modulation->Antiviral_Effect

References

Comparative Analysis of the Antiviral Activity of Interleukin-27

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers, scientists, and drug development professionals on the reproducible antiviral data of Interleukin-27 (IL-27) compared to alternative antiviral agents.

Interleukin-27 (IL-27), a pleiotropic cytokine belonging to the IL-12 family, has demonstrated a broad spectrum of antiviral activities against a range of human viruses. This guide provides a comparative overview of the antiviral efficacy of IL-27 against several key viruses, including Human Immunodeficiency Virus (HIV), Hepatitis B Virus (HBV), Influenza A Virus, and Zika Virus. The performance of IL-27 is compared with that of standard-of-care antiviral drugs and another key immunomodulatory cytokine, Interferon-alpha (IFN-α). The data presented is supported by detailed experimental methodologies to ensure reproducibility.

Comparative Antiviral Activity

The antiviral efficacy of IL-27 and selected comparator agents are summarized in the tables below. The data is presented as the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50), which represents the concentration of the agent required to inhibit the viral replication by 50%.

Table 1: Antiviral Activity against Human Immunodeficiency Virus (HIV)
AgentMechanism of ActionCell TypeAssayEC50/IC50Citation(s)
Interleukin-27 Immunomodulatory; Induces antiviral genes (e.g., APOBEC3G, BST-2/Tetherin)Immature Dendritic Cells (iDCs)HIV-1 p24 antigen assay~10 ng/mL (for 50% inhibition)[1][2]
Interferon-alpha (IFN-α) Immunomodulatory; Induces a wide range of interferon-stimulated genes (ISGs) with antiviral functionsPeripheral Blood Mononuclear Cells (PBMCs)HIV-1 p24 antigen assayVaries by subtype (e.g., IFN-α14 is highly potent)
Zidovudine (AZT) - Example NRTI Nucleoside Reverse Transcriptase InhibitorPBMCsReverse Transcriptase AssayVaries by strain

Note: The antiviral effect of IL-27 against HIV is dose-dependent, with maximal inhibition of approximately 90% observed at 100 ng/mL in immature dendritic cells[1].

Table 2: Antiviral Activity against Hepatitis B Virus (HBV)
AgentMechanism of ActionCell TypeAssayEC50/IC50Citation(s)
Interleukin-27 Immunomodulatory; part of the type I IFN-induced antiviral response, critical for TRIM25 upregulationHepG2 cellsHBV DNA quantificationDose-dependent inhibition (direct EC50 not established)[3][4]
Interferon-alpha (IFN-α) Immunomodulatory; Induces ISGs that interfere with HBV replicationHepatocytesHBV DNA quantificationVaries
Entecavir Nucleoside analog; Inhibits HBV DNA polymeraseHepG2 cellsHBV DNA quantification0.004 µM

Note: The antiviral mechanism of IL-27 against HBV is understood to be largely indirect, mediated through the induction of other antiviral proteins. While direct dose-response studies to determine a specific EC50 are limited, its role in the IFN-mediated response is crucial for inhibiting HBV replication.

Table 3: Antiviral Activity against Influenza A Virus
AgentMechanism of ActionCell TypeAssayEC50/IC50Citation(s)
Interleukin-27 Immunomodulatory; Induces antiviral genes (e.g., MX1, PKR)THP-1-derived macrophages / A549 cellsViral RNA quantification / Plaque assayDose-dependent inhibition (Significant inhibition at 50 ng/mL)
Interferon-alpha (IFN-α) Immunomodulatory; Induces ISGsVariousPlaque assayVaries
Oseltamivir Neuraminidase inhibitorMadin-Darby Canine Kidney (MDCK) cellsPlaque reduction assay~0.19 - 0.70 nM (for H1N1, H3N2, H5N1 strains)

Note: IL-27 has been shown to dose-dependently inhibit pandemic Influenza A virus infection in human macrophages. In A549 lung epithelial cells, treatment with 50 ng/mL of recombinant IL-27 led to a significant decrease in the expression of viral RNA.

Table 4: Antiviral Activity against Zika Virus
AgentMechanism of ActionCell TypeAssayEC50/IC50Citation(s)
Interleukin-27 Immunomodulatory; Induces antiviral proteins (e.g., OAS1, OAS2, MX1)Human MonocytesPlaque assay2.870 ng/mL (Colombia strain) / 10.23 ng/mL (Dakar strain)
Interferon-alpha (IFN-α) Immunomodulatory; Induces ISGsVero cellsCytopathic Effect (CPE) assay50 IU/mL
Favipiravir RNA-dependent RNA polymerase inhibitorVero cellsPlaque assay316.6 µM

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility.

HIV-1 p24 Antigen Capture Assay

This assay quantifies the amount of HIV-1 p24 core antigen in cell culture supernatants, which is a marker of viral replication.

  • Cell Culture and Infection:

    • Immature dendritic cells (iDCs) are generated from peripheral blood monocytes.

    • iDCs are infected with a CCR5-tropic strain of HIV-1 (e.g., HIV-1 Ba-L).

    • Following infection, the cells are cultured in the presence of varying concentrations of IL-27 (e.g., 0-100 ng/mL) for up to 14 days.

  • Sample Collection:

    • Culture supernatants are collected at specified time points post-infection.

  • p24 Antigen Quantification:

    • The concentration of p24 antigen in the supernatants is determined using a commercially available HIV-1 p24 antigen ELISA kit, following the manufacturer's instructions.

    • The results are typically expressed as a percentage of HIV-1 replication compared to untreated control cells.

HBV DNA Quantification Assay

This assay measures the amount of HBV DNA in cell culture supernatants, indicating the level of viral replication.

  • Cell Culture and Transfection/Infection:

    • Human hepatoma cell lines that support HBV replication, such as HepG2 or HepG2.2.15 (which stably expresses HBV), are used.

    • Cells are treated with different concentrations of the antiviral agent. For IL-27's role in the IFN response, cells can be co-treated with IFN-α and IL-27 or have the IL-27 receptor knocked out.

  • DNA Extraction:

    • HBV DNA is extracted from the cell culture supernatants using a commercial viral DNA extraction kit.

  • Quantitative PCR (qPCR):

    • The amount of HBV DNA is quantified by real-time PCR using primers and probes specific for the HBV genome.

    • A standard curve is generated using a plasmid containing the HBV target sequence to determine the absolute copy number of HBV DNA in the samples.

Influenza A Virus Plaque Reduction Assay

This assay determines the concentration of an antiviral agent that reduces the number of viral plaques by 50% (IC50).

  • Cell Culture:

    • Madin-Darby Canine Kidney (MDCK) cells are seeded in 6-well plates to form a confluent monolayer.

  • Virus Inoculation and Treatment:

    • The cell monolayers are washed and then infected with a known titer of Influenza A virus.

    • After a 1-hour adsorption period, the virus inoculum is removed.

    • An overlay medium (e.g., containing agarose (B213101) or Avicel) with various concentrations of the antiviral agent (e.g., Oseltamivir) is added to the wells.

  • Plaque Visualization and Counting:

    • The plates are incubated for 2-3 days to allow for plaque formation.

    • The cell monolayers are then fixed and stained (e.g., with crystal violet) to visualize the plaques.

    • The number of plaques in each well is counted, and the IC50 value is calculated by determining the drug concentration that causes a 50% reduction in the number of plaques compared to the virus-only control.

Zika Virus Focus-Forming Assay (FFA)

This assay is used to quantify infectious virus particles by detecting infected cells.

  • Cell Culture and Infection:

    • Vero cells are seeded in 96-well plates to form a confluent monolayer.

    • Cells are pre-treated with the antiviral compounds for a specified period before being infected with Zika virus.

  • Immunostaining:

    • After a 1-2 day incubation, the cells are fixed.

    • The fixed cells are then incubated with a primary antibody that recognizes a viral antigen (e.g., flavivirus envelope protein).

    • A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is then added.

  • Focus Visualization and Counting:

    • A substrate is added that reacts with the enzyme to produce an insoluble colored precipitate at the site of infection, forming a "focus".

    • The number of foci in each well is counted, and the viral titer is expressed as focus-forming units per milliliter (FFU/mL). The EC50 is the concentration of the agent that reduces the number of foci by 50%.

Signaling Pathways and Experimental Workflows

Interleukin-27 Antiviral Signaling Pathways

IL-27 exerts its antiviral effects through both Interferon (IFN)-dependent and IFN-independent pathways.

IL27_Signaling cluster_IFN_Dependent IFN-Dependent Pathway cluster_IFN_Independent IFN-Independent Pathway IL27_receptor_dep IL-27 Receptor (WSX-1/gp130) STAT1_3_activation_dep STAT1/STAT3 Activation IL27_receptor_dep->STAT1_3_activation_dep IFN_production Increased IFN (α, β, γ) Production STAT1_3_activation_dep->IFN_production IFN_receptor IFN Receptor IFN_production->IFN_receptor JAK_STAT_pathway JAK-STAT Pathway IFN_receptor->JAK_STAT_pathway ISG_expression_dep Interferon-Stimulated Genes (ISGs) Expression (e.g., OAS, PKR, MX) JAK_STAT_pathway->ISG_expression_dep Antiviral_state_dep Antiviral State ISG_expression_dep->Antiviral_state_dep IL27_receptor_indep IL-27 Receptor (WSX-1/gp130) STAT1_activation_indep STAT1 Activation IL27_receptor_indep->STAT1_activation_indep Other_mechanisms Other Mechanisms (e.g., modulation of immune cells) IL27_receptor_indep->Other_mechanisms Direct_ISG_induction Direct Induction of ISGs (e.g., APOBEC3G, BST-2) STAT1_activation_indep->Direct_ISG_induction Antiviral_state_indep Antiviral State Direct_ISG_induction->Antiviral_state_indep Other_mechanisms->Antiviral_state_indep IL27 Interleukin-27 IL27->IL27_receptor_dep IL27->IL27_receptor_indep

Figure 1: IL-27 antiviral signaling pathways.

Generalized In Vitro Antiviral Assay Workflow

The following diagram illustrates a typical workflow for an in vitro antiviral assay, such as a plaque reduction or focus-forming assay.

Antiviral_Assay_Workflow start Start seed_cells Seed susceptible host cells in multi-well plates start->seed_cells cell_monolayer Incubate to form a confluent monolayer seed_cells->cell_monolayer infect_cells Infect cell monolayer with virus in the presence of compounds cell_monolayer->infect_cells prepare_compounds Prepare serial dilutions of antiviral compounds prepare_compounds->infect_cells prepare_virus Prepare virus inoculum prepare_virus->infect_cells incubation Incubate to allow viral replication infect_cells->incubation overlay Add semi-solid overlay (for plaque/focus assays) incubation->overlay incubation2 Further incubation for plaque/focus formation overlay->incubation2 quantify Fix, stain, and quantify viral replication (e.g., count plaques/foci, measure CPE, quantify viral RNA/protein) incubation2->quantify analyze Analyze data and calculate EC50/IC50 quantify->analyze end End analyze->end

References

A Comparative Guide to Filovirus Inhibitors: Benchmarking Against Established Antiviral Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of highly pathogenic filoviruses, such as Ebola and Marburg viruses, underscores the urgent need for effective antiviral therapeutics. This guide provides a comparative analysis of several key filovirus inhibitors, offering a side-by-side look at their mechanisms of action, efficacy, and the experimental frameworks used to evaluate them. Due to the lack of publicly available information on a specific "Antiviral agent 27," this comparison focuses on well-documented agents that represent diverse inhibitory strategies.

Small Molecule Inhibitors: Targeting Viral Replication and Entry

Small molecule inhibitors offer the advantage of broad-spectrum potential and established manufacturing processes. Here, we compare three prominent examples: Remdesivir (B604916), Favipiravir, and Toremifene.

Antiviral Agent Target Mechanism of Action Reported Efficacy Filovirus Spectrum
Remdesivir (GS-5734) RNA-dependent RNA polymerase (RdRp)A prodrug of a nucleoside analog, it is metabolized to an adenosine (B11128) triphosphate analog that inhibits viral RNA polymerases, causing delayed chain termination.[1][2][3][4]Efficacious in nonhuman primate models of Ebola and Marburg virus disease.[3]Broad-spectrum activity against filoviruses (Ebola, Marburg) and other RNA viruses.
Favipiravir (T-705) RNA-dependent RNA polymerase (RdRp)A prodrug that is intracellularly converted to its active form, favipiravir-RTP, which is recognized as a substrate by RdRp, inhibiting its activity. It may also induce lethal mutagenesis in the viral genome.Shown to reduce viral replication and mortality in small animal models of filovirus infection. Results in non-human primate models and a human trial were less conclusive.Broad-spectrum activity against various RNA viruses, including filoviruses.
Toremifene Viral Glycoprotein (B1211001) (GP)Binds to a cavity between the GP1 and GP2 subunits of the Ebola virus glycoprotein, destabilizing it and preventing the conformational changes required for membrane fusion.Inhibits Ebola virus entry into host cells.Activity demonstrated against Ebola virus; residues in the binding site are conserved among most filoviruses except Marburg virus.
Experimental Protocols: Key Methodologies

In Vitro Efficacy Assays (General Protocol):

  • Cell Culture: Vero E6 or other susceptible cell lines are cultured in appropriate media and seeded in multi-well plates.

  • Compound Preparation: The antiviral agent is serially diluted to a range of concentrations.

  • Infection: Cells are infected with a specific filovirus (e.g., Ebola virus, Marburg virus) at a predetermined multiplicity of infection (MOI).

  • Treatment: The diluted antiviral agent is added to the cells, either pre-, concurrently, or post-infection.

  • Incubation: The plates are incubated for a set period (e.g., 48-72 hours).

  • Quantification of Viral Inhibition: The extent of viral replication is measured using various methods, such as:

    • Plaque Assay: To determine the number of infectious virus particles.

    • RT-qPCR: To quantify viral RNA levels.

    • Enzyme-Linked Immunosorbent Assay (ELISA): To detect viral antigens.

    • Reporter Virus Assays: Using viruses engineered to express a reporter gene (e.g., GFP, luciferase) upon successful infection.

  • Data Analysis: The 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) is calculated from the dose-response curves.

Thermal Shift Assay (for Toremifene):

  • Protein Preparation: Purified Ebola virus glycoprotein (GP) is prepared.

  • Compound Incubation: The GP is incubated with varying concentrations of the inhibitor (e.g., toremifene).

  • Thermal Denaturation: The temperature of the protein-inhibitor mixture is gradually increased.

  • Fluorescence Monitoring: A fluorescent dye that binds to unfolded proteins is used to monitor the denaturation process.

  • Melting Temperature (Tm) Determination: The temperature at which 50% of the protein is unfolded (the melting temperature) is determined. A decrease in Tm in the presence of the inhibitor suggests destabilization of the protein.

Monoclonal Antibody Therapeutics: Targeting Viral Glycoproteins

Monoclonal antibodies (mAbs) represent a highly specific therapeutic modality. ZMapp is a well-known example of a successful antibody cocktail against Ebola virus.

Antiviral Agent Target Mechanism of Action Reported Efficacy Filovirus Spectrum
ZMapp Viral Glycoprotein (GP)A cocktail of three chimeric monoclonal antibodies that bind to different epitopes on the Ebola virus glycoprotein. This binding neutralizes the virus and prevents it from entering host cells. It can also trap virions in airway mucus.Rescued 100% of rhesus macaques when treatment was initiated up to 5 days post-challenge with Ebola virus.Specific to Zaire ebolavirus, though it shows cross-reactivity with the Guinean variant.
Experimental Protocols: Key Methodologies

Pseudovirus Neutralization Assay:

  • Pseudovirus Production: Non-replicating viral particles (e.g., from VSV or lentivirus) are produced that express the filovirus glycoprotein (GP) on their surface and contain a reporter gene (e.g., luciferase).

  • Antibody Incubation: The pseudoviruses are incubated with serial dilutions of the monoclonal antibody or antibody cocktail (e.g., ZMapp).

  • Cell Infection: The antibody-virus mixture is then added to susceptible host cells.

  • Reporter Gene Expression Measurement: After a period of incubation, the expression of the reporter gene is measured (e.g., by luminometry for luciferase).

  • Neutralization Curve Generation: The percentage of neutralization is plotted against the antibody concentration to determine the concentration required for 50% neutralization (IC50).

Visualizing Mechanisms of Action and Experimental Workflows

To further elucidate the concepts discussed, the following diagrams illustrate key pathways and processes.

Filovirus_Inhibitor_Mechanisms cluster_entry Viral Entry cluster_endosome cluster_replication Viral Replication cluster_neutralization Extracellular Neutralization Filovirus Filovirus Host Cell Host Cell Filovirus->Host Cell Attachment & Endocytosis Endosome Endosome GP Cleavage GP Cleavage (Cathepsins) Fusion Membrane Fusion GP Cleavage->Fusion Toremifene Toremifene Toremifene->Fusion Inhibits GP Destabilization Viral RNA Viral RNA RdRp RNA-dependent RNA Polymerase Viral RNA->RdRp Template New Viral RNA New Viral RNA RdRp->New Viral RNA Synthesis Remdesivir Remdesivir Remdesivir->RdRp Chain Termination Favipiravir Favipiravir Favipiravir->RdRp Inhibition/ Mutagenesis Filovirus_out Filovirus ZMapp ZMapp ZMapp->Filovirus_out Binds to GP Pseudovirus_Neutralization_Workflow Pseudovirus Production 1. Produce pseudoviruses expressing Filovirus GP and a reporter gene. Antibody Incubation 2. Incubate pseudoviruses with serial dilutions of monoclonal antibodies. Pseudovirus Production->Antibody Incubation Cell Infection 3. Add the virus-antibody mixture to susceptible host cells. Antibody Incubation->Cell Infection Reporter Measurement 4. Measure reporter gene expression (e.g., luminescence). Cell Infection->Reporter Measurement IC50 Calculation 5. Calculate the 50% inhibitory concentration (IC50). Reporter Measurement->IC50 Calculation

References

Safety Operating Guide

Safeguarding the Laboratory: Standard Operating Procedures for the Disposal of Antiviral Agent 27

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of Antiviral Agent 27, a potent compound utilized in virological research and drug development. Adherence to these procedures is critical to ensure the safety of laboratory personnel, prevent environmental contamination, and maintain regulatory compliance. This guide is intended for all researchers, scientists, and drug development professionals handling this agent.

I. Immediate Safety and Handling Precautions

Prior to initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). Work should always be conducted in a designated and properly ventilated area, such as a chemical fume hood or a biological safety cabinet, depending on the nature of the agent and the experimental context.

Required Personal Protective Equipment (PPE):

  • Gloves: Nitrile or neoprene gloves should be worn at all times. Double gloving is recommended when handling concentrated solutions.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.[1][2] A face shield should be used when there is a significant risk of splashes.[2]

  • Lab Coat: A solid-front or wrap-around lab coat or gown is required to protect street clothes from contamination.[1][2]

  • Respiratory Protection: The need for respiratory protection, such as a NIOSH-approved respirator, should be determined by a site-specific risk assessment, especially when there is a potential for aerosol generation.[1]

In the event of a spill, immediately alert personnel in the vicinity and follow established institutional spill response procedures.

II. Decontamination and Inactivation

All surfaces and equipment contaminated with this compound must be thoroughly decontaminated. Similarly, liquid waste containing the agent should be chemically inactivated before disposal. The choice of disinfectant and the required contact time are crucial for effective decontamination.

Table 1: Recommended Disinfectants for this compound Decontamination

DisinfectantConcentrationMinimum Contact TimeApplications
Sodium Hypochlorite (Bleach)1:10 dilution of household bleach (~0.5%)10 minutesWork surfaces, non-metallic equipment, liquid waste inactivation.[3]
Ethanol70% solution5 minutesSurfaces, non-critical equipment.[4]
Hydrogen Peroxide3% solution10 minutesWork surfaces, equipment.
Quaternary Ammonium CompoundsFollow manufacturer's instructions for virucidal activity.VariesGeneral surface disinfection.[1]

Note: Always prepare disinfectant solutions fresh daily and follow manufacturer's safety guidelines.

III. Waste Segregation and Disposal Procedures

Proper segregation of waste is a critical step in the safe disposal of this compound. All waste streams must be clearly labeled and disposed of in accordance with institutional and local regulations.[5][6]

Step-by-Step Disposal Protocol:

  • Liquid Waste:

    • Chemically inactivate all liquid waste containing this compound by adding a 1:10 volume of concentrated bleach and allowing it to sit for a minimum of 30 minutes.

    • Dispose of the inactivated liquid waste down the drain with copious amounts of water, in accordance with local wastewater regulations. For larger volumes, consult your institution's Environmental Health and Safety (EHS) department.[5]

  • Solid Waste (Non-Sharps):

    • This includes contaminated gloves, lab coats, pipette tips, and other disposable labware.

    • Collect all solid waste in a designated biohazard bag (red bag) that is clearly labeled "Infectious Waste" or with the biohazard symbol.[7]

    • Once the bag is three-quarters full, securely seal it and place it in a secondary leak-proof container for transport to the designated waste accumulation area.

  • Sharps Waste:

    • This includes needles, syringes, scalpel blades, and any other items that can puncture the skin.[7]

    • Immediately place all sharps contaminated with this compound into a rigid, puncture-resistant, and leak-proof sharps container.[7]

    • These containers must be clearly labeled with the biohazard symbol.[7]

    • Do not overfill sharps containers. Once they are three-quarters full, securely close the lid and arrange for disposal through your institution's EHS department.

  • Empty Vials and Containers:

    • Empty vials that once contained this compound should be triple-rinsed with a suitable solvent or decontaminated with one of the recommended disinfectants.

    • After decontamination, the vials can be disposed of in the appropriate glass or plastic recycling stream, provided they are defaced to remove any hazardous identification. If decontamination is not feasible, dispose of them as chemical waste.[5]

IV. Final Disposal Pathway

All segregated and properly contained waste must be handled by a licensed hazardous or medical waste contractor for final disposal.[5] The primary methods of disposal for this type of waste are:

  • Incineration: This is the preferred method for destroying pharmaceutical and infectious waste, as it ensures complete destruction of the active compounds.[8][9][10]

  • Autoclaving: Solid, non-chemical waste can be treated by autoclaving to render it non-infectious before being sent to a landfill.[10]

Under no circumstances should this compound or its contaminated materials be disposed of in the regular trash.[11]

V. Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of waste contaminated with this compound.

cluster_0 Waste Generation Point cluster_1 Waste Characterization cluster_2 Treatment & Segregation cluster_3 Final Disposal Pathway A This compound Waste Generated B Liquid Waste A->B Is it liquid? C Solid Waste (Non-Sharps) A->C Is it solid? D Sharps Waste A->D Is it sharp? E Chemically Inactivate (e.g., 1:10 Bleach) B->E F Place in Labeled Biohazard Bag C->F G Place in Puncture-Proof Sharps Container D->G H Dispose via Sanitary Sewer (per local regulations) E->H I Collection by Licensed Hazardous Waste Contractor F->I G->I J Incineration or Autoclave I->J

References

Safeguarding Researchers: A Comprehensive Guide to Handling Antiviral Agent 27

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides critical safety and logistical protocols for the handling and disposal of Antiviral Agent 27. All personnel must adhere to these procedures to ensure personal safety and environmental protection. This guidance is based on established best practices for potent antiviral compounds.

Researchers, scientists, and drug development professionals are at the forefront of innovation, but this progress must be built on a foundation of safety. This guide outlines the essential personal protective equipment (PPE), handling procedures, and disposal plan for this compound, ensuring that your vital work can proceed without compromising safety.

Personal Protective Equipment (PPE)

The primary line of defense against exposure to potent antiviral compounds is the consistent and correct use of PPE. The following table summarizes the required equipment for handling this compound.

Body PartRequired PPESpecifications and Best Practices
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always double-glove. Change gloves immediately if they are torn or contaminated. Wash hands thoroughly after removing gloves.[1][2]
Eyes Safety goggles with side shieldsProtects against splashes and aerosols. Regular eyeglasses are not a substitute.[2][3]
Body Laboratory coatShould have a solid front, be long-sleeved, and be fully buttoned. Do not wear outside of the laboratory.[1]
Respiratory Fitted N95 respirator or higherRequired when working with the powdered form of the agent or when there is a risk of aerosol generation.
Feet Closed-toe shoesSandals or other open-toed footwear are strictly prohibited in the laboratory.

Experimental Workflow and Handling Protocols

Adherence to a strict, methodical workflow is crucial for minimizing the risk of contamination and exposure. The following diagram illustrates the standard operating procedure for handling this compound.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup and Disposal Phase prep_ppe Don Appropriate PPE prep_area Prepare Work Area in a Fume Hood prep_ppe->prep_area Proceed to Handling prep_materials Gather All Necessary Materials prep_area->prep_materials Proceed to Handling weigh Weigh Compound in a Ventilated Enclosure prep_materials->weigh Proceed to Handling dissolve Dissolve/Dilute Compound weigh->dissolve Proceed to Cleanup experiment Perform Experimental Procedures dissolve->experiment Proceed to Cleanup decontaminate_surfaces Decontaminate Work Surfaces experiment->decontaminate_surfaces Proceed to Cleanup decontaminate_equipment Decontaminate Equipment decontaminate_surfaces->decontaminate_equipment dispose_waste Segregate and Dispose of Waste decontaminate_equipment->dispose_waste remove_ppe Doff PPE Correctly dispose_waste->remove_ppe

Caption: Workflow for Safe Handling of this compound.

Step-by-Step Handling Procedures

  • Preparation :

    • Before beginning any work, ensure you are wearing all the required PPE as detailed in the table above.

    • All handling of this compound, especially in its powdered form, must be conducted within a certified chemical fume hood to prevent inhalation of aerosols.

    • Prepare your workspace by covering the surface with absorbent, disposable bench paper.

    • Assemble all necessary equipment and reagents before introducing the antiviral agent to the workspace.

  • Handling :

    • When weighing the solid compound, use a balance within a ventilated enclosure.

    • Handle all solutions with care to avoid splashes.

    • Use plasticware instead of glassware whenever possible to reduce the risk of breakage and spills.

    • All procedures that could generate aerosols, such as vortexing or sonicating, should be performed in sealed containers.

  • In Case of a Spill :

    • Evacuate the immediate area.

    • Alert your supervisor and the laboratory safety officer.

    • For small spills, trained personnel wearing appropriate PPE should cover the spill with an absorbent material, working from the outside in.

    • The contaminated area should then be decontaminated with an appropriate disinfectant, such as a solution of hypochlorite (B82951) (bleach) or 70% ethanol.

Disposal Plan

The proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and ensure the safety of all personnel.

  • Waste Segregation : All materials that have come into contact with this compound are considered hazardous waste. This includes:

    • Unused or expired compound.

    • Contaminated PPE (gloves, lab coats, etc.).

    • Disposable lab supplies (pipette tips, tubes, bench paper, etc.).

    • Rinsate from cleaning contaminated glassware.

  • Containment :

    • Solid waste should be collected in a designated, leak-proof, and clearly labeled hazardous waste container.

    • Liquid waste should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not pour any liquid waste containing this compound down the drain.

  • Final Disposal :

    • All hazardous waste must be disposed of through the institution's Environmental Health and Safety (EHS) department.

    • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

By adhering to these guidelines, researchers can confidently and safely work with this compound, contributing to the advancement of science while upholding the highest standards of laboratory safety.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。